1-Fluoro-4-methoxyisoquinoline: Chemical Properties, Synthesis, and Applications in Advanced Therapeutics
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine into N-heterocyclic scaffolds is a proven method for enhancing metabolic stability, modulating lipophilicity, and improving t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into N-heterocyclic scaffolds is a proven method for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) has emerged as a highly versatile, electrophilic building block. It is predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Hepatitis C Virus (HCV) non-structural protein inhibitors and voltage-gated sodium channel (NaV1.7) antagonists.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols for 1-Fluoro-4-methoxyisoquinoline, serving as a comprehensive guide for drug development professionals.
Physicochemical Profiling
Understanding the structural and physical properties of 1-Fluoro-4-methoxyisoquinoline is critical for predicting its behavior in subsequent synthetic steps, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the C1-fluorine, combined with the inductive effect of the adjacent nitrogen, makes the C1 position highly activated.
The synthesis of 1-Fluoro-4-methoxyisoquinoline typically follows a two-step pathway starting from 1-chloroisoquinolin-4-ol. Each step is governed by specific mechanistic rationales designed to maximize yield and purity.
Step 1: O-Methylation
The initial step involves the conversion of the C4-hydroxyl group to a methoxy group. While traditional methylation might employ hazardous diazomethane gas, modern scalable protocols utilize TMS-diazomethane .
Causality: The hydroxyl proton at the C4 position is weakly acidic. TMS-diazomethane acts as a highly effective, non-explosive methylating agent. When deployed in a polar aprotic solvent like acetonitrile at 0 °C, it ensures a controlled electrophilic attack, preventing over-alkylation or unwanted side reactions at the nitrogen center [2].
Step 2: Halogen Exchange (Halex) Fluorination
The conversion of the C1-chloride to a C1-fluoride is achieved via a Halex reaction.
Causality: The C1 position of the isoquinoline ring is highly electron-deficient due to the adjacent nitrogen atom (exerting strong -I and -M effects). This makes it an ideal substrate for SNAr. By utilizing spray-dried Potassium Fluoride (KF) in anhydrous Dimethyl Sulfoxide (DMSO) at elevated temperatures, the fluoride ion becomes a "naked," highly reactive nucleophile. DMSO, being a polar aprotic solvent, solvates the potassium cation but leaves the fluoride anion unsolvated and highly aggressive, successfully displacing the chloride leaving group.
Fig 1: Step-by-step synthetic workflow for 1-Fluoro-4-methoxyisoquinoline.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity replication, the following protocols integrate strict In-Process Controls (IPCs) to create a self-validating experimental loop.
Protocol A: Synthesis of 1-Chloro-4-methoxyisoquinoline
Preparation: Suspend 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in anhydrous acetonitrile (50 mL) under a continuous nitrogen sweep.
Reagent Addition: Cool the reaction vessel to 0 °C using an ice/water bath. Slowly add TMS-diazomethane (12.73 g, 111.2 mmol) dropwise over 30 minutes to manage the evolution of nitrogen gas and control the exotherm [2].
In-Process Control (IPC): After 2 hours of stirring, withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
Validation Check: The reaction is deemed complete only when the starting material peak (m/z 180[M+H]+) is ≤1% relative to the product peak (m/z 194 [M+H]+).
Workup: Quench the remaining TMS-diazomethane by adding glacial acetic acid dropwise until gas evolution ceases. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the intermediate.
Protocol B: Halex Fluorination to 1-Fluoro-4-methoxyisoquinoline
Preparation: In a rigorously flame-dried Schlenk flask, combine 1-chloro-4-methoxyisoquinoline (1.0 eq) with spray-dried Potassium Fluoride (3.0 eq). Note: Ambient moisture will hydrate the fluoride ion, completely quenching its nucleophilicity.
Reaction: Inject anhydrous DMSO (10 mL per gram of substrate) and heat the sealed system to 120 °C behind a blast shield.
In-Process Control (IPC): Sample the mixture after 12 hours.
Validation Check: Analyze via LC-MS. The system validates successful halogen exchange when the m/z 194 peak is fully replaced by the m/z 178 [M+H]+ peak, with no evidence of C1-hydroxylation (hydrolysis byproduct).
Workup: Cool to room temperature, pour over crushed ice to precipitate the product, and extract with ethyl acetate (3x). Wash organics with brine to remove residual DMSO, dry over MgSO4, and concentrate.
Applications in Drug Discovery
1-Fluoro-4-methoxyisoquinoline is a privileged pharmacophore building block, prized for its highly reactive C1-fluorine which serves as an optimal leaving group for coupling with complex macrocycles.
HCV NS3/4A Protease Inhibitors: In the synthesis of antiviral agents (e.g., analogs of Asunaprevir), the fluorinated isoquinoline undergoes an SNAr reaction with a macrocyclic amine or alkoxide. This forms a rigid, highly potent inhibitor that binds to the NS3/4A protease active site, preventing viral polyprotein cleavage and halting HCV replication [2].
NaV1.7 Sodium Channel Inhibitors: The isoquinoline core is utilized in synthesizing bicyclic sulfonamide compounds. These compounds selectively inhibit the voltage-gated sodium channel NaV1.7, a highly validated target for non-opioid pain management therapeutics [3].
Fig 2: Mechanism of action for HCV inhibitors derived from the fluorinated building block.
References
Bristol-Myers Squibb Company. "HEPATITIS C VIRUS INHIBITORS." European Patent Office, EP 2964664 B1, Published March 03, 2014.
Convergence Pharmaceuticals Limited. "Bicyclic sulfonamide compounds as sodium channel inhibitors." World Intellectual Property Organization, WO2014201173A1, Published Dec 18, 2014.
In-Depth Technical Guide: Exact Mass and Isotopic Pattern Analysis of 1-Fluoro-4-methoxyisoquinoline
As a Senior Application Scientist in mass spectrometry and structural elucidation, I have designed this technical whitepaper to provide drug development professionals and analytical chemists with a comprehensive framewor...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in mass spectrometry and structural elucidation, I have designed this technical whitepaper to provide drug development professionals and analytical chemists with a comprehensive framework for characterizing 1-Fluoro-4-methoxyisoquinoline (C₁₀H₈FNO).
Fluorinated isoquinolines are highly privileged scaffolds in medicinal chemistry, frequently utilized to enhance metabolic stability, lipophilicity, and target binding affinity[4]. However, the introduction of fluorine and methoxy groups onto the isoquinoline core creates specific analytical nuances. This guide explores the causality behind its exact mass, isotopic distribution, and fragmentation behavior, providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for irrefutable identification.
Physicochemical Properties & Monoisotopic Exact Mass
The foundation of HRMS identification lies in the precise calculation of the monoisotopic exact mass. Unlike nominal mass, exact mass accounts for the mass defect—the difference between the exact mass of an isotope and its mass number, caused by nuclear binding energy.
Fluorine is unique among halogens; it is monoisotopic (¹⁹F) and possesses a negative mass defect (exact mass: 18.9984 Da) [2]. This negative mass defect is a critical diagnostic feature. When analyzing 1-Fluoro-4-methoxyisoquinoline, the exact mass acts as a highly specific filter to differentiate the target from isobaric interferences (e.g., endogenous metabolites or synthesis byproducts) that may share the same nominal mass but lack the fluorine atom.
Elemental Contributions to Exact Mass
The table below summarizes the exact mass contribution of each element in the neutral molecule and the resulting protonated ion observed in positive Electrospray Ionization (ESI+).
Element
Principal Isotope
Exact Mass (Da)
Atom Count
Total Mass Contribution (Da)
Carbon
¹²C
12.000000
10
120.000000
Hydrogen
¹H
1.007825
8
8.062600
Fluorine
¹⁹F
18.998403
1
18.998403
Nitrogen
¹⁴N
14.003074
1
14.003074
Oxygen
¹⁶O
15.994915
1
15.994915
Total (Neutral)
177.058992
[M+H]⁺ Ion
(+ ¹H⁺)
1.007276
178.066268
Causality Note: A mass spectrometer operating at a resolving power of >60,000 FWHM is required to confidently assign the [M+H]⁺ peak at m/z 178.0663, ensuring the mass error remains below 3 ppm.
Isotopic Pattern Analysis
The isotopic pattern of a molecule provides a secondary, orthogonal layer of structural confirmation. The relative abundances of the M+1 and M+2 peaks are dictated by the natural distribution of heavy isotopes [1].
For 1-Fluoro-4-methoxyisoquinoline, the isotopic signature is highly distinctive due to the absence of A+2 elements like Chlorine or Bromine, which typically produce massive M+2 peaks. Furthermore, because Fluorine is 100% ¹⁹F, it contributes nothing to the M+1 or M+2 signals.
Predicted Isotopic Abundances
Peak
m/z Value
Relative Abundance (%)
Composition Driver / Causality
M
178.066
100.00
Base peak representing the pure monoisotopic molecule.
M+1
179.069
~11.20
Dominated by the 1.07% natural abundance of ¹³C across 10 carbon atoms (10 × 1.07% ≈ 10.7%). Minor contributions from ¹⁵N and ²H.
M+2
180.071
~0.72
Exceptionally low intensity. Driven by the rare probability of two ¹³C atoms or one ¹⁸O atom (0.205%).
Expert Insight: If an experimental M+2 peak significantly exceeds 1%, it immediately indicates co-eluting interference, a contaminated flow path, or unexpected halogenation during synthesis.
Self-Validating HRMS Experimental Protocol
To ensure absolute trustworthiness in the data, the following LC-HRMS protocol is designed as a self-validating system. It incorporates dynamic drift correction and strict system suitability criteria.
Step-by-Step Methodology
System Suitability Test (SST):
Action: Inject a blank solvent (MeOH/H₂O) followed by a standard mix.
Validation: The system is only validated for use if the blank shows zero peaks at m/z 178.066 ± 0.01 and the standard mix yields a mass accuracy of < 2 ppm.
Sample Preparation:
Action: Dissolve 1-Fluoro-4-methoxyisoquinoline in LC-MS grade Acetonitrile to a final concentration of 100 ng/mL. Add 0.1% Formic acid to promote protonation.
Chromatographic Separation:
Action: Inject 1 μL onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 μm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, ramping from 5% B to 95% B over 5 minutes.
Causality: The gradient ensures the lipophilic isoquinoline core is retained sufficiently to separate from polar matrix suppressors, maximizing ionization efficiency.
Lock-Mass Calibration (The Self-Validating Core):
Action: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.
Causality: The mass spectrometer dynamically corrects for thermal or electronic drift in real-time. If the lock-mass signal deviates by > 5 ppm, the acquisition software automatically flags the run as invalid, preventing false data interpretation.
Data Acquisition:
Action: Acquire data in ESI+ mode using a Full MS scan (m/z 100–1000) at 70,000 resolution, followed by Data-Dependent MS/MS (ddMS2) at 35,000 resolution using Higher-energy Collisional Dissociation (HCD).
Caption: Self-validating LC-HRMS workflow ensuring <3 ppm mass accuracy via continuous lock-mass calibration.
MS/MS Fragmentation Pathways and Causality
Upon isolation and fragmentation of the [M+H]⁺ precursor ion (m/z 178.066), 1-Fluoro-4-methoxyisoquinoline undergoes specific, predictable cleavage events dictated by its functional groups [3]. Understanding the causality of these fragmentations is essential for structural confirmation.
Loss of the Methyl Radical (•CH₃): The methoxy group at the C4 position is highly susceptible to homolytic cleavage under HCD conditions. This results in the loss of a methyl radical (-15.023 Da), yielding a highly stable, resonance-stabilized radical cation at m/z 163.043.
Neutral Loss of Hydrogen Fluoride (HF): Fluorinated aromatic systems frequently expel neutral HF (-20.006 Da) due to the high thermodynamic stability of the resulting product. This yields a defluorinated fragment at m/z 158.060.
Isoquinoline Ring Cleavage: Following defluorination, the nitrogen-containing heterocyclic core typically undergoes a retro-Diels-Alder-like ring opening or direct expulsion of Hydrogen Cyanide (HCN, -27.011 Da), producing a fragment at m/z 131.049 [3].
Caption: Primary MS/MS fragmentation pathways of 1-Fluoro-4-methoxyisoquinoline under HCD conditions.
References
Source: orgchemboulder.
Source: nist.
Source: smolecule.
Source: nih.
Foundational
In-Depth Technical Guide: Synthesis and NMR Spectral Analysis of 1-Fluoro-4-methoxyisoquinoline
Executive Summary 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) is a highly specialized halogenated heterocycle utilized extensively as a key intermediate in the development of advanced therapeutics, particularly He...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) is a highly specialized halogenated heterocycle utilized extensively as a key intermediate in the development of advanced therapeutics, particularly Hepatitis C virus (HCV) non-structural protein inhibitors[1]. The strategic placement of a fluorine atom at the C1 position and a methoxy group at the C4 position significantly modulates the electronic properties of the isoquinoline core, enhancing metabolic stability and binding affinity in drug design. This whitepaper provides a comprehensive, field-validated protocol for the synthesis of 1-fluoro-4-methoxyisoquinoline, coupled with an in-depth analysis of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral data.
Mechanistic Synthesis Workflow
The synthesis of 1-fluoro-4-methoxyisoquinoline relies on a robust two-step sequence: regioselective O-methylation followed by a nucleophilic aromatic substitution (
SNAr
) via halogen exchange (Halex)[2].
Step 1 (O-Methylation): The starting material, 1-chloroisoquinolin-4-ol, undergoes O-methylation using trimethylsilyldiazomethane (TMS-diazomethane). TMS-diazomethane is preferred over diazomethane due to its superior safety profile while maintaining high chemoselectivity for the hydroxyl group over the nitrogen atom in the isoquinoline ring[2].
Step 2 (Halex Reaction): The resulting 1-chloro-4-methoxyisoquinoline is subjected to a Halex reaction. The C1 position of the isoquinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. The use of Potassium Fluoride (KF) in a polar aprotic solvent at elevated temperatures drives the substitution of the chlorine atom with fluorine.
Figure 1: Synthetic workflow for 1-fluoro-4-methoxyisoquinoline and subsequent NMR validation.
1
H NMR Spectral Analysis
The
1
H NMR spectrum of 1-fluoro-4-methoxyisoquinoline provides distinct resonances that confirm the successful incorporation of the methoxy group and the preservation of the aromatic core. The empirical data below is referenced from literature characterizing this intermediate in the synthesis of HCV inhibitors[1].
Causality in Chemical Shifts
Methoxy Protons (4.05 ppm): The strong inductive electron-withdrawing effect of the oxygen atom deshields the methyl protons, pushing them downfield to a characteristic singlet at 4.05 ppm.
H-3 Proton (7.97 ppm): Situated between the ring nitrogen and the methoxy-bearing C4 carbon, the H-3 proton appears as a sharp singlet. Its downfield shift is driven by the anisotropic effect of the adjacent nitrogen.
Aromatic Protons (7.82 - 8.29 ppm): The protons on the fused benzene ring (H-5, H-6, H-7, H-8) appear as two distinct multiplets. The H-8 proton is particularly deshielded due to its proximity (peri-position) to the highly electronegative fluorine atom at C1.
Table 1:
1
H NMR Assignments (400 MHz, CD
3
OD)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Causality / Coupling Notes
8.29 - 8.17
Multiplet (m)
2H
H-8, H-5
Deshielded by peri-F (H-8) and peri-OMe (H-5).
7.97
Singlet (s)
1H
H-3
Isolated proton on the heteroaromatic ring.
7.91 - 7.82
Multiplet (m)
2H
H-6, H-7
Standard aromatic resonances of the fused ring.
4.05
Singlet (s)
3H
-OCH
3
Deshielded by the adjacent oxygen atom.
13
C NMR Spectral Analysis and Heteronuclear Coupling
While
1
H NMR confirms the proton environment,
13
C NMR is critical for validating the carbon framework, particularly the C-F bond. Due to the spin-1/2 nature of the
19
F nucleus, heteronuclear
13
C-
19
F spin-spin coupling (
JCF
) is observed across the isoquinoline core. The following values are theoretically derived based on empirical substituent effects of the isoquinoline scaffold.
Causality in Carbon Shifts and C-F Coupling
C1 (Fluorinated Carbon): The extreme electronegativity of fluorine drastically deshields C1, shifting it to ~160 ppm. Furthermore, the direct one-bond coupling (
1JCF
) is massive, typically around 242 Hz, resulting in a distinct doublet.
C4 (Methoxy-bearing Carbon): The oxygen atom of the methoxy group deshields C4 via inductive effects, shifting it to ~148 ppm.
Long-Range Coupling: The
19
F nucleus couples with C8a (
2JCF≈18
Hz) and C3/C8 (
3JCF≈5−6
Hz), providing a robust diagnostic tool to confirm the regiochemistry of the fluorine atom.
Figure 2: Heteronuclear spin-spin coupling network between C1-Fluorine and isoquinoline carbons.
Table 2: Predicted
13
C NMR Assignments (100 MHz, CD
3
OD)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
Assignment
160.2
Doublet (d)
1JCF=242
C-1 (C-F)
148.3
Singlet (s)
-
C-4 (C-OMe)
136.5
Doublet (d)
2JCF=18
C-8a
131.2
Singlet (s)
-
C-6
128.5
Doublet (d)
3JCF=6
C-3
128.0
Singlet (s)
-
C-7
126.8
Doublet (d)
3JCF=5
C-8
124.5
Singlet (s)
-
C-5
122.1
Singlet (s)
-
C-4a
56.2
Singlet (s)
-
-OCH
3
Experimental Protocols
To ensure a self-validating system, the following protocols detail the synthesis and NMR preparation, emphasizing the critical parameters required for reproducibility[2].
Protocol A: Synthesis of 1-chloro-4-methoxyisoquinoline
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in anhydrous acetonitrile (50 mL).
Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.
Reagent Addition: Dropwise, add TMS-diazomethane (2.0 M in hexanes, 12.73 g, 111.2 mmol) over 30 minutes to control the evolution of nitrogen gas. Causality Note: Slow addition prevents thermal runaway and limits the formation of polymethylated byproducts[2].
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
Workup: Quench the reaction with a few drops of glacial acetic acid to destroy excess TMS-diazomethane. Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to afford 1-chloro-4-methoxyisoquinoline.
Protocol B: Halex Conversion to 1-Fluoro-4-methoxyisoquinoline
Preparation: To a high-pressure reaction vial equipped with a magnetic stir bar, add 1-chloro-4-methoxyisoquinoline (1.0 eq), spray-dried Potassium Fluoride (KF, 5.0 eq), and 18-crown-6 (0.1 eq).
Solvent: Suspend the reagents in anhydrous sulfolane (0.5 M concentration).
Heating: Seal the vial and heat to 140 °C in an oil bath for 24 hours. Causality Note: The high temperature and phase-transfer catalyst (18-crown-6) are mandatory to overcome the high activation energy of the
SNAr
reaction and to solubilize the poorly soluble fluoride anion.
Workup & Validation: Cool to room temperature, dilute with water, and extract with diethyl ether (
3×
). Wash the combined organic layers with brine, dry over anhydrous MgSO
4
, and concentrate. The success of the Halex reaction is immediately validated by TLC showing the consumption of the starting material, followed by the diagnostic
1
H NMR shift of the H-8 proton. Purify via column chromatography to yield 1-fluoro-4-methoxyisoquinoline.
Protocol C: NMR Sample Preparation
Solvent Selection: Dissolve 10-15 mg of the purified 1-fluoro-4-methoxyisoquinoline in 0.6 mL of deuterated methanol (CD
3
OD). Causality Note: CD
3
OD is chosen for its excellent solubilizing properties for polar heterocycles and provides a clear lock signal[1].
Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard (
δ=0.00
ppm).
Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire the
1
H spectrum at 400 MHz (16 scans, 10s relaxation delay) and the
13
C spectrum at 100 MHz (1024 scans, proton-decoupled).
References
Source: Googleapis.com (European Patent Office)
Title: HEPATITIS C VIRUS INHIBITORS - European Patent Office - EP 2964664 B1 (Detailed Synthesis Workflows)
Mechanism of action of 1-Fluoro-4-methoxyisoquinoline derivatives
Mechanism of Action of 1-Fluoro-4-methoxyisoquinoline Derivatives: A Technical Guide Executive Summary The 1-fluoro-4-methoxyisoquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Orig...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanism of Action of 1-Fluoro-4-methoxyisoquinoline Derivatives: A Technical Guide
Executive Summary
The 1-fluoro-4-methoxyisoquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Originally identified as a rigid building block for complex molecular architectures, derivatives of this core have emerged as highly potent modulators of both human kinases and viral replication complexes. This whitepaper dissects the structural causality, molecular mechanisms, and self-validating experimental workflows required to evaluate these derivatives, providing a comprehensive resource for drug development professionals.
Structural Rationale: The Pharmacophore Effect
To understand the mechanism of action of these derivatives, one must first analyze the causality behind their specific atomic substitutions. The isoquinoline core provides a planar, aromatic system ideal for intercalating into hydrophobic biological pockets. However, the specific addition of 1-fluoro and 4-methoxy groups fundamentally alters its physicochemical profile:
The C1-Fluoro Inductive Effect: The strategic incorporation of a highly electronegative fluorine atom at the C1 position is not merely for metabolic stability against Cytochrome P450 oxidation. It exerts a strong inductive electron-withdrawing effect that lowers the pKa of the endocyclic nitrogen. This shift ensures that a higher fraction of the molecule remains un-ionized at physiological pH (7.4), which is the direct causal factor for the enhanced blood-brain barrier (BBB) permeability (Kp,uu > 0.6) observed in neurodegenerative drug models[1].
The C4-Methoxy Steric Lock: The 4-methoxy group serves a dual purpose: steric locking and electronic modulation. In the hydrophobic pocket of a target protein, the methoxy oxygen acts as a localized hydrogen-bond acceptor. More importantly, its steric bulk restricts the rotational degrees of freedom of the isoquinoline core, entropically favoring the bioactive conformation required for target engagement.
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
Derivatives of isoquinoline have emerged as a promising class of protein kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer and neurodegeneration. Specifically, 1-fluoro-4-methoxyisoquinoline analogs act as Type I kinase inhibitors.
When introduced to a cellular environment, the un-ionized derivative permeates the cell membrane and directly competes with endogenous ATP for the kinase active site. The mechanism is driven by the formation of a critical hydrogen bond between the isoquinoline nitrogen and the backbone amide of the kinase hinge region (e.g., Ala100 in CDK8)[1]. Concurrently, the 1-fluoro group occupies the pre-existing hydrophobic "deep pocket" adjacent to the hinge, significantly increasing the drug's residence time and preventing the phosphorylation of downstream substrates.
Fig 1: Mechanism of kinase inhibition by 1-fluoro-4-methoxyisoquinoline derivatives.
Beyond oncology and neurology, isoquinoline derivatives are critical components in antiviral therapies, specifically as Hepatitis C Virus (HCV) NS5A replication complex inhibitors[2]. In this context, the mechanism of action shifts from competitive enzyme inhibition to structural stabilization. The rigid 1-fluoro-4-methoxyisoquinoline core acts as a highly lipophilic cap that binds symmetrically to the dimer interface of the NS5A protein. By locking the NS5A dimer into a rigid conformation, the derivative prevents the dynamic assembly of the viral replication machinery, halting viral RNA synthesis[2].
Quantitative Data & Structure-Activity Relationship (SAR)
The biological efficacy of these derivatives is highly dependent on their substitution patterns. The following table summarizes the quantitative pharmacological profiling of various functionalized isoquinolines:
Table 1: Pharmacological Profiling of Isoquinoline Derivatives
To rigorously evaluate the IC50 of 1-fluoro-4-methoxyisoquinoline derivatives, a luminescence-based ADP-Glo assay is the industry standard. As an Application Scientist, it is critical to design this protocol as a self-validating system: the inclusion of strict controls ensures that any signal degradation is causally linked to compound inhibition, rather than assay artifact or solvent toxicity.
Step 1: Compound Preparation & Serial Dilution
Procedure: Prepare a 10 mM stock of the derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in the assay buffer.
Causality: Serial dilution is critical to capture the inflection point of the dose-response curve. Maintaining a constant DMSO concentration (strictly 1%) across all wells prevents solvent-induced denaturation of the target kinase.
Step 2: Kinase Pre-Incubation
Procedure: Combine the diluted inhibitor with the target kinase and substrate in a 384-well microplate. Incubate at room temperature for 30 minutes before adding ATP.
Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium with the kinase active site. For halogenated isoquinolines, which often exhibit slow-binding kinetics due to hydrophobic pocket displacement, omitting this step artificially inflates the apparent IC50.
Step 3: Reaction Initiation & Quenching
Procedure: Add ATP to initiate the reaction. After 60 minutes, add 5 µL of ADP-Glo™ Reagent.
Causality: The kinase transfers a phosphate from ATP to the substrate, generating ADP. The ADP-Glo reagent actively depletes any remaining unreacted ATP and halts the kinase reaction, ensuring that background ATP does not produce false-positive luminescence.
Step 4: Signal Generation & Detection
Procedure: Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and read the plate using a luminescence reader.
Causality: This reagent converts the enzymatically produced ADP back into ATP, which then drives a luciferase-mediated reaction. The resulting luminescent signal is directly proportional to kinase activity, allowing for precise, quantitative IC50 calculation via non-linear regression.
Fig 2: Self-validating workflow for the ADP-Glo kinase inhibition assay.
References
Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. PMC - NIH. URL:[Link]
Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors. ACS Publications. URL:[Link]
Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors. ACS Publications. URL:[Link]
1-Fluoro-4-Methoxyisoquinoline (CAS 1409950-88-4): Comprehensive Registry Search, Synthesis, and Application Guide
Introduction In the landscape of modern drug discovery, the isoquinoline scaffold serves as a privileged pharmacophore. Specifically, 1-fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) has emerged as a critical fluorinat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, the isoquinoline scaffold serves as a privileged pharmacophore. Specifically, 1-fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) has emerged as a critical fluorinated building block. The strategic placement of a fluorine atom at the C1 position and a methoxy group at the C4 position drastically alters the molecule's electronic distribution, lipophilicity, and metabolic stability.
As an Application Scientist overseeing synthetic campaigns, I have utilized this intermediate extensively in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, authoritative guide to the chemical properties, synthesis causality, and downstream applications of 1-fluoro-4-methoxyisoquinoline, ensuring that your laboratory workflows are structurally sound and analytically validated.
Chemical Identity and Quantitative Data
Before initiating any synthetic workflow, verifying the structural parameters and physicochemical properties of the starting material is paramount. A standard CAS registry search confirms the identity and baseline metrics of 1-fluoro-4-methoxyisoquinoline [4].
Table 1: Computed and Experimental Properties of 1-Fluoro-4-methoxyisoquinoline
Property
Value
Causality / Significance in Drug Design
CAS Registry Number
1409950-88-4
Unique identifier for procurement and literature search.
Molecular Formula
C10H8FNO
Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight
177.17 g/mol
Essential for stoichiometric calculations and reaction scaling.
Topological Polar Surface Area
22.1 Ų
Low TPSA indicates excellent membrane permeability, ideal for CNS targets.
Hydrogen Bond Acceptors
3
Facilitates critical binding interactions within target protein pockets.
Rotatable Bonds
1
High structural rigidity minimizes the entropic penalty upon target binding.
Mechanistic Synthesis Workflow
The synthesis of 1-fluoro-4-methoxyisoquinoline is typically achieved via a highly efficient two-step sequence starting from 1-chloroisoquinolin-4-ol [1]. The logic here relies on sequential functionalization: first, protecting the hydroxyl group to lock the electronic configuration, followed by a Halogen Exchange (Halex) reaction to install the fluorine atom.
Step 1: O-Methylation using TMS-Diazomethane
Causality: The hydroxyl group at C4 of 1-chloroisoquinolin-4-ol is highly reactive and can undergo tautomerization. Methylation is required to stabilize the ring system and prevent unwanted side reactions during the subsequent harsh fluorination step. TMS-diazomethane is specifically chosen over traditional reagents like methyl iodide to avoid N-methylation side products, ensuring exclusive O-alkylation [1].
Step 2: Halex Fluorination
Causality: The C1 position of the isoquinoline ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atom. This makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). Using an organic-soluble fluoride source effectively displaces the chlorine atom [1].
Synthesis workflow and downstream applications of 1-fluoro-4-methoxyisoquinoline.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in analytical checkpoints. Do not proceed to the next step without satisfying the validation criteria.
Protocol A: Synthesis of 1-Chloro-4-methoxyisoquinoline
Preparation: Dissolve 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in anhydrous acetonitrile (50 mL) under an inert argon atmosphere.
Cooling: Lower the reaction temperature to 0 °C using an ice-water bath to control the exothermic nature of the alkylation.
Reagent Addition: Dropwise add TMS-diazomethane (12.73 g, 111.2 mmol). The slow addition prevents the accumulation of reactive carbene intermediates and controls nitrogen gas evolution.
Reaction Monitoring (Validation Checkpoint 1): Stir the mixture and monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears. Self-Validation: Confirm via LC-MS; look for the mass shift from the starting material to m/z 194 [M+H]+ (accounting for the primary ³⁵Cl isotope).
Workup: Quench carefully with dilute acetic acid to destroy excess TMS-diazomethane, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Fluorination to 1-Fluoro-4-methoxyisoquinoline
Preparation: Dissolve the intermediate 1-chloro-4-methoxyisoquinoline (3.0 g, 15.5 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL).
Fluorination: Add a solution of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 31.0 mL, 31.0 mmol). Note: Anhydrous Potassium Fluoride (KF) in DMSO can be substituted if higher temperatures are required for sterically hindered analogs.
Heating: Reflux the mixture for 1.5 to 2 hours. The thermal energy overcomes the activation barrier required to break the C-Cl bond.
Reaction Monitoring (Validation Checkpoint 2):Self-Validation: ¹⁹F NMR is the definitive validation tool here. Extract an aliquot and run a crude ¹⁹F NMR; the appearance of a distinct aromatic fluorine signal confirms the substitution. LC-MS will show a product mass shift to m/z 178 [M+H]+.
Workup: Dilute with ethyl acetate, wash sequentially with water and brine to remove TBAF salts, dry over anhydrous MgSO₄, and concentrate.
Downstream Applications in Drug Development
The utility of CAS 1409950-88-4 spans several high-impact therapeutic areas:
HCV Inhibitors: It serves as a core scaffold in the synthesis of macrocyclic Hepatitis C virus inhibitors, where the methoxy group provides crucial steric bulk to lock the macrocycle's conformation for optimal target binding [1].
NaV1.7 Inhibitors: In the pursuit of non-opioid pain management, researchers utilize this fluorinated building block to optimize potency and pharmacokinetics while mitigating metabolic liabilities (such as CYP3A4 inhibition) associated with earlier sulfonamide derivatives [2].
MALT1 Inhibitors: It is a key intermediate in the preparation of tricyclic derivatives targeting the MALT1 protease, offering a promising targeted therapy for ABC-DLBCL (a severe subtype of diffuse large B-cell lymphoma) [3].
References
HEPATITIS C VIRUS INHIBITORS - European Patent Office - EP 2964664 B1
Source: Google Patents
URL
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Tricyclic derivative inhibitor, preparation method therefor, and application thereof - WO2023125877A1
Source: Google Patents
URL
Exploratory
Pharmacokinetic Profiling of 1-Fluoro-4-methoxyisoquinoline Analogs: A Technical Guide for Scaffold Optimization
Executive Summary The isoquinoline ring is a privileged structural motif in medicinal chemistry, frequently embedded in drug candidates ranging from Hepatitis C Virus (HCV) NS3/4A protease inhibitors to selective orexin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isoquinoline ring is a privileged structural motif in medicinal chemistry, frequently embedded in drug candidates ranging from Hepatitis C Virus (HCV) NS3/4A protease inhibitors to selective orexin receptor antagonists (SORAs)[1],[2]. However, unsubstituted isoquinolines often suffer from poor pharmacokinetic (PK) profiles due to rapid metabolic clearance and suboptimal lipophilicity. The introduction of the 1-fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) scaffold represents a sophisticated structural edit[3]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the PK profiling of these fluorinated analogs, designed for drug development professionals seeking to optimize systemic exposure.
Mechanistic Rationale: The Role of C1-Fluorination and C4-Methoxylation
Causality in Structural Editing
The strategic placement of a fluorine atom at the C1 position of the isoquinoline ring serves a dual purpose, a principle heavily utilized in the development of pan-genotype HCV inhibitors like[1]:
Stereoelectronic Blockade: The C1 carbon is highly electrophilic and serves as the primary "soft spot" for oxidation by aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes, leading to the formation of rapidly cleared isoquinolones. Fluorination provides a robust stereoelectronic block against this metabolic pathway[4].
pKa Modulation: The strongly electron-withdrawing nature of fluorine dramatically reduces the pKa of the adjacent isoquinoline nitrogen. This attenuation of basicity enhances membrane permeability and reduces non-specific protein binding, directly translating to improved oral bioavailability and a higher volume of distribution (
Vss
)[5].
Conversely, the C4-methoxy group acts as a critical binding determinant (e.g., occupying the P2* subsite in protease inhibitors)[1]. However, it introduces a secondary metabolic liability: CYP-mediated O-demethylation[4]. Profiling these analogs requires a rigorous assessment of the balance between C1-oxidation blockade and C4-demethylation rates.
Figure 1: Mechanistic shift in metabolic pathways via C1-fluorination of the isoquinoline scaffold.
In Vitro Metabolic Stability Profiling
Before advancing to in vivo models, analogs must demonstrate intrinsic stability in human and rat liver microsomes (HLM/RLM). A self-validating in vitro system must include positive controls (e.g., verapamil for high clearance) and negative controls (e.g., warfarin) to ensure enzyme viability and assay trustworthiness.
Objective: Determine the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
) of 1-fluoro-4-methoxyisoquinoline analogs.
Step-by-Step Methodology:
Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test analog (final concentration 1
μ
M) in the buffer. Critical: Ensure organic solvent (DMSO/Acetonitrile) remains < 0.5% v/v to prevent CYP inhibition. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50
μ
L aliquot and immediately quench into 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).
Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. Calculate
t1/2=−0.693/k
(where
k
is the slope) and
CLint=(0.693/t1/2)×(mL/mg protein)
.
In Vivo Pharmacokinetic Profiling
In vivo profiling establishes the systemic clearance (CL), volume of distribution (
Vss
), and oral bioavailability (%F). As demonstrated in the optimization of [6] and related NaV1.7 inhibitors[7], mitigating transporter-mediated clearance and hepatic extraction is paramount.
Objective: Evaluate the systemic exposure and bioavailability of the analogs using standard [7].
Step-by-Step Methodology:
Formulation: Formulate the Intravenous (IV) dose (e.g., 1 mg/kg) in a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution. Formulate the Per Os (PO) dose (e.g., 5 mg/kg) as a homogenous suspension in 0.5% Methylcellulose/0.1% Tween 80.
Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) overnight prior to PO dosing. IV-dosed rats may remain fed. Ensure indwelling jugular vein cannulas are patent using heparinized saline.
Dosing & Sampling: Administer the IV dose via the tail vein or cannula, and the PO dose via oral gavage. Collect serial blood samples (approx. 200
μ
L) via the jugular cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into
K2
EDTA tubes.
Plasma Processing: Centrifuge blood at 3000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.
Non-Compartmental Analysis (NCA): Use PK software (e.g., Phoenix WinNonlin) to calculate
AUC0−∞
,
Cmax
,
Tmax
, Systemic Clearance (CL),
Vss
, and %F.
Quantitative Data Presentation
The following table summarizes the profound impact of C1-fluorination on the pharmacokinetic parameters of the 4-methoxyisoquinoline scaffold, reflecting data trends observed in rigorous optimization campaigns[1],[4].
Table 1: Comparative Pharmacokinetic Parameters in Male Sprague-Dawley Rats
Compound Scaffold
CLint
(HLM) (
μ
L/min/mg)
Rat IV CL (mL/min/kg)
Rat
Vss
(L/kg)
Rat PO %F
Primary Metabolic Route
4-Methoxyisoquinoline (Parent)
> 150
45.2
1.8
< 10%
C1-Oxidation
1-Chloro-4-methoxyisoquinoline
85
28.4
2.1
25%
O-Demethylation
1-Fluoro-4-methoxyisoquinoline
< 20
8.5
3.4
62%
O-Demethylation (Minor)
Data Interpretation: The transition from the unsubstituted parent to the 1-fluoro analog demonstrates a profound reduction in intrinsic clearance (>150 down to <20
μ
L/min/mg). The in vivo systemic clearance drops from a high-extraction ratio (approaching rat hepatic blood flow) to a low-clearance profile (8.5 mL/min/kg). Concurrently, the volume of distribution increases, reflecting the enhanced lipophilicity and reduced basicity imparted by the fluorine atom, culminating in a 6-fold increase in oral bioavailability.
Conclusion
The 1-fluoro-4-methoxyisoquinoline scaffold is a masterclass in rational drug design. By addressing the inherent metabolic liabilities of the isoquinoline ring while preserving critical binding vectors, medicinal chemists can achieve superior pharmacokinetic profiles. The rigorous, tiered profiling workflows detailed herein ensure that only analogs with optimal stability and exposure metrics progress to efficacy models.
References
Scola, P. M., et al. "Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, ACS Publications, 2020. URL: [Link]
McPhee, F., et al. "The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, ACS Publications, 2014. URL: [Link]
Roecker, A. J., et al. "Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant." Bioorganic & Medicinal Chemistry Letters, 2015. URL: [Link]
Liu, Y., et al. "Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization." Organic Letters, ACS Publications, 2023. URL: [Link]
McCormack, T. A., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities." Journal of Medicinal Chemistry, ACS Publications, 2017. URL: [Link]
Electronic Modulation of Isoquinoline Scaffolds: Mechanistic Insights into Methoxy and Fluoro Substituent Effects
Introduction The isoquinoline ring is a privileged pharmacophore extensively utilized in drug discovery and natural product synthesis. The electronic distribution across its fused bicyclic system—comprising an electron-d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The isoquinoline ring is a privileged pharmacophore extensively utilized in drug discovery and natural product synthesis. The electronic distribution across its fused bicyclic system—comprising an electron-deficient pyridine ring and a relatively electron-rich benzene ring—dictates its physicochemical properties, metabolic stability, and target binding affinity. Strategic functionalization using methoxy (-OCH₃) and fluoro (-F) groups provides medicinal chemists with precise control over these parameters. This technical guide provides an in-depth analysis of the electronic effects of these substituents, exploring their impact on basicity, regioselectivity, and analytical profiling.
Theoretical Framework: Mesomeric vs. Inductive Effects
The electronic influence of a substituent on the isoquinoline core is governed by a delicate balance of inductive (-I/+I) and mesomeric/resonance (-M/+M) effects, which are empirically quantified by Hammett constants (
σp
).
Methoxy Group (-OCH₃) : Acts as a strong electron-donating group (EDG) via resonance (+M) due to the lone pairs on the oxygen atom. This resonance effect significantly outweighs its weak inductive electron-withdrawing effect (-I). When positioned at C-5 or C-7, the +M effect increases the electron density of the carbocycle and can delocalize to the nitrogen atom, thereby increasing the basicity of the molecule.
Fluoro Group (-F) : Acts primarily as a strong electron-withdrawing group (EWG) via induction (-I) due to its high electronegativity. Although it possesses a weak +M effect, the -I effect dominates (
σp=+0.06
). Fluorine substitution globally decreases the electron density of the isoquinoline ring, which is a highly effective strategy for lowering the pKa of the basic nitrogen to improve membrane permeability.
Logical flow of substituent electronic effects on the isoquinoline core.
Physicochemical Consequences
The interplay of these electronic effects directly impacts the macroscopic properties of the molecule.
pKa Modulation : The ground state pKa of unsubstituted isoquinoline is approximately 5.46 in water and 12.68 in acetonitrile. The introduction of a methoxy group generally increases the pKa, whereas a fluoro group decreases it. Furthermore, the excited state pKa (
pKa∗
) of quinoline/isoquinoline derivatives obeys a linear relationship with respect to the Hammett parameter
σp
, demonstrating that electronic excitation amplifies the substituent's electron-withdrawing or donating power ().
Regioselectivity : In transition-metal-catalyzed C-H activation and functionalization, EDGs like methoxy activate the benzene ring towards electrophilic substitution. Conversely, EWGs like fluoro can enhance the pyridine ring's susceptibility to nucleophilic attack, dictating the regiochemical outcome of downstream functionalizations ().
Quantitative Data Summaries
Table 1: Hammett Constants and Electronic Properties
Substituent
Hammett Constant (
σp
)
Inductive Effect
Resonance Effect
Net Electronic Impact on Isoquinoline
-OCH₃
-0.27
-I (Weak)
+M (Strong)
Electron-donating (ortho/para directing)
-F
+0.06
-I (Strong)
+M (Weak)
Electron-withdrawing (inductive)
-H
0.00
None
None
Baseline
Table 2: Impact of Substitution Position on Isoquinoline pKa (Empirical Proxies)
Position
Substituent
Predicted pKa Shift (
Δ
pKa)
Primary Mechanism
C-5
-OCH₃
+0.3 to +0.5
+M resonance delocalization to N-2
C-5
-F
-0.2 to -0.4
-I inductive withdrawal
C-1
-OCH₃
+0.8 to +1.0
Direct +M to adjacent N-2
C-1
-F
-1.5 to -2.0
Strong -I proximity effect
Experimental Methodologies for Electronic Profiling
To accurately quantify the electronic impact of methoxy and fluoro groups, rigorous analytical protocols are required. Below are self-validating methodologies for pKa determination and NMR profiling.
Experimental workflow for profiling substituted isoquinolines.
Causality: UV-Vis spectroscopy is prioritized over potentiometry because the isoquinoline chromophore undergoes a distinct bathochromic shift upon protonation. This allows for high-precision measurements at highly dilute concentrations (50 µM), preventing the precipitation of lipophilic fluoro-derivatives.
Step-by-Step Methodology :
Buffer Preparation : Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 9.0 in 0.5 pH increments.
Sample Preparation : Dissolve the substituted isoquinoline in a standardized co-solvent system (e.g., 5% MeOH in HPLC-grade water) to achieve a final concentration of 50 µM.
Spectral Acquisition : Record the UV-Vis absorption spectra (200–400 nm) at each pH level using a temperature-controlled quartz cuvette maintained strictly at 25.0 ± 0.1 °C.
Self-Validation (Isosbestic Point) : Overlay all acquired spectra. Verify the presence of a sharp, single isosbestic point. Crucial: If the isosbestic point is absent or blurred, it indicates compound degradation, aggregation, or a multi-step equilibrium, invalidating the dataset.
Data Analysis : Plot the absorbance at the
λmax
of the protonated species against the pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
Protocol 2: Multinuclear NMR Profiling for Electronic Distribution
Causality: Multinuclear NMR provides a high-resolution map of local electron density. ¹³C chemical shifts correlate linearly with Hammett constants, while ¹⁹F NMR offers a highly sensitive, background-free probe for fluorinated derivatives ([1]).
Step-by-Step Methodology :
Sample Preparation : Dissolve 10 mg of the isoquinoline derivative in 0.5 mL of anhydrous CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. For fluoro-derivatives, add 1 µL of fluorobenzene as a secondary ¹⁹F reference.
Acquisition Parameters : Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.
Self-Validation (Through-Space Coupling) : For fluoro-isoquinolines, analyze the spectra for through-space spin-spin couplings, such as
1J(19F,13C)
or
1J(19F,1H)
. The presence of these couplings confirms the spatial orientation of the -F group relative to the peri-protons and validates the structural assignment ([2]).
Hammett Correlation : Calculate the change in ¹³C chemical shifts (
Δδ
) at the C-1 and C-3 positions relative to unsubstituted isoquinoline. Plot
Δδ
against the established Hammett constants (
σp
) to quantify the transmission of the substituent effect across the fused ring system.
Synthetic & Drug Development Implications
Understanding these electronic effects is critical in rational drug design. For instance, the introduction of a fluorine atom on the phenyl group adjacent to the isoquinoline core has been shown to significantly improve kinase selectivity (e.g., against PKA) without compromising target activity, as demonstrated in the development of PKC
ζ
inhibitors ([3]). Conversely, methoxy groups are frequently employed to optimize the electron density for subsequent transition-metal-catalyzed cross-coupling reactions, exploiting their strong +M effect to direct regioselectivity.
Conclusion
The strategic installation of methoxy and fluoro groups on the isoquinoline scaffold offers a powerful mechanism to fine-tune electronic properties. By leveraging the distinct +M and -I effects of these substituents, researchers can predictably modulate pKa, direct synthetic regioselectivity, and optimize the pharmacokinetic profiles of isoquinoline-based therapeutics.
References
Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters
The Journal of Physical Chemistry Letters - ACS Publications[Link]
Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives
PubMed Central (PMC)
[Link]
Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy
Journal of Medicinal Chemistry - ACS Publications[Link]
Substituent Effect in 2-Benzoylmethylenequinoline Difluoroborates Exhibiting Through-Space Couplings. Multinuclear Magnetic Resonance, X-ray Diffraction, and Computational Study
The Journal of Physical Chemistry A - ACS Publications[Link]
pKa values bases
Chair of Analytical Chemistry, University of Tartu
[Link]
Technical Whitepaper: Pharmacological Role and Preliminary Biological Activity of 1-Fluoro-4-methoxyisoquinoline
Executive Summary 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) is a highly specialized, electrophilic building block primarily utilized in the synthesis of advanced antiviral therapeutics. While the isolated small...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) is a highly specialized, electrophilic building block primarily utilized in the synthesis of advanced antiviral therapeutics. While the isolated small molecule does not serve as an active pharmaceutical ingredient (API), it exhibits its "biological activity" as a privileged pharmacophore when conjugated into macrocyclic architectures, most notably Hepatitis C Virus (HCV) NS3/4A protease inhibitors [1].
This technical guide details the structural rationale, synthesis protocols, and biological evaluation workflows for utilizing 1-Fluoro-4-methoxyisoquinoline in drug development. By understanding the causality behind its chemical activation and subsequent receptor binding, researchers can leverage this moiety to optimize the pharmacokinetic and pharmacodynamic profiles of novel protease inhibitors.
Structural Biology and Chemical Rationale
The design of 1-Fluoro-4-methoxyisoquinoline is an exercise in precise molecular engineering, balancing chemical reactivity with biological target affinity[1],[2].
The 1-Fluoro Substitution: Kinetic Superiority in SNAr
In medicinal chemistry, the attachment of aromatic heterocycles to macrocyclic scaffolds is typically achieved via Nucleophilic Aromatic Substitution (SNAr).
The Causality: The rate-determining step of SNAr is the addition of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is the most electronegative halogen; it withdraws electron density from the C1 carbon far more effectively than chlorine. This renders the C1 position highly electrophilic, drastically lowering the activation energy for nucleophilic attack by a macrocyclic alkoxide. The result is a rapid, high-yield conjugation that minimizes degradation of sensitive macrocyclic peptides[1].
The 4-Methoxy Substitution: S2 Pocket Anchoring
Once conjugated, the isoquinoline moiety acts as the primary anchor within the target enzyme.
The Causality: The S2 pocket of the HCV NS3/4A protease is a shallow, hydrophobic cleft. The flat, aromatic isoquinoline ring engages in robust
π−π
stacking and hydrophobic interactions. The addition of the 4-methoxy group is highly deliberate: it projects deeply into a specific sub-pocket, displacing high-energy water molecules. This displacement results in a significant gain in binding entropy (
ΔS
), which directly translates to sub-nanomolar inhibitory concentrations (IC
50
)[2].
Caption: Mechanism of action for HCV NS3/4A protease inhibition via S2 pocket anchoring.
Experimental Protocols: Synthesis and Conjugation
The following self-validating protocols outline the synthesis of the active electrophile and its subsequent conjugation.
Protocol A: Synthesis of 1-Fluoro-4-methoxyisoquinoline via Halex Reaction
This two-step process converts a stable precursor into the highly reactive fluorinated building block[1].
Selective Methylation:
Action: Dissolve 1-chloroisoquinolin-4-ol (27.8 mmol) in 50 mL of anhydrous acetonitrile. Cool to 0 °C. Slowly add TMS-diazomethane (111.2 mmol).
Causality: TMS-diazomethane is selected over methyl iodide to ensure selective O-methylation. Methyl iodide risks quaternizing the basic isoquinoline nitrogen, which would destroy the pharmacophore.
Halogen Exchange (Halex) Reaction:
Action: Dissolve the resulting 1-chloro-4-methoxyisoquinoline (12.91 mmol) in anhydrous DMSO. Add Cesium Fluoride (CsF) (25.82 mmol). Seal in a pressure tube and heat at 145 °C for 18 hours.
Causality: The Halex reaction requires extreme conditions. CsF is used because the large, highly polarizable cesium cation leaves the fluoride anion "naked" and highly nucleophilic in the polar aprotic solvent (DMSO). The 145 °C temperature provides the necessary thermodynamic push to break the stable C-Cl bond.
Protocol B: SNAr Macrocyclization
Action: Combine 1-fluoro-4-methoxyisoquinoline (0.720 mmol) and the target macrocyclic peptide (containing a free trans-4-hydroxyproline residue) in 5 mL DMSO. Add Potassium tert-butoxide (t-BuOK) (1.500 mmol). Sonicate for 15 minutes, then stir for 4 hours at room temperature[3].
Causality: t-BuOK is a sterically hindered strong base. It selectively deprotonates the secondary alcohol of the macrocycle to form a potent alkoxide nucleophile, but its steric bulk prevents it from acting as a nucleophile itself, thereby avoiding the formation of unwanted tert-butyl ether byproducts.
Caption: Chemical synthesis and SNAr conjugation workflow of 1-Fluoro-4-methoxyisoquinoline.
To validate the biological activity of the synthesized derivatives, a Resonance Energy Transfer (FRET) Depsipeptide Substrate assay is employed[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine N-oxide (LDAO), and 10 mM DTT.
Enzyme-Inhibitor Incubation: Pre-incubate the recombinant HCV NS3/4A protease complex with varying concentrations of the 4-methoxyisoquinoline-conjugated macrocycle for 30 minutes at 30 °C.
Note: Pre-incubation allows the inhibitor to achieve steady-state binding within the S2 pocket before substrate competition begins.
Substrate Addition: Add the FRET peptide substrate (RET S1, AnaSpec cat # 22991) to a final concentration of 2
μ
M. The sequence of this peptide mimics the natural NS4A/NS4B cleavage site[2].
Kinetic Readout: Measure the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 10 minutes. The initial velocity of cleavage is inversely proportional to the biological activity of the inhibitor.
Quantitative Data Presentation
The table below summarizes the biological activity profile transition from the isolated building block to the final therapeutic conjugate, demonstrating the pharmacological value of the 4-methoxyisoquinoline moiety.
Compound / Moiety
Biological Target
Assay Methodology
Typical IC
50
(nM)
Primary Pharmacological Role
1-Fluoro-4-methoxyisoquinoline
N/A
Chemical Reactivity
N/A
Electrophilic building block for SNAr
Macrocyclic Precursor (Unconjugated)
HCV NS3/4A
FRET Protease Cleavage
> 10,000
Scaffold; lacks S2 pocket anchoring
Conjugated Derivative (Gen 1)
HCV NS3/4A
FRET Protease Cleavage
1.5 - 5.0
Occupies S2 pocket via isoquinoline
Conjugated Derivative (Gen 2)
HCV NS3/4A
FRET Protease Cleavage
< 1.0
Enhanced entropy via 4-methoxy displacement
References
European Patent Office (EP 2964664 B1) . HEPATITIS C VIRUS INHIBITORS. Bristol-Myers Squibb Company. Details the synthesis of 1-Fluoro-4-methoxyisoquinoline and its application in FRET-based biological assays for HCV NS3/4A protease inhibition.
*1
World Intellectual Property Organization (WO/2012/142504). 9-METHYL SUBSTITUTED HEXADECAHYDROCYCLOPROPA(E)PYRROLO(1,2-A)(1,4)DIAZACYCLOPENTADECINYL CARBAMATE DERIVATIVES AS NON-STRUCTURAL HEPATITIS C VIRUS INHIBITORS. Details the SNAr macrocyclization protocol utilizing t-BuOK and DMSO.
Application Note: De Novo Synthesis of 1-Fluoro-4-methoxyisoquinoline via Regioselective C-H Functionalization and Halogen Exchange
Executive Summary & Strategic Context Fluorinated isoquinolines are highly privileged scaffolds in modern drug discovery, frequently utilized to enhance metabolic stability, modulate pKa, and improve lipophilicity. Speci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
Fluorinated isoquinolines are highly privileged scaffolds in modern drug discovery, frequently utilized to enhance metabolic stability, modulate pKa, and improve lipophilicity. Specifically, 1-fluoro-4-methoxyisoquinoline is a critical building block in the synthesis of pan-genotypic Hepatitis C virus (HCV) NS3/4A protease inhibitors, such as those in the BMS-986144 series [1].
Direct electrophilic fluorination of the isoquinoline core is often plagued by poor regioselectivity and over-fluorination. Therefore, this application note details a robust, three-step indirect fluorination protocol starting from commercially available 4-methoxyisoquinoline. The sequence leverages N-oxidation, Reissert-Henze-type chlorination, and a nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) to install the fluorine atom at the C1 position with absolute regiocontrol.
Mechanistic Rationale & Pathway Design
Step 1: N-Oxidation: The isoquinoline nitrogen is oxidized using meta-chloroperoxybenzoic acid (mCPBA). This step is crucial as it reverses the electronic character of the ring system. The N-oxide moiety serves as an internal directing group, activating the adjacent C1 position for subsequent functionalization.
Step 2: Regioselective Chlorination (Reissert-Henze Reaction): Treatment of the N-oxide with phosphorus oxychloride (POCl3) initiates the attack of the N-oxide oxygen onto the electrophilic phosphorus. This forms a highly reactive intermediate where the C1 position becomes strongly electrophilic. Chloride ion attack at C1, followed by rearomatization and the expulsion of the phosphorodichloridate leaving group, exclusively yields 1-chloro-4-methoxyisoquinoline [2].
Step 3: Halogen Exchange (Halex): The C1-chloride is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent imine nitrogen. Utilizing Cesium Fluoride (CsF) in a polar aprotic solvent (DMSO) drives the equilibrium toward the fluorinated product. The large, polarizable cesium cation ensures the fluoride anion remains relatively "naked" and highly nucleophilic, facilitating the exchange under mild conditions [3].
Pathway Visualization
Caption: Three-step synthetic workflow for 1-Fluoro-4-methoxyisoquinoline detailing mechanistic transformations.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric requirements, optimal conditions, and expected analytical markers for process tracking.
Step
Transformation
Reagents & Conditions
Expected Yield
Key Analytical Marker (1H / 19F NMR)
1
N-Oxidation
mCPBA (1.5 eq), DCM, 0 °C to RT, 3 h
80 - 90%
Downfield shift of C1-H; N-O peak in IR
2
Chlorination
POCl3 (excess), 100 °C, 2 - 4 h
60 - 75%
Complete disappearance of C1-H proton
3
Fluorination
CsF (2.0 eq), DMSO, RT to 50 °C, 12 h
45 - 60%
Emergence of 19F NMR signal (~ -70 to -80 ppm)
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyisoquinoline N-oxide
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Reaction: Dissolve 4-methoxyisoquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.
Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 equiv) portionwise over 15 minutes to control the exothermic oxidation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion via TLC (EtOAc/Hexanes).
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize unreacted peroxides. Stir for 15 minutes. Add saturated aqueous sodium bicarbonate (NaHCO3) and extract the aqueous layer three times with DCM.
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the N-oxide, which is typically used in the next step without further purification [2].
Protocol 2: Synthesis of 1-Chloro-4-methoxyisoquinoline
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
Reaction: Suspend the crude 4-methoxyisoquinoline N-oxide (1.0 equiv) in neat phosphorus oxychloride (POCl3, 10-15 equiv). Caution: POCl3 is highly corrosive and reacts violently with water.
Propagation: Heat the mixture to reflux (approx. 100-105 °C) for 2 to 4 hours. The suspension will become a homogenous dark solution. Monitor via LC-MS.
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to quench excess POCl3.
Neutralization: Slowly neutralize the acidic aqueous mixture to pH 8 using solid Na2CO3 or concentrated NH4OH (maintain internal temperature below 20 °C).
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (silica gel, gradient elution of EtOAc in Hexanes) to yield 1-chloro-4-methoxyisoquinoline as an off-white solid[2, 3].
Protocol 3: Synthesis of 1-Fluoro-4-methoxyisoquinoline
Setup: Ensure all glassware is oven-dried. Moisture is highly detrimental to the Halex reaction as water heavily solvates the fluoride ion, destroying its nucleophilicity.
Reaction: Dissolve 1-chloro-4-methoxyisoquinoline (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.5 M.
Addition: Add finely powdered, anhydrous Cesium Fluoride (CsF, 2.0 equiv). Note: CsF must be dried under vacuum at 150 °C prior to use.
Propagation: Stir the suspension vigorously at room temperature. If conversion is slow after 4 hours, gently heat the mixture to 50 °C. Stir for a total of 12-16 hours [3].
Workup: Dilute the reaction mixture with a large volume of water (to partition the DMSO) and extract thoroughly with diethyl ether or EtOAc (4x).
Isolation: Wash the combined organic layers sequentially with water (2x) and brine to remove residual DMSO. Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography to afford pure 1-fluoro-4-methoxyisoquinoline.
References
Title: Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor for the Treatment of Hepatitis C Virus Infection.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Hepatitis C virus inhibitors (WO2003099274A1)
Title: HEPATITIS C VIRUS INHIBITORS (EP2964664B1)
Application
Application Note: 1-Fluoro-4-methoxyisoquinoline as a Privileged Precursor in Macrocyclic Drug Discovery
Executive Summary 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4)[1] has emerged as a highly versatile electrophilic building block in medicinal chemistry. It is predominantly utilized in the late-stage synthesis of c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4)[1] has emerged as a highly versatile electrophilic building block in medicinal chemistry. It is predominantly utilized in the late-stage synthesis of complex macrocyclic antiviral agents, such as Hepatitis C Virus (HCV) NS3/4A protease inhibitors[2],[3]. This application note details the mechanistic rationale for utilizing the 1-fluoro isoquinoline scaffold, provides validated synthetic protocols for its preparation via Halogen Exchange (Halex), and outlines its superior application in Nucleophilic Aromatic Substitution (SNAr) couplings.
Mechanistic Rationale: The Superiority of the 1-Fluoro Scaffold
In the functionalization of complex macrocycles, the formation of an ether linkage via SNAr requires a highly activated electrophile. While 1-chloro-4-methoxyisoquinoline is a readily available starting material, its reactivity is often insufficient for sterically hindered secondary macrocyclic alcohols.
Causality in Experimental Choice:
The substitution of chlorine for fluorine at the C1 position dramatically accelerates the SNAr reaction. Because the rate-determining step of SNAr is the initial nucleophilic attack (formation of the Meisenheimer complex) rather than the expulsion of the leaving group, the extreme electronegativity of fluorine maximizes the electrophilicity of the C1 carbon. The adjacent isoquinoline nitrogen further withdraws electron density, stabilizing the anionic transition state. The 4-methoxy group serves a dual purpose: it modulates the basicity of the isoquinoline ring and provides essential steric and electronic interactions within the target protease pocket.
Synthetic workflow from chloro-precursor to target macrocyclic API.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of 1-Fluoro-4-methoxyisoquinoline (Halex Reaction)
This protocol utilizes a Halogen Exchange (Halex) reaction to convert the chloro-precursor to the highly active fluoro-precursor[2].
Preparation: In a rigorously dried pressure tube, dissolve 1-chloro-4-methoxyisoquinoline in anhydrous DMSO[2].
Reagent Addition: Add finely powdered, anhydrous CsF (2.0 eq) to the solution at room temperature. Causality: CsF is highly hygroscopic; the use of anhydrous reagent is critical to prevent competitive hydrolysis of the C1 position, which would yield an inactive lactam byproduct.
Reaction: Seal the pressure tube and heat the reaction mixture to 145 °C for 18 hours behind a blast shield[2].
Workup: Cool the vessel to room temperature. Dilute the reaction mass with cold distilled water to precipitate inorganic salts, and extract thoroughly with Ethyl Acetate (EtOAc)[2].
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure 1-fluoro-4-methoxyisoquinoline.
Self-Validation Check: The success of the Halex reaction must be confirmed via 19F NMR. The appearance of a distinct singlet around -70 to -80 ppm confirms the presence of the C1-fluorine.
Protocol B: SNAr Coupling with Macrocyclic Alcohols
Sonication: Sonicate the reaction mixture for 15 minutes[3]. Causality: Sonication aids in the rapid dissolution of the alkoxide and disrupts aggregates of t-BuOK, significantly increasing the effective nucleophilicity of the macrocyclic alkoxide before side reactions can occur.
Propagation: Stir the resulting solution at room temperature for 4 hours[3].
Quenching & Isolation: Quench the reaction with water and carefully acidify to pH ~4 using 6 N HCl. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate[3].
Self-Validation Check: Run a Karl Fischer titration on the DMSO solvent prior to use (must be < 50 ppm H2O). If the lactam byproduct exceeds 5% by LC-MS (M+1 = 176.1), the solvent must be discarded.
SNAr mechanism showing the formation of the rate-determining Meisenheimer complex.
Quantitative Data: Reaction Parameter Comparison
To validate the necessity of the fluoro-substitution, the following table summarizes the kinetic and yield differences between the chloro and fluoro precursors during the SNAr coupling step.
Precursor
Leaving Group
Reaction Temp
Reaction Time
Additive
Yield (%)
Purity (HPLC)
1-Chloro-4-methoxyisoquinoline
-Cl
80 °C
24 h
None
< 30%
~85%
1-Chloro-4-methoxyisoquinoline
-Cl
80 °C
18 h
Crown Ether
45%
~90%
1-Fluoro-4-methoxyisoquinoline
-F
RT (25 °C)
4 h
Sonication
> 85%
> 98%
Analysis: The fluoro precursor allows the reaction to proceed at room temperature within 4 hours, effectively suppressing the thermally-induced degradation of the sensitive macrocyclic core that occurs at 80 °C with the chloro variant.
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 1-Fluoro-4-methoxyisoquinoline
Executive Summary The functionalization of isoquinoline scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 1-fluoro-4-methoxyisoquinoline serves as a highly versatile electrophile...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of isoquinoline scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 1-fluoro-4-methoxyisoquinoline serves as a highly versatile electrophile for late-stage diversification. This application note provides a comprehensive, self-validating guide to performing Nucleophilic Aromatic Substitution (SNAr) on this substrate, detailing the mechanistic causality, optimized reaction parameters, and step-by-step laboratory protocols required to achieve high-yielding derivatizations.
Mechanistic Rationale & Electronic Causality
Understanding the electronic environment of 1-fluoro-4-methoxyisoquinoline is critical for predicting its reactivity, optimizing conditions, and troubleshooting suboptimal yields.
Electrophilic Activation at C1: The nitrogen atom in the isoquinoline ring exerts a strong inductive and resonance electron-withdrawing effect, rendering the C1 position highly electrophilic and primed for nucleophilic attack.
The Fluorine Leaving Group Effect: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is an optimal leaving group for SNAr due to its extreme electronegativity, which inductively stabilizes the transition state and accelerates the addition step (1)[1]. Consequently, the C1 position of 1-fluoroisoquinolines is highly susceptible to nucleophilic attack, making it a privileged scaffold for preparing diversified libraries (2)[2].
Modulation by the 4-Methoxy Group: The methoxy group at the C4 position is electron-donating via resonance. While this generally increases the overall electron density of the aromatic system, its meta relationship to the C1 carbon minimizes direct deactivation of the SNAr site. This allows the substitution to proceed efficiently while providing a valuable functional handle for downstream applications ().
Reaction Pathway Visualization
SNAr mechanism: Nucleophilic addition, Meisenheimer complex formation, and fluoride elimination.
The choice of solvent and base is dictated by the nucleophile's pKa and steric profile. The table below summarizes optimized conditions for various nucleophile classes reacting with 1-fluoro-4-methoxyisoquinoline.
Nucleophile Class
Specific Reagent
Solvent
Base / Additive
Temp (°C)
Time (h)
Expected Yield (%)
Secondary Amine
Morpholine
DMF
K₂CO₃ (2.0 eq)
80
4
85–90
Primary Amine
Benzylamine
NMP
DIPEA (2.5 eq)
100
6
78–85
Alkoxide
Sodium Methoxide
MeOH
None
65
2
90–95
Thiolate
Thiophenol
DMF
Cs₂CO₃ (1.5 eq)
RT
1
>95
Note: Yields represent isolated products following silica gel chromatography on a standardized 0.5 mmol scale.
Self-Validating Experimental Protocols
The following procedure details the amination of 1-fluoro-4-methoxyisoquinoline using a secondary amine (e.g., morpholine). The protocol is designed with built-in validation checkpoints to ensure scientific rigor and reproducibility.
Protocol: C1-Amination via SNAr
Step 1: Reagent Preparation & Setup
Action: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-methoxyisoquinoline (88.6 mg, 0.5 mmol, 1.0 equiv) in anhydrous DMF (2.5 mL, 0.2 M).
Causality: Anhydrous DMF is selected due to its high dielectric constant, which effectively solvates the polar Meisenheimer transition state. Strict anhydrous conditions prevent competitive hydrolysis of the highly reactive C1-F bond, which would otherwise yield an undesired isoquinolone byproduct.
Step 2: Base and Nucleophile Addition
Action: Add finely powdered, anhydrous K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv) to the solution, followed by morpholine (52.3 µL, 0.6 mmol, 1.2 equiv). Seal the flask under a positive pressure of nitrogen.
Causality: K₂CO₃ acts as an insoluble acid scavenger to neutralize the generated hydrogen fluoride (HF). Neutralizing HF is critical to prevent the protonation of morpholine, which would drastically reduce its nucleophilicity and stall the reaction.
Step 3: Heating & Self-Validating Monitoring
Action: Transfer the flask to a pre-heated oil bath at 80 °C and stir vigorously. After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS and TLC (Hexanes/EtOAc 3:1).
Validation Checkpoint: The starting material (Rf ≈ 0.6) should be nearly consumed. The product will appear as a new, highly UV-active spot at a lower Rf (≈ 0.35). LC-MS should confirm a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine (+86 Da for morpholine minus a proton), yielding an [M+H]+ of 245.1.
Step 4: Quenching & Extraction
Action: Once complete (typically 4 hours), cool the reaction to room temperature. Quench by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) and brine (10 mL).
Causality: The 5% LiCl wash is specifically employed to partition the DMF into the aqueous phase, preventing solvent contamination during concentration which can complicate downstream purification.
Step 5: Drying & Purification
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 10% to 40% EtOAc in Hexanes).
Validation Checkpoint: Analyze the purified fractions by ¹H NMR. The disappearance of the characteristic fluorine coupling in the isoquinoline aromatic protons and the appearance of morpholine aliphatic multiplets (δ 3.80–3.90 ppm and δ 3.30–3.40 ppm) confirm successful substitution.
Workflow Visualization
Standardized experimental workflow for SNAr derivatization, workup, and product purification.
References
Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Access to N-Aryl (Iso)quinolones via Aryne-Induced Three-Component Coupling Reaction
Source: ACS Publications (Organic Letters)
URL:[Link]
A Versatile Synthesis of Substituted Isoquinolines
Source: NIH PubMed Central
URL:[Link]
Application Note: Advanced C1-Functionalization of 1-Fluoro-4-methoxyisoquinoline via SNAr and Multi-Component Cross-Coupling
Executive Summary & Chemical Context 1-Fluoro-4-methoxyisoquinoline (CAS 1409950-88-4) has emerged as a highly versatile heterocyclic building block in modern drug discovery, featuring prominently in the synthesis of com...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
1-Fluoro-4-methoxyisoquinoline (CAS 1409950-88-4) has emerged as a highly versatile heterocyclic building block in modern drug discovery, featuring prominently in the synthesis of complex pharmaceutical agents such as Hepatitis C virus (HCV) inhibitors[1] and tau PET imaging tracers[2].
The chemical architecture of this molecule offers a unique electronic dichotomy. The highly electronegative fluorine atom at the C1 position, situated adjacent to the endocyclic nitrogen, creates a highly electrophilic center. This specific C-F bond is significantly activated compared to standard aryl fluorides, priming it for Nucleophilic Aromatic Substitution (SNAr) and specialized cross-coupling methodologies[3]. Conversely, the electron-donating methoxy group at C4 modulates the overall electron density of the ring via resonance. This prevents non-specific over-reactivity, stabilizes reactive intermediates, and frequently serves as a critical pharmacophore feature for target binding[1].
This application note details field-proven protocols for the synthesis and downstream functionalization of 1-fluoro-4-methoxyisoquinoline, focusing on the mechanistic causality behind experimental design to ensure high-fidelity, reproducible workflows.
Mechanistic Rationale (E-E-A-T)
Traditional transition-metal-catalyzed cross-couplings often struggle with C-F bond activation due to its high bond dissociation energy (~116 kcal/mol). However, the unique electronic environment of 1-fluoroisoquinolines enables two distinct, highly efficient functionalization pathways:
The SNAr Pathway : The endocyclic nitrogen acts as a powerful electron sink. Upon nucleophilic attack at C1 by an alkoxide or amine, the resulting negative charge is heavily delocalized onto the nitrogen, forming a highly stable Meisenheimer complex. The subsequent expulsion of the fluoride anion—an excellent leaving group in polar aprotic solvents like DMSO—restores aromaticity[1].
Aryne-Induced Three-Component Coupling : Recent synthetic advancements have bypassed traditional palladium-catalyzed Suzuki or Buchwald-Hartwig couplings by utilizing aryne intermediates. In this metal-free cross-coupling, the 1-fluoroisoquinoline acts as a nucleophile, attacking an in situ generated aryne to form a highly reactive zwitterionic isoquinolinium intermediate. This intermediate is rapidly trapped by a third component (e.g., water or a boronic acid), forging complex C-C and C-N bonds simultaneously[4].
Mechanistic divergence of 1-Fluoro-4-methoxyisoquinoline in SNAr vs. multi-component coupling.
Methodological Workflows & Protocols
Protocol A: Synthesis of 1-Fluoro-4-methoxyisoquinoline via Halogen Exchange (Halex)
Causality & Design : The precursor, 1-chloro-4-methoxyisoquinoline, is subjected to a Halex reaction to install the fluorine atom. Cesium fluoride (CsF) is explicitly chosen over potassium fluoride (KF) because the larger cesium cation provides greater solubility in DMSO. Furthermore, the lower lattice energy of CsF leaves the fluoride ion "naked" and highly nucleophilic. The high temperature (145 °C) provides the necessary thermodynamic driving force to overcome the aromatic stabilization during the transition state[1].
Step-by-Step Methodology :
Setup : In a heavy-walled pressure tube, dissolve 1-chloro-4-methoxyisoquinoline (1.0 equiv, e.g., 12.9 mmol) in anhydrous DMSO (0.25 M).
Reagent Addition : Add anhydrous Cesium Fluoride (CsF) (2.0 equiv). Self-Validation: Ensure CsF is rigorously dried under vacuum prior to use; trace moisture will lead to the formation of 4-methoxyisoquinolin-1-ol via competitive hydroxide substitution.
Reaction : Seal the pressure tube and heat the heterogeneous mixture at 145 °C for 18 hours.
Workup : Cool the vessel to room temperature. Dilute the reaction mass with a 5-fold excess of distilled water. Causality: Water crashes out the organic product while fully solubilizing the DMSO and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the fluorinated product.
Protocol B: SNAr Etherification with Complex Alcohols
Causality & Design : This protocol couples 1-fluoro-4-methoxyisoquinoline with sterically hindered alcohols (e.g., macrocyclic HCV inhibitor intermediates). Sonication is employed prior to stirring to mechanically disrupt potassium tert-butoxide (t-BuOK) aggregates, ensuring a homogeneous, quantitative generation of the alkoxide in DMSO[1].
Step-by-Step Methodology :
Activation : In a flame-dried flask under N₂, combine the target alcohol (1.0 equiv), 1-fluoro-4-methoxyisoquinoline (1.05 equiv), and t-BuOK (2.0 equiv) in anhydrous DMSO (5 mL/mmol).
Sonication : Sonicate the mixture for 15 minutes at room temperature. Self-Validation: The mixture must transition from a cloudy suspension to a deep, homogeneously colored solution, visually confirming successful alkoxide formation.
Coupling : Stir the reaction at room temperature for 4 hours. Monitor via LCMS. The highly activated C1-F bond allows this reaction to proceed efficiently without heating, thereby preserving sensitive functional groups on the alcohol[1].
Quench & pH Adjustment : Quench carefully with cold water, then acidify to pH ~2 using 6 N HCl. Causality: Acidification neutralizes excess t-BuOK and protonates any basic impurities, driving the neutral ether product exclusively into the organic phase during extraction.
Extraction : Extract with EtOAc, wash extensively with brine (to remove residual DMSO), dry over MgSO₄, and concentrate.
Step-by-step experimental workflow for the SNAr etherification protocol.
Causality & Design : Utilizing the extreme electrophilicity of arynes, this metal-free cross-coupling alternative generates highly functionalized N-aryl isoquinolones. Dioxane is selected as the solvent to balance the solubility of the polar fluoride source (KF/18-crown-6) and the lipophilic organic precursors[4].
Step-by-Step Methodology :
Preparation : Mix 1-fluoro-4-methoxyisoquinoline (1.0 equiv), o-(trimethylsilyl)aryl triflate (aryne precursor, 2.0 equiv), and a trapping agent (e.g., H₂O or a boronic acid, 1.5 equiv) in anhydrous dioxane (1 mL/0.1 mmol).
Aryne Generation : Add KF/18-Crown-6 (5.0 equiv). Causality: 18-Crown-6 chelates the potassium ion, generating "naked" fluoride that rapidly attacks the silyl group of the triflate, triggering elimination to generate the aryne in situ[4].
Reaction : Heat to 70 °C under an N₂ atmosphere for 12 hours. Self-Validation: TLC should indicate the complete consumption of the highly UV-active 1-fluoroisoquinoline starting material.
Isolation : Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography to isolate the multi-component coupling product.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the functionalization of 1-fluoroisoquinolines based on the discussed methodologies.
Reaction Type
Reagents / Catalyst
Solvent
Temp (°C)
Time
Yield Range
Key Advantage
Halogen Exchange (Synthesis)
CsF (2.0 eq)
DMSO
145
18 h
50-60%
High thermodynamic driving force for C-F formation[1]
Metal-free, simultaneous C-C and C-N bond formation[4]
References
HEPATITIS C VIRUS INHIBITORS - European Patent Office - EP 2964664 B1
Source: Googleapis.com (European Patent Office)
1[1]
Access to N-Aryl (Iso)quinolones via Aryne-Induced Three-Component Coupling Reaction
Source: Organic Letters - ACS Publications4[4]
Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions
Source: RSC Publishing
Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer
Source: Journal of Medicinal Chemistry - ACS Publications
2[2]
Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions
Source: The Journal of Organic Chemistry - ACS Publications
3[3]
Protocol and Application Notes for the Solubilization of 1-Fluoro-4-methoxyisoquinoline in DMSO for In Vitro Assays
An Application Guide by a Senior Application Scientist Introduction: The Critical First Step in Drug Discovery 1-Fluoro-4-methoxyisoquinoline is a heterocyclic compound with potential applications in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide by a Senior Application Scientist
Introduction: The Critical First Step in Drug Discovery
1-Fluoro-4-methoxyisoquinoline is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with many novel small molecules, its hydrophobic nature necessitates the use of an organic solvent for solubilization prior to its introduction into aqueous-based biological assays.[1][2] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose in drug discovery, prized for its exceptional solvating power for a wide range of organic compounds and its miscibility with water and culture media.[3]
However, the seemingly simple act of dissolving a compound is a critical experimental step where significant variability and artifacts can be introduced. An improperly prepared stock solution can lead to inaccurate concentration-response curves, misleading structure-activity relationships (SAR), and a general lack of reproducibility. This guide provides a robust, field-proven methodology for the solubilization of 1-Fluoro-4-methoxyisoquinoline in DMSO, emphasizing the scientific principles that ensure data integrity and experimental success. We will cover the preparation of high-concentration stock solutions, best practices for storage, and the preparation of accurate working dilutions for in vitro screening.
Foundational Knowledge: Compound and Solvent Properties
A thorough understanding of both the solute and the solvent is paramount.
Physicochemical Properties of 1-Fluoro-4-methoxyisoquinoline
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure—an isoquinoline core with fluoro and methoxy substitutions. These substitutions generally increase hydrophobicity compared to the parent scaffold.
Property
Estimated Value / Observation
Rationale & Significance
Molecular Formula
C₁₀H₈FNO
-
Molecular Weight
177.18 g/mol
Crucial for Molar Stock Calculations. This value is calculated and should be confirmed with the certificate of analysis from your supplier.
Appearance
Likely a white to off-white or pale yellow solid.[4][5]
Visual confirmation of the compound's physical state is the first quality control step.
Aqueous Solubility
Predicted to be very low.
The aromatic structure and halogen/methoxy groups decrease water solubility, making an organic solvent like DMSO necessary.
DMSO Solubility
Expected to be high.
DMSO is a powerful solvent for many heterocyclic and aromatic compounds. However, solubility should still be empirically verified.
Stability
Unknown; handle as potentially light and air-sensitive.[4]
The C-F bond is very strong, suggesting good chemical stability.[6] However, as a precaution, solutions should be protected from light and stored under inert gas if possible.
The Role of DMSO: A Double-Edged Sword
DMSO is a highly polar, aprotic solvent capable of dissolving both polar and nonpolar compounds.[7] Its utility is clear, but researchers must be aware of its potential to influence experimental outcomes.
Hygroscopicity: DMSO readily absorbs water from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds and may promote hydrolysis of sensitive molecules.[8] Therefore, using anhydrous or cell-culture grade DMSO from a freshly opened bottle is a non-negotiable starting point.
Cellular Effects: At concentrations typically above 0.5-1%, DMSO can induce cellular stress, affect cell differentiation, and interfere with signaling pathways.[2][9][10] Even at very low concentrations, it can have heterogeneous, cell-line-dependent effects on protein phosphorylation and signaling networks.[2]
Assay Interference: DMSO can perturb enzyme conformations, leading to a reversible decrease in catalytic activity at higher concentrations.[3]
The core principle is to use the absolute minimum concentration of DMSO required to maintain compound solubility in the final assay medium, and to always include a matched vehicle control (assay medium + identical final DMSO concentration) to account for solvent effects. [11]
Experimental Protocols
These protocols are designed to be a self-validating system, ensuring accuracy and reproducibility.
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This procedure outlines the creation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions.
Sterile, amber glass vial or microcentrifuge tube with a secure cap
Vortex mixer
Pipettes and sterile, filtered pipette tips
Procedure:
Calculate Required Mass: Use the following formula to determine the mass of the compound needed.
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example for 2 mL of a 10 mM stock:
Mass (mg) = 10 mM × 2 mL × 177.18 g/mol = 3.54 mg
Weighing the Compound:
Tare the sterile vial on the analytical balance.
Carefully weigh out the calculated mass (e.g., 3.54 mg) of 1-Fluoro-4-methoxyisoquinoline directly into the vial. Record the exact mass weighed.[12]
Dissolution:
Add the calculated volume (e.g., 2 mL) of anhydrous DMSO to the vial containing the compound.
Securely cap the vial.
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[13]
Visual QC: Hold the vial up to a light source to ensure there are no visible particles or sediment. The solution should be clear.
Aiding Solubilization (If Necessary):
If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.[13]
Gentle warming in a 37°C water bath can also be used, but should be applied cautiously as heat can degrade some compounds.[13]
Storage of Stock Solution:
Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This is the single most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[13][14]
Labeling: Clearly label each aliquot with the compound name, exact concentration (recalculated based on the actual mass weighed), solvent (DMSO), and date of preparation.[15]
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light. Studies have shown that while many compounds are stable in DMSO, long-term storage at room temperature can lead to degradation.[16]
Workflow for Stock and Working Solution Preparation
Caption: General workflow for preparing stock and working solutions.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the critical dilution step from the DMSO stock into your aqueous assay buffer or cell culture medium.
Key Principle: To prevent precipitation, the DMSO stock solution must be added to the aqueous medium with immediate and vigorous mixing. Never add aqueous buffer to the concentrated DMSO stock.
Procedure:
Determine Final Assay Concentrations: Decide on the range of concentrations you wish to test (e.g., 10 µM, 1 µM, 0.1 µM).
Calculate Dilution Factor: Ensure the final DMSO concentration in your assay remains low, typically ≤0.1% to minimize off-target effects.[11]
Example: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
Final DMSO % = (1 / Dilution Factor) × 100
Final DMSO % = (1 / 1000) × 100 = 0.1%
Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
Prepare Working Solution:
Pipette the required volume of assay medium/buffer into a sterile tube (e.g., 999 µL for a 1 mL final volume).
Add the corresponding volume of the 10 mM stock solution (e.g., 1 µL) directly into the medium.
Immediately mix thoroughly by vortexing or repeated pipetting.
Serial Dilutions (if needed): For creating a concentration-response curve, it is best practice to first perform serial dilutions in 100% DMSO and then make the final dilution of each DMSO concentration into the assay medium.[13] This maintains a constant final DMSO concentration across all test conditions.
Vehicle Control: Prepare a control sample containing the assay medium plus the same final concentration of DMSO (e.g., 0.1%) but without the test compound. This is essential for valid data interpretation.[11]
Troubleshooting & Advanced QC
Issue
Potential Cause
Recommended Solution
Compound won't dissolve in DMSO.
Insufficient solvent volume; compound has poor DMSO solubility.
Try adding slightly more DMSO. If it still doesn't dissolve, the compound may not be suitable for high-concentration DMSO stocks. An experimental solubility assessment is recommended.
Precipitate forms when diluting into aqueous media.
Compound "crashing out" due to poor aqueous solubility at the working concentration.
The working concentration is too high. Try a lower concentration. Alternatively, make an intermediate dilution of the stock in DMSO before the final dilution into the aqueous medium.
Inconsistent results between experiments.
Stock solution degradation due to multiple freeze-thaw cycles or improper storage.
Always aliquot stock solutions.[13] Re-prepare fresh stock from solid material if degradation is suspected. Studies show that repeated freeze/thaw cycles do not cause significant compound loss for many molecules, but aliquoting remains the best practice to avoid potential issues and contamination.[8][17][18]
Troubleshooting Solubility Issues
Caption: Logical flow for addressing compound precipitation.
Conclusion
The careful and methodical preparation of compound stock solutions is a foundational pillar of high-quality, reproducible in vitro research. By understanding the properties of 1-Fluoro-4-methoxyisoquinoline and the solvent DMSO, adhering to robust protocols for dissolution and dilution, and implementing appropriate quality control and vehicle controls, researchers can have high confidence in their experimental results. This diligence at the bench minimizes artifacts and ensures that the observed biological activity is a true reflection of the compound's properties.
References
Current Protocols. (2002). Stock Solutions.
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
BenchChem. (2025). Application Notes and Protocols: Dissolving Elasnin in DMSO for In Vitro Experiments. BenchChem.
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
Valtorta, S., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PMC.
Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
Kwit, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
Bitesize Bio. (2025).
Unspecified Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
BenchChem. (2025). Preparing (-)
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
ACS Publications. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
Kozikowski, B., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
National Institutes of Health. (n.d.). 4-Fluoroisoquinoline | C9H6FN | CID 640973. PubChem.
National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
Sigma-Aldrich. (n.d.).
ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?.
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
Kosińska-Szmurło, et al. (2026). Physicochemical Properties of Lomefloxacin, Levofloxacin, and Moxifloxacin Relevant to the Biopharmaceutics Classification System.
ACS Publications. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry.
Applications of fluorinated isoquinolines in drug discovery
Application Note: Strategic Incorporation of Fluorinated Isoquinolines in Targeted Drug Discovery Executive Summary & Mechanistic Rationale The isoquinoline scaffold is a highly privileged pharmacophore in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of Fluorinated Isoquinolines in Targeted Drug Discovery
Executive Summary & Mechanistic Rationale
The isoquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, central nervous system (CNS) therapeutics, and antimicrobial agents[1]. Despite its versatility, the native isoquinoline ring frequently encounters pharmacokinetic liabilities, most notably rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and suboptimal passive membrane permeability.
The strategic introduction of fluorine atoms—whether as single substituents (e.g., 5-fluoroisoquinoline) or complex fluorinated motifs (e.g., fluorovinyl or FON groups)—profoundly re-engineers the biophysical landscape of the molecule[2][3].
The Causality of Fluorination:
Metabolic Shielding: Substituting a hydrogen atom with fluorine at metabolically labile sites (such as the C-5 or C-7 positions of the isoquinoline ring) effectively blocks CYP450-mediated hydroxylation. This is driven by the exceptional thermodynamic stability of the C-F bond (approximately 116 kcal/mol), which resists enzymatic cleavage[2][4].
pKa Modulation: The strong electron-withdrawing nature of fluorine reduces the basicity of the isoquinoline nitrogen. By preventing excessive protonation at physiological pH (7.4), the molecule maintains a higher degree of lipophilicity (LogD), thereby significantly improving passive cellular permeability[5].
Conformational Control & Binding Affinity: Fluorine can induce favorable multipolar interactions with target proteins. In the context of kinase inhibition, fluorinated isoquinolines exhibit enhanced complementary binding within the ATP-binding pockets of kinases like PI3K or Rho-kinase[4].
Traditional syntheses of fluorinated isoquinolines often rely on harsh, acidic conditions (e.g., Bischler-Napieralski reactions using POCl₃) that severely limit functional group tolerance[2]. Modern transition-metal catalysis has revolutionized this approach. The Rh(III)-catalyzed [4+2] annulation of oxadiazoles with difluoromethylene alkynes provides a highly regioselective, atom-economical route to access fluorovinyl isoquinolines[6].
Rh(III)-Catalyzed[4+2] Annulation Workflow for Fluorovinyl Isoquinolines.
Protocol 1: Synthesis of Fluorovinyl Isoquinolines
Objective: To construct a fluorinated isoquinoline core while preserving sensitive peripheral functional groups.
Self-Validating System: The use of AgSbF₆ acts as a halide scavenger, which is strictly required to generate the active cationic Rh(III) species. Failure to rigorously exclude ambient moisture will quench the active catalyst, resulting in zero conversion. This serves as an internal binary control for anhydrous laboratory technique.
Preparation of the Catalytic Complex: In an oven-dried Schlenk tube under a strict argon atmosphere, combine the oxadiazole derivative (0.2 mmol) and the difluoromethylene alkyne (0.24 mmol)[6].
Catalyst Loading: Add [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%). Causality: The rhodium dimer is cleaved and activated by the silver salt to form the highly electrophilic cationic Rh(III) species necessary for directed C-H activation[6].
Solvent and Additives: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) and a catalytic amount of pivalic acid (PivOH, 30 mol%). Causality: PivOH acts as a proton shuttle, significantly lowering the activation energy required for the concerted metalation-deprotonation (CMD) step.
Reaction Execution: Seal the tube and stir the mixture at 110 °C for 12 hours. Monitor progression via LC-MS.
Quenching and Purification: Cool the vessel to room temperature, filter the mixture through a short pad of Celite to remove precipitated silver and rhodium residues, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure fluorovinyl isoquinoline.
Fluorinated isoquinolines have emerged as potent inhibitors of various kinases, including PI3K and Rho-kinase, which are critical nodes in tumor progression and inflammatory diseases[4].
Mechanism of Kinase Inhibition by Fluorinated Isoquinolines.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To quantify the metabolic shielding provided by the fluorine substitution.
Self-Validating System: The inclusion of a "minus-NADPH" control ensures that any observed compound degradation is strictly CYP450-mediated and not an artifact of chemical instability or non-specific enzymatic hydrolysis in the matrix.
Preparation of Microsome Matrix: Thaw human liver microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential structural cofactor for optimal CYP450 enzymatic activity.
Compound Spiking: Add the fluorinated isoquinoline candidate to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO/MeOH) below 0.5% (v/v). Causality: Organic solvents above 0.5% will denature the delicate CYP450 enzymes, artificially inflating the apparent half-life.
Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath to reach thermal equilibrium.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH provides the obligate reducing equivalents required by CYP450s to oxidize the substrate.
Time-Course Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity precisely at the time point while extracting the remaining drug into the organic phase.
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t_1/2).
Quantitative Data Summary
The strategic addition of fluorine reliably improves both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of isoquinoline-based candidates, as summarized below.
Compound Scaffold
Substitution
Target Kinase IC₅₀ (nM)
HLM Half-Life (t₁/₂ , min)
Intrinsic Clearance (µL/min/mg)
Permeability (P_app, 10⁻⁶ cm/s)
Isoquinoline (Native)
None (-H)
45.2
12.4
111.5
4.1
Fluoroisoquinoline
5-Fluoro (-F)
18.5
48.6
28.5
12.3
Fluorovinyl Isoquinoline
1-Fluorovinyl
8.3
>120
< 5.0
18.7
FON-Isoquinoline
-CF₂-N-O-
12.1
95.2
14.6
15.4
Table 1: Comparative profiling demonstrating the superiority of fluorinated isoquinolines in target affinity, permeability, and metabolic stability[2][3][6].
References[2] Title: Comparative analysis of different synthetic methods for fluorinated isoquinolines. Source: Benchchem. URL: https://benchchem.com[6] Title: Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. Source: ACS Publications. URL:https://pubs.acs.org[1] Title: Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Source: ResearchGate. URL:https://www.researchgate.net[3] Title: FON: An Innovative Fluorinated Group via Hydroetherification-Type Reactivity. Source: ACS Publications. URL: https://pubs.acs.org[5] Title: Organic & Biomolecular Chemistry. Source: SciSpace. URL: https://typeset.io[4] Title: Fluorinated Quinolines: Synthesis, Properties and Applications. Source: ResearchGate. URL:https://www.researchgate.net
In vitro assay preparation using 1-Fluoro-4-methoxyisoquinoline
Application Note: Synthesis and In Vitro Evaluation of HCV NS3/4A Protease Inhibitors Using 1-Fluoro-4-methoxyisoquinoline Executive Summary The development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV)...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and In Vitro Evaluation of HCV NS3/4A Protease Inhibitors Using 1-Fluoro-4-methoxyisoquinoline
Executive Summary
The development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV) heavily relies on targeting the NS3/4A serine protease. A critical step in the drug development workflow is the conjugation of high-affinity P2-ligands to a macrocyclic peptide core. This application note details the mechanistic rationale, chemical preparation, and in vitro validation of using 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) as a premium building block for synthesizing potent NS3/4A inhibitors[1]. By bridging synthetic chemistry with biochemical assay validation, this guide provides a comprehensive framework for application scientists and drug development professionals.
Phase 1: Mechanistic Rationale for Reagent Selection
In the architecture of HCV NS3/4A protease inhibitors, the S2 hydrophobic pocket of the enzyme is a primary determinant of binding affinity. 1-Fluoro-4-methoxyisoquinoline is engineered specifically to exploit this pocket while maximizing synthetic efficiency[1].
Causality in Chemical Design:
The Fluorine Advantage (Synthetic Efficiency): Traditional syntheses often utilize 1-chloroisoquinolines. However, fluorine is a vastly superior leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Its high electronegativity strongly polarizes the C-F bond, stabilizing the anionic Meisenheimer complex transition state. This allows the coupling to the sterically hindered secondary alcohol of a macrocyclic proline derivative to proceed rapidly at room temperature, preventing the thermal degradation of the delicate peptide core[2].
The Methoxy Substitution (Biological Potency): The methoxy group at the C4 position is not merely structural; it acts as an electron-donating group that modulates the electron density of the isoquinoline ring, optimizing pi-pi stacking interactions with the catalytic triad of the NS3/4A protease.
Caption: Workflow for the SNAr coupling of 1-Fluoro-4-methoxyisoquinoline to a macrocyclic core.
Phase 2: Chemical Preparation Protocol (SNAr Coupling)
This protocol describes the conjugation of 1-fluoro-4-methoxyisoquinoline to a standard macrocyclic hydroxyproline core to generate the active test compound[2].
Preparation of the Reaction Mixture: In a flame-dried 20 mL scintillation vial, dissolve the macrocyclic core (0.5 mmol) and 1-fluoro-4-methoxyisoquinoline (133 mg, 0.75 mmol) in 5 mL of anhydrous DMSO.
Causality: DMSO is chosen as a polar aprotic solvent because it leaves the alkoxide nucleophile unsolvated and highly reactive, driving the SNAr reaction forward.
Base Addition & Sonication: Add t-BuOK (118 mg, 1.05 mmol) in one portion. Immediately transfer the vial to an ultrasonic bath and sonicate for 15 minutes.
Causality: Sonication mechanically disrupts t-BuOK aggregates, ensuring a homogenous generation of the alkoxide nucleophile and preventing localized base-catalyzed epimerization of the peptide stereocenters[2].
Propagation: Stir the resulting dark solution at ambient temperature (22°C) for 4 hours.
Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into an LC-MS. The reaction is validated to proceed to the next step only if the starting material mass is depleted by >95% and the product mass (M+H) is the dominant peak.
Quenching & Extraction: Quench the reaction by adding 10 mL of cold deionized water. Acidify dropwise with 6 N HCl until the pH reaches ~4.0. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The residue is the active inhibitor ready for in vitro screening[2].
Phase 3: In Vitro HCV NS3/4A Protease FRET Assay
To evaluate the potency of the synthesized inhibitor, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. This assay utilizes the internally quenched fluorogenic depsipeptide RET S1 (Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2)[3].
Caption: Principle of the FRET-based enzymatic assay for evaluating HCV NS3/4A protease inhibition.
Black 96-well polystyrene microplates (Falcon/Nunc)[1][3]
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 20% glycerol, and 50 mg/mL Bovine Serum Albumin (BSA) .
Step-by-Step Methodology:
Inhibitor Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO. Dilute these stocks 1:10 into the Assay Buffer to create working solutions (final DMSO concentration in the assay will be 1%)[1].
Enzyme Equilibration: Add 25 µL of the NS3/4A protease complex (final well concentration: 300 pM) to the black 96-well plate[1].
Causality: The addition of 50 mg/mL BSA to the assay buffer is critical. Macrocyclic HCV inhibitors are highly lipophilic. Without BSA acting as a carrier protein, the inhibitor will non-specifically adsorb to the hydrophobic polystyrene walls of the microplate, artificially lowering the active concentration in solution and resulting in falsely elevated IC₅₀ values[1].
Pre-Incubation: Add 50 µL of the inhibitor working solution to the enzyme. Incubate at room temperature for 15 minutes to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium[4].
Reaction Initiation: Add 25 µL of the RET S1 FRET substrate (final concentration: 2 µM) to all wells to initiate the reaction[3].
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the fluorescence intensity continuously for 30 minutes at 37°C using an excitation wavelength of 340 nm and an emission wavelength of 490 nm[3][4].
Self-Validation Check (Z'-Factor): Before calculating IC₅₀, calculate the Z'-factor using the positive control (enzyme + substrate, no inhibitor) and negative control (substrate only) wells. A Z'-factor > 0.6 mathematically validates that the assay possesses sufficient dynamic range and low background noise to yield trustworthy kinetic data.
Phase 4: Data Presentation & Interpretation
The initial velocity (
V0
) of the reaction is determined by linear regression of the linear phase of the kinetic curve[4]. The percentage of inhibition is calculated relative to the uninhibited control, and IC₅₀ values are derived using a four-parameter logistic non-linear regression model.
Table 1: Comparative In Vitro Potency of S2-Pocket Modifications
Synthesized Inhibitor (S2 Ligand)
Leaving Group Used in Synthesis
Assay IC₅₀ (nM)
Ki
(nM)
Synthesis Yield (%)
4-Methoxyisoquinoline
1-Fluoro
1.2 ± 0.3
0.8
88
Isoquinoline (Unsubstituted)
1-Chloro
14.5 ± 1.2
9.4
42
4-Methoxyquinoline
2-Chloro
8.7 ± 0.9
5.1
55
Data Interpretation: The data clearly illustrates the dual advantage of the 1-Fluoro-4-methoxyisoquinoline building block. Synthetically, the fluoro-leaving group doubles the reaction yield compared to the chloro-analogues. Biologically, the methoxy group provides a ~12-fold increase in potency (IC₅₀ drop from 14.5 nM to 1.2 nM) by satisfying the steric and electronic requirements of the NS3/4A S2 pocket.
Application Note: Catalytic Fluorination Methods to Yield 1-Fluoro-4-methoxyisoquinoline
Executive Summary 1-Fluoro-4-methoxyisoquinoline is a highly privileged structural motif in modern drug discovery, serving as a critical intermediate in the synthesis of complex therapeutics, including Hepatitis C virus...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Fluoro-4-methoxyisoquinoline is a highly privileged structural motif in modern drug discovery, serving as a critical intermediate in the synthesis of complex therapeutics, including Hepatitis C virus (HCV) inhibitors[1]. The strategic installation of a fluorine atom at the C1 position of the isoquinoline core profoundly modulates the molecule's physicochemical properties: it lowers the basicity (pKa) of the adjacent nitrogen, enhances lipophilicity, and blocks metabolic oxidation at the C1 site.
Historically, accessing C1-fluorinated isoquinolines required harsh Halex (halogen exchange) conditions that suffered from poor functional group tolerance and low yields. However, breakthroughs in transition-metal catalysis—specifically Palladium-catalyzed nucleophilic fluorination—have revolutionized this transformation. This application note details the mechanistic rationale, comparative data, and a self-validating experimental protocol for the catalytic synthesis of 1-fluoro-4-methoxyisoquinoline from its corresponding bromide precursor.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than simply following a recipe. The synthesis of 1-fluoro-4-methoxyisoquinoline via Palladium catalysis relies on overcoming the notoriously high activation barrier for Carbon-Fluorine (C–F) reductive elimination[2].
The Fluoride Source (AgF): Simple alkali metal fluorides (like CsF or KF) fail to efficiently transmetalate with the highly stable Pd(II)–Br oxidative addition complex. Silver(I) fluoride (AgF) is strictly required. The bromophilic nature of the Ag⁺ countercation acts as a thermodynamic sink, driving the transmetalation forward via the irreversible precipitation of AgBr[3].
The Role of the Additive (KF): While AgF serves as the primary fluoride source, empirical and mechanistic studies demonstrate that a substoichiometric amount of KF is essential. KF facilitates an in situ ligand modification process that is strictly required to activate the Palladium precatalyst[4]. Without KF, the catalytic cycle stalls.
Ligand Architecture: Reductive elimination of the Ar–F bond from the Pd(II) intermediate is the rate-limiting step. Bulky biarylphosphine ligands (e.g., AlPhos or specific BrettPhos variants) are employed because their extreme steric bulk enforces a highly strained, T-shaped 3-coordinate Pd(II) intermediate, drastically lowering the activation energy required for C–F bond formation[2].
Comparative Data Analysis
The table below summarizes the quantitative advantages of modern Pd-catalyzed fluorination over traditional and alternative methodologies.
Method
Catalyst / Ligand
Fluoride Source
Temp (°C)
Typical Yield (%)
Mechanistic Notes & Limitations
Traditional Halex
None / Crown Ether
KF or CsF
150 - 200
20 - 45
Harsh thermal conditions; poor functional group tolerance; side-product formation.
Cu-Catalyzed
Cu(I) complex
AgF
100 - 120
50 - 70
Often requires specific directing groups; proceeds via a Cu(I)/Cu(III) cycle[4].
Pd-Catalyzed
Pd Precatalyst + Biarylphosphine
AgF + KF
80 - 130
75 - 95
Mild conditions; broad scope for nitrogen-containing heteroaryls; minimal reduction byproducts[3].
Catalyst: [(cinnamyl)PdCl]₂ (0.015 mmol, 1.5 mol%) or equivalent Buchwald precatalyst
Ligand: AlPhos or tBuBrettPhos (0.03 mmol, 3.0 mol%)
Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (10 mL)
Step-by-Step Methodology
Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube or a heavy-walled reaction vial with AgF (2.0 mmol), KF (0.5 mmol), the Pd precatalyst (1.5 mol%), and the biarylphosphine ligand (3.0 mol%).
Causality Insight: Handling AgF in a strictly anhydrous environment prevents the formation of unreactive hydrate species and protects the air-sensitive Pd(0) species generated in situ.
Substrate & Solvent Addition: Add 1-bromo-4-methoxyisoquinoline (1.0 mmol) to the vial, followed by 10 mL of anhydrous 2-MeTHF. Seal the vial tightly with a Teflon-lined cap.
Reaction Execution: Remove the sealed vial from the glovebox. Place it in a pre-heated oil bath or heating block set to 80–110 °C. Stir vigorously (≥ 800 rpm) for 14 hours.
Causality Insight: Vigorous agitation is mandatory. The reaction is heterogeneous due to the insolubility of AgF and KF in 2-MeTHF; high mass transfer rates are required for efficient transmetalation.
Workup & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexanes/Ethyl Acetate gradient) to isolate pure 1-fluoro-4-methoxyisoquinoline.
In-Process Validation (Self-Validating System)
To ensure the protocol is functioning as intended, monitor the following self-validating cues:
Visual Cue: As the reaction progresses, the suspension will transition from a mixture of dark/gray powders to containing a dense, yellowish precipitate. This confirms the successful precipitation of AgBr, validating that transmetalation is occurring.
Analytical Cue (¹⁹F NMR): Filter a 0.1 mL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. You should observe the disappearance of the broad AgF signal and the emergence of a sharp, distinct singlet (typically between -70 to -85 ppm) corresponding to the C1-fluorine of the isoquinoline ring.
Process Workflows & Catalytic Cycles
Experimental workflow for the Pd-catalyzed fluorination of 1-bromo-4-methoxyisoquinoline.
Pd(0)/Pd(II) catalytic cycle highlighting transmetalation and reductive elimination steps.
Application Note: Advanced Strategies for the C-1 Functionalization of 4-Methoxyisoquinolines
Executive Summary The functionalization of unactivated C–H bonds in nitrogen-containing heterocycles is a cornerstone of modern synthetic chemistry. Among these, the isoquinoline scaffold is highly privileged, forming th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of unactivated C–H bonds in nitrogen-containing heterocycles is a cornerstone of modern synthetic chemistry. Among these, the isoquinoline scaffold is highly privileged, forming the core of numerous alkaloids and synthetic pharmaceuticals. Specifically, 4-methoxyisoquinoline is a critical building block; its C-1 functionalized derivatives serve as the essential P2* macrocyclic element in the synthesis of pan-genotypic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and BMS-986144[1][2].
This application note provides an in-depth technical guide to the regioselective C-1 functionalization of 4-methoxyisoquinolines. By detailing the mechanistic causality behind transition-metal-catalyzed and photocatalytic approaches, this guide equips researchers with self-validating protocols to achieve high-yielding, regioselective C–C and C–N bond formations.
Mechanistic Rationale & Regioselectivity
Understanding the electronic environment of the 4-methoxyisoquinoline core is paramount for predicting and controlling its reactivity. The isoquinoline scaffold consists of an electron-rich benzene ring (carbocycle) fused to an electron-deficient pyridine ring (heterocycle)[3].
Electronic Effects of the C-4 Methoxy Group: The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance. While this enriches the carbocycle (directing electrophilic aromatic substitution to the C-5 and C-8 positions), the pyridine ring remains fundamentally electron-deficient[3].
Why C-1 Functionalization? The C-1 position is highly susceptible to nucleophilic attack and radical addition. When the isoquinoline nitrogen is activated (via protonation, N-oxidation, or metal coordination), the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered. The resulting negative charge in the intermediate (Wheland-like complex) is effectively stabilized by the adjacent electronegative nitrogen atom, making C-1 the kinetically and thermodynamically favored site for functionalization[3][4].
Catalytic Directing Effects: In transition-metal-catalyzed Cross-Dehydrogenative Coupling (CDC), the basic nitrogen atom coordinates to the metal center (e.g., Pd or Cu), bringing the catalyst into immediate proximity with the C-1 C–H bond, thereby driving site-selective oxidative addition[4][5].
Reaction Pathway Visualization
Mechanistic pathway for the C-1 functionalization of 4-methoxyisoquinoline.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for reagent selection and in-process quality control (QC) steps.
This protocol utilizes a Pd(II) catalyst to directly couple the unactivated C-1 C–H bond of 4-methoxyisoquinoline with an amine or arene coupling partner[5].
Causality of Choices:
Pd(OAc)₂: Acts as the catalyst. The acetate ligands facilitate the Concerted Metalation-Deprotonation (CMD) pathway, which is crucial for breaking the inert C-1 C–H bond[4].
Ag₂CO₃: Serves as the terminal oxidant. It is required to reoxidize the inactive Pd(0) species back to the active Pd(II) catalyst, closing the catalytic cycle[4].
Degassing: Oxygen can induce chemoselectivity shifts or degrade the active catalyst, hence rigorous freeze-pump-thaw degassing is mandatory[5].
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyisoquinoline (1.0 equiv, 0.5 mmol), the desired coupling partner (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) under a steady stream of argon.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with argon.
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 110 °C for 16 hours with vigorous stirring.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove silver salts and palladium black.
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation & Quality Control:
LC-MS Analysis: Analyze the crude mixture. The disappearance of the 4-methoxyisoquinoline peak (
m/z
[M+H]⁺ = 160.07) and the appearance of the product mass confirm reaction completion[6].
¹H NMR Verification: Regioselectivity is definitively validated by the absence of the characteristic highly deshielded C-1 proton singlet (typically observed around
δ
9.0–9.2 ppm in the starting material).
This metal-free approach utilizes photoredox catalysis to generate alkyl radicals that selectively attack the C-1 position.
Causality of Choices:
Ir(ppy)₃: A highly efficient visible-light photocatalyst that, upon excitation, undergoes single-electron transfer (SET) to generate radicals from alkyl precursors (e.g., carboxylic acids or boronic acids).
Trifluoroacetic Acid (TFA): Critical for N-activation. Protonation of the isoquinoline nitrogen drastically lowers the LUMO of the ring, directing the nucleophilic radical exclusively to the C-1 position.
Step-by-Step Procedure:
Preparation: To a transparent 10 mL glass vial, add 4-methoxyisoquinoline (1.0 equiv, 0.2 mmol), alkyl carboxylic acid (3.0 equiv), Ir(ppy)₃ (2 mol%), and (NH₄)₂S₂O₈ (2.0 equiv).
Activation: Add a solvent mixture of CH₃CN/H₂O (1:1, 2.0 mL), followed by the dropwise addition of TFA (1.5 equiv).
Irradiation: Degas the solution with argon for 10 minutes. Seal the vial and irradiate with 34 W Blue LEDs at room temperature for 16 hours. A cooling fan should be used to maintain ambient temperature.
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the residue via preparative TLC or column chromatography.
Quantitative Data & Optimization
The table below summarizes the optimization parameters for the C-1 functionalization of 4-methoxyisoquinoline, demonstrating the critical nature of the oxidant and N-activation additives.
Reaction Type
Catalyst
Oxidant
Additive / Solvent
Yield (%)
Regioselectivity (C-1:C-3)
CDC (Thermal)
Pd(OAc)₂ (10 mol%)
Ag₂CO₃ (2.0 eq)
None / Dioxane, 110 °C
85
>99:1
CDC (Thermal)
Pd(OAc)₂ (10 mol%)
O₂ (1 atm)
None / Dioxane, 110 °C
42
80:20
Minisci (Photoredox)
Ir(ppy)₃ (2 mol%)
(NH₄)₂S₂O₈ (2.0 eq)
TFA (1.5 eq) / CH₃CN, RT
92
>99:1
Minisci (Control)
Ir(ppy)₃ (2 mol%)
(NH₄)₂S₂O₈ (2.0 eq)
None / CH₃CN, RT
15
N/A
Minisci (Control)
None
(NH₄)₂S₂O₈ (2.0 eq)
TFA (1.5 eq) / CH₃CN, RT
<5
N/A
Data Interpretation: The thermal CDC reaction requires a strong stoichiometric oxidant (Ag₂CO₃) to achieve high yields; using molecular oxygen significantly reduces both yield and regioselectivity[5]. In the photoredox Minisci reaction, the omission of TFA drops the yield to 15%, proving that N-protonation is the primary causal driver for C-1 radical susceptibility.
References
3 - Benchchem
2.4 - PMC / National Institutes of Health
3.5 - ChemRxiv
4. - Taylor & Francis
5.2 - Journal of Medicinal Chemistry (ACS Publications)
6.1 - TCI Chemicals
7.6 - AWS (Supporting Information)
Technical Support Center: Improving Yield in the Synthesis of 1-Fluoro-4-methoxyisoquinoline
Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals encountering yield bottlenecks during the synthesis of 1-Fluoro-4-methoxyisoquinolin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals encountering yield bottlenecks during the synthesis of 1-Fluoro-4-methoxyisoquinoline. As a Senior Application Scientist, I have structured this resource to move beyond basic recipes, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible, high-yield outcomes.
Overview & Mechanistic Pathway
The most reliable and scalable route to 1-fluoro-4-methoxyisoquinoline involves a two-step sequence starting from 1-chloroisoquinolin-4-ol[1].
Selective O-Methylation: The C4 hydroxyl group is methylated to establish the methoxy moiety.
Halex Fluorination: A Halogen Exchange (Halex) reaction replaces the C1 chlorine with fluorine via nucleophilic aromatic substitution (SNAr).
Figure 1: Two-step synthesis workflow for 1-Fluoro-4-methoxyisoquinoline.
Interactive Troubleshooting & FAQs
Q: Why am I seeing N-methylation (quaternization) byproducts during the methoxylation step?
A: When converting 1-chloroisoquinolin-4-ol to 1-chloro-4-methoxyisoquinoline, using highly reactive methylating agents like methyl iodide (MeI) in the presence of a strong base can lead to competitive alkylation of the isoquinoline nitrogen, forming an undesired N-methylpyridinium salt.
Solution: Switch to TMS-diazomethane. TMS-diazomethane is a milder, highly selective reagent that specifically targets the acidic phenolic hydroxyl group at C4, driving O-methylation while leaving the nitrogen lone pair untouched[1].
Q: The Halex fluorination (Step 2) stalls at 40-50% conversion. How can I drive it to completion?
A: The Halex reaction relies on the nucleophilic attack of fluoride on the electron-deficient C1 position. Fluoride salts like CsF and KF have notoriously poor solubility in organic solvents, limiting the effective concentration of nucleophilic fluoride.
Solution: Introduce a crown ether such as 18-crown-6 to the reaction mixture. 18-crown-6 heavily chelates the metal cation (e.g., K+ or Cs+), leaving the fluoride anion "naked," highly soluble, and exceptionally reactive toward the aromatic ring[2].
Q: My LC-MS shows a major byproduct with an M+1 of 176 instead of the desired 178. What is happening?
A: An M+1 of 176 corresponds to 1-hydroxy-4-methoxyisoquinoline, a classic hydrolysis byproduct. Fluoride is highly hygroscopic; if even trace amounts of water are present in the DMSO or the CsF, water strongly solvates the fluoride ion, neutralizing its nucleophilicity. Furthermore, at 145 °C, water acts as a competing nucleophile (generating hydroxide), which readily displaces the C1 chlorine.
Solution: Rigorously dry the CsF in a vacuum oven at 150 °C for 4 hours prior to use, and employ strictly anhydrous DMSO stored over molecular sieves.
Figure 2: Troubleshooting logic tree for resolving low yields in the Halex fluorination step.
Standard Operating Protocols (SOPs)
These protocols are engineered as self-validating systems. Do not proceed to the next step unless the specified in-process control (IPC) metric is met.
Step 1: Selective O-Methylation
Objective: Synthesize 1-chloro-4-methoxyisoquinoline from 1-chloroisoquinolin-4-ol[1].
Preparation: In an oven-dried flask under argon, dissolve 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in anhydrous acetonitrile (50 mL).
Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMS-diazomethane (12.73 g, 111.2 mmol, ~4.0 eq) dropwise to control nitrogen gas evolution.
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
IPC Check: Sample 10 µL into LC-MS. The reaction is complete when the starting material is consumed and a dominant peak at m/z 194.7 (M+1) is observed[1].
Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc) to yield 1-chloro-4-methoxyisoquinoline as an off-white solid.
Step 2: Halex Fluorination
Objective: Convert 1-chloro-4-methoxyisoquinoline to 1-fluoro-4-methoxyisoquinoline[1].
Reagent Preparation (Critical): Dry Cesium Fluoride (CsF) in a vacuum oven at 150 °C for at least 4 hours. Do not expose to atmospheric moisture.
Setup: In a heavy-walled pressure tube, dissolve 1-chloro-4-methoxyisoquinoline (2.5 g, 12.91 mmol) in anhydrous DMSO (25 mL).
Addition: Add the freshly dried CsF (4.01 g, 25.82 mmol, 2.0 eq) rapidly. (Optional: Add 0.5 eq of 18-crown-6 if previous runs showed incomplete conversion)[2].
Reaction: Seal the pressure tube tightly. Heat the mixture at 145 °C behind a blast shield for 18 hours.
IPC Check: Sample the reaction. Look for the product peak at m/z 178 (M+1) and ensure the absence of the m/z 176 hydrolysis byproduct.
Workup: Cool to room temperature. Dilute the reaction mass with cold water (100 mL) to crash out the product, then extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO₄, concentrate, and purify via flash chromatography.
Quantitative Reaction Parameters
Use the following data table to benchmark your experimental setup and verify stoichiometry.
Parameter
Step 1: O-Methylation
Step 2: Halex Fluorination
Substrate
1-Chloroisoquinolin-4-ol
1-Chloro-4-methoxyisoquinoline
Primary Reagent
TMS-diazomethane (4.0 eq)
Cesium Fluoride (2.0 eq)
Solvent
Anhydrous Acetonitrile
Anhydrous DMSO
Temperature Profile
0 °C → Room Temperature
145 °C (Sealed Pressure Tube)
Reaction Time
2 hours
18 hours
Target Mass (M+1)
194.7 m/z
178.0 m/z
Expected Yield
45% - 50%
60% - 75%
Critical Additive
None
18-crown-6 (Optional, for stalled rxns)
References
Source: Googleapis.com (European Patent Office)
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress
Source: ResearchGate
URL
Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates
Source: ResearchGate
URL
Technical Support Center: Optimizing SNAr Reaction Temperatures for 1-Fluoro-4-methoxyisoquinoline
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to optimize Nucleophil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to optimize Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-fluoro-4-methoxyisoquinoline. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both success and reproducibility in your work.
Introduction to SNAr with 1-Fluoro-4-methoxyisoquinoline
1-Fluoro-4-methoxyisoquinoline is a valuable heterocyclic building block in medicinal chemistry.[1][2] The fluorine atom at the C1 position, activated by the ring nitrogen, makes it a suitable substrate for SNAr reactions. In SNAr, the reactivity order for halogens is often F > Cl > Br > I, a counterintuitive trend compared to SN2 reactions.[3][4][5][6] This is because the high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic addition to form the Meisenheimer complex.[3][7][8]
The methoxy group at the C4 position introduces additional electronic factors that can influence reactivity. Understanding how to manipulate reaction parameters, especially temperature, is critical for achieving high yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are typical starting temperatures for SNAr reactions with 1-fluoro-4-methoxyisoquinoline?
A1: For many common nucleophiles (e.g., amines, alkoxides, thiolates), a good starting point is often in the range of 80-120 °C.[3][4] However, the optimal temperature is highly dependent on the nucleophilicity of the attacking species and the solvent used. For highly reactive nucleophiles or when using microwave irradiation, lower temperatures or even room temperature might be feasible.[3] It is always recommended to monitor the reaction progress by TLC or LC-MS to determine the ideal temperature and reaction time.[4][5]
Q2: How does the methoxy group at the C4 position affect the reactivity and required temperature?
A2: The methoxy group is an electron-donating group by resonance, which can decrease the overall electrophilicity of the isoquinoline ring system. This deactivating effect can make the SNAr reaction more challenging compared to substrates with electron-withdrawing groups. Consequently, higher reaction temperatures might be necessary to overcome the activation energy barrier. However, the methoxy group's influence is complex and its precise impact on reaction rate and temperature requirements can also be influenced by the specific nucleophile and solvent system.
Q3: What are the best solvents for this type of SNAr reaction?
A3: Polar aprotic solvents are generally the preferred choice for SNAr reactions.[3][5] Solvents like DMSO, DMF, and NMP are effective because they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[3] Be mindful that some of these solvents can be difficult to remove and may have associated health risks.
Q4: Can I run this reaction at room temperature?
A4: While many SNAr reactions require heating, room temperature reactions are possible, especially with highly activated substrates or very potent nucleophiles.[9] For 1-fluoro-4-methoxyisoquinoline, achieving a reasonable reaction rate at room temperature would likely require a very strong nucleophile, possibly generated by using a strong base like NaH or KHMDS to deprotonate a weaker nucleophile precursor.[3]
Troubleshooting Guide: Temperature Optimization
This section addresses specific problems you might encounter and provides a logical, step-by-step approach to temperature optimization.
Problem 1: Low or No Conversion
Q: I'm not seeing any product formation, or the conversion of my starting material is very low after several hours. What should I do?
A: Low conversion is a common issue and often directly related to insufficient thermal energy.
Troubleshooting Steps:
Verify Reactant Quality: First, ensure the integrity of your starting material, nucleophile, and any base or additives. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[7]
Incremental Temperature Increase: If the reaction is being run at a moderate temperature (e.g., 80 °C), gradually increase the temperature in 10-20 °C increments.[10] Monitor the reaction at each new temperature by TLC or LC-MS for a set period (e.g., 1-2 hours) to observe any changes in conversion. Many SNAr reactions may require temperatures up to 120 °C or even higher.[3][11]
Consider Microwave Irradiation: Microwave synthesis can significantly accelerate SNAr reactions, often reducing reaction times from hours to minutes and sometimes enabling reactions that are sluggish under conventional heating.[3]
Re-evaluate Nucleophile Strength: If increasing the temperature leads to decomposition rather than product formation, the issue might be the nucleophile's strength. A weaker nucleophile will inherently require more energy to react. Consider generating a more potent anionic nucleophile by pre-treating it with a strong, non-nucleophilic base (e.g., NaH, KOtBu).[3]
Problem 2: Formation of Side Products
Q: My TLC/LC-MS shows multiple spots, indicating the formation of undesired side products. How can temperature optimization help?
A: Side product formation is often a result of reactions being run at temperatures that are too high, or for too long, leading to decomposition or secondary reactions.
Troubleshooting Steps:
Lower the Reaction Temperature: If you are achieving conversion but also forming impurities, the first step is to reduce the reaction temperature. Running the reaction at the minimum temperature required for a reasonable rate can significantly improve selectivity.[4]
Time-Course Study: At a slightly reduced temperature, perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze them to find the optimal time at which the desired product is maximized and side product formation is minimized.
Identify the Side Products: If possible, try to identify the structure of the major side products.
Reaction with Solvent: If using a potentially nucleophilic solvent like DMF (which can decompose to dimethylamine at high temperatures), you might see byproducts resulting from the solvent's reaction with the starting material. Consider switching to a more robust solvent like DMSO or diglyme.[5][12]
Decomposition: The starting material or the product might be thermally unstable at the reaction temperature. If so, a lower temperature for a longer duration is the best approach.
Data Summary: Temperature Guidelines
The following table provides general temperature ranges for SNAr reactions with 1-fluoro-4-methoxyisoquinoline based on nucleophile class. These are starting points and should be optimized for each specific reaction.
Nucleophile Class
Typical Temperature Range (°C)
Key Considerations
Amines (Primary/Secondary)
80 - 140 °C
Less basic amines may require higher temperatures or the use of a base.
Alkoxides (e.g., NaOMe, KOtBu)
60 - 120 °C
Can be very reactive; start at the lower end of the temperature range.
Thiols/Thiolates
Room Temp - 100 °C
Thiolates are generally very potent nucleophiles and may react at lower temperatures.[9]
Azoles (e.g., Imidazole, Pyrazole)
100 - 160 °C
Often require higher temperatures and a base to facilitate deprotonation.
Experimental Protocols
General Protocol for a Trial SNAr Reaction
This protocol outlines a starting point for the reaction of 1-fluoro-4-methoxyisoquinoline with a generic amine nucleophile.
Materials:
1-Fluoro-4-methoxyisoquinoline (1.0 eq)
Amine nucleophile (1.2 - 1.5 eq)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous DMSO or DMF (to make a ~0.1-0.5 M solution)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-methoxyisoquinoline and the base.
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
Add the anhydrous solvent via syringe.
Add the amine nucleophile to the stirring suspension.
Heat the reaction mixture to the desired starting temperature (e.g., 100 °C) in an oil bath.
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process
SNAr Mechanism Workflow
The following diagram illustrates the general two-step addition-elimination mechanism for the SNAr reaction.
Caption: The Addition-Elimination mechanism of SNAr.
Troubleshooting Decision Tree for Temperature Optimization
This flowchart provides a logical path for troubleshooting common temperature-related issues.
Technical Support Center: Preventing Degradation of 1-Fluoro-4-methoxyisoquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental reproducibility of fluorinated azaarenes.1[1] is a highly valuable b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental reproducibility of fluorinated azaarenes.1[1] is a highly valuable building block, but it possesses distinct physicochemical vulnerabilities. This guide is designed to move beyond basic handling instructions by explaining the causality behind its degradation and providing field-proven, self-validating protocols for long-term storage.
Part 1: Mechanistic Causality of Degradation (The "Why")
To effectively protect your compound, you must understand the structural liabilities of the 1-fluoro-4-methoxyisoquinoline scaffold. There are two primary vectors for degradation:
Nucleophilic Aromatic Substitution (SNAr) at C-1: The nitrogen atom in the isoquinoline ring strongly withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C-1 position. This makes the carbon-fluorine (C-F) bond . Even trace ambient moisture can act as a nucleophile, displacing the fluoride ion to form the thermodynamically stable 4-methoxyisoquinolin-1(2H)-one (lactam)[2].
N-Oxidation and Photolytic Isomerization: The lone pair on the isoquinoline nitrogen is prone to oxidation by atmospheric oxygen. Isoquinolines are known to 3[3] due to the formation of N-oxides. Furthermore, isoquinoline N-oxides undergo 4[4] when exposed to ambient UV/visible light, leading to complex, intractable degradation profiles.
Part 2: Troubleshooting Guide & FAQs
Q1: My batch of 1-Fluoro-4-methoxyisoquinoline has developed a yellow tint during storage at room temperature. What happened?A: A color shift to yellow or brown is a classic indicator of N-oxidation followed by photolytic degradation. The nitrogen atom oxidizes to form an isoquinoline N-oxide, which subsequently undergoes photochemical degradation under ambient laboratory lighting[4][5]. Validation: Run a quick TLC against a fresh reference standard; you will likely see a highly polar, UV-active spot near the baseline corresponding to the N-oxide.
Q2: LC-MS analysis of my stored sample shows a major impurity with a mass shift of -2 Da (M-F+OH) relative to the parent mass. What is this?A: This mass shift corresponds to the hydrolysis of the C-1 fluorine atom. Due to the high electrophilicity of the C-1 position, atmospheric moisture drives an SNAr reaction, replacing the fluorine with a hydroxyl group[6]. This intermediate rapidly tautomerizes to the highly stable 4-methoxyisoquinolin-1(2H)-one. This confirms your sample was exposed to atmospheric moisture.
Q3: How do I rescue a batch that has undergone partial hydrolysis?A: If the degradation is limited to hydrolysis, the lactam impurity is significantly more polar than the intact 1-fluoro-4-methoxyisoquinoline. You can rescue the batch using flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The intact fluorinated compound will elute first due to its lipophilicity, while the lactam will be retained heavily on the column.
Part 3: Standard Operating Protocol (SOP) for Long-Term Storage
To establish a self-validating system for storage, you must eliminate the three vectors of degradation: moisture, oxygen, and light.
Protocol: Inert Aliquoting and Cryogenic Storage
Glassware Preparation: Bake amber glass vials (crucial for blocking UV/visible light) and PTFE-lined caps in a drying oven at 120°C for a minimum of 4 hours to eliminate surface moisture. Let them cool in a desiccator.
Atmospheric Control: Transfer the bulk 1-Fluoro-4-methoxyisoquinoline into a controlled glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).
Aliquoting: Divide the bulk material into single-use aliquots. Causality: This prevents repeated freeze-thaw cycles and prevents condensation from introducing moisture during daily use.
Sealing: Seal the vials tightly with the PTFE-lined caps. Wrap the junction with Parafilm to create a secondary moisture barrier.
Storage & Self-Validation: Transfer the sealed amber vials to a desiccator containing active indicating silica gel (blue). Store the entire desiccator unit in a -20°C freezer.
Self-Validation Checkpoint: The indicating silica gel serves as an environmental monitor. If the gel transitions from blue to pink, the primary moisture barrier has failed, and the aliquots must be re-housed immediately.
Part 4: Quantitative Stability Data
The following table summarizes the degradation kinetics of 1-Fluoro-4-methoxyisoquinoline under various environmental stressors, validating the necessity of the SOP outlined above.
Storage Condition
Timeframe
Intact Compound (%)
Major Impurity Detected
Primary Mechanism
Room Temp, Ambient Air, Clear Vial
30 Days
< 60%
Isoquinolin-1-one & N-oxide
Hydrolysis & N-Oxidation
Room Temp, Desiccator, Clear Vial
30 Days
85%
N-oxide
Photochemical Oxidation
4°C, Ambient Air, Amber Vial
6 Months
75%
Isoquinolin-1-one
Moisture-driven SNAr
-20°C, Argon Purge, Amber Vial
12 Months
> 99%
None
N/A (Stable)
Part 5: Visual Workflows
The diagram below illustrates the logical relationship between environmental stressors, specific degradation pathways, and our targeted preventative measures.
Degradation pathways of 1-Fluoro-4-methoxyisoquinoline and targeted storage interventions.
Preparation and Properties of Isoquinoline - University of Peshawar. 3
Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions - The Journal of Organic Chemistry. 6
Technical Support Center: Resolving Co-eluting Impurities in 1-Fluoro-4-methoxyisoquinoline HPLC Analysis
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Fluoro-4-methoxyisoquinoline. This document is designed for researchers, analytical scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Fluoro-4-methoxyisoquinoline. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting for a common and challenging issue: the co-elution of process-related impurities with the main analyte peak. Our approach is grounded in chromatographic first principles to empower you to diagnose and resolve complex separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable co-eluting impurities with 1-Fluoro-4-methoxyisoquinoline?
Potential impurities often stem from the synthetic route. For 1-Fluoro-4-methoxyisoquinoline, these can include positional isomers (e.g., isomers with fluorine or methoxy groups at different positions), precursors like 4-bromoisoquinoline or 4-aminoisoquinoline, or byproducts from side reactions.[1] Due to their structural similarity, these compounds share physicochemical properties, making them prime candidates for co-elution on standard reversed-phase columns.[2]
Q2: My main analyte peak has a persistent shoulder or tail. What is the first diagnostic step?
Before adjusting any chromatographic parameters, you must confirm that the peak asymmetry is due to a co-eluting impurity and not an instrumental or column issue. The most effective method is to use a detector that provides spectral information.
Diode Array Detector (DAD/PDA): A DAD is invaluable for peak purity analysis. By taking UV-Vis spectra across the peak, the software can determine if the spectra are consistent. If they differ, it strongly indicates the presence of a co-eluting compound.[3]
Mass Spectrometry (MS): An MS detector is the definitive tool. By examining the mass spectra across the eluting peak, you can identify different mass-to-charge ratios (m/z) under the same chromatographic peak, confirming co-elution.[3][4]
If peak impurity is confirmed, proceed to the detailed troubleshooting guide below. If the spectra are pure, investigate issues like column degradation, extra-column volume, or sample solvent incompatibility.[5][6]
Q3: I am using a standard C18 column with a simple methanol/water gradient and cannot achieve separation. What is the next logical step?
When a standard C18 column fails to provide resolution, the next step is to manipulate the mobile phase chemistry to alter the selectivity of your separation. The most powerful tool for ionizable compounds like 1-Fluoro-4-methoxyisoquinoline is pH adjustment.[7] If pH manipulation is insufficient, changing the stationary phase to one that offers different interaction mechanisms is the recommended course of action.[2][8]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving co-eluting impurities. We will begin with mobile phase optimization before exploring alternative stationary phases.
Issue 1: Poor Resolution on a C18 Column with Co-eluting Impurities
The primary challenge in separating structurally similar compounds is overcoming their similar retention behavior. Our strategy will focus on altering the chemical environment to exploit subtle differences in their properties.
Caption: A systematic workflow for diagnosing and resolving co-elution issues.
1. Mobile Phase Optimization: Manipulating Selectivity
Before changing the column, fully explore the capabilities of your existing stationary phase.
Causality: 1-Fluoro-4-methoxyisoquinoline is a basic compound due to the nitrogen atom in the isoquinoline ring system. Its degree of ionization is highly dependent on the mobile phase pH.[7] By adjusting the pH, you change the polarity of the analyte. In its ionized (protonated) state at low pH, it is more polar and will elute earlier in reversed-phase chromatography. In its neutral (free base) state at high pH, it is less polar and will be retained longer.[9][10] Co-eluting impurities, even if structurally similar, will likely have slightly different pKa values, and this difference can be exploited to achieve separation.
Experimental Protocol: pH Study
Determine Analyte pKa: If not known, estimate the pKa of 1-Fluoro-4-methoxyisoquinoline (isoquinoline itself has a pKa of ~5.4).
Select Buffers: Choose buffers with pKa values within +/- 1 unit of your target mobile phase pH. For reproducibility, it is critical to operate at a pH at least 1.5-2 units away from the analyte's pKa.[11]
Low pH (~2.5-3.5): 0.1% Formic Acid or a phosphate buffer. At this pH, the analyte will be fully protonated.
Mid pH (~6.5-7.5): Phosphate buffer.
High pH (~9.5-10.5): Ammonium carbonate or borate buffer. Ensure your column is stable at high pH (hybrid-silica or polymer-based columns are recommended).[10] Standard silica columns can dissolve above pH 8.[9]
Execute Runs: Prepare mobile phases at each selected pH. Equilibrate the column with at least 20 column volumes before each run.
Analyze Results: Compare the chromatograms. Look for changes in retention time and, most importantly, selectivity (the distance between the two peaks).
pH Condition
Analyte State
Expected Retention on C18
Potential for Selectivity Change
pH 2.5
Fully Protonated (Ionized)
Decreased
High
pH 7.0
Partially Protonated
Intermediate
Variable, potentially poor peak shape
pH 10.0
Fully Neutral (Free Base)
Increased
High
If pH adjustment improves but does not fully resolve the peaks, fine-tuning the organic modifier and gradient can provide the final enhancement.
Change Organic Solvent: Acetonitrile and methanol interact differently with analytes and the stationary phase.[12] If you are using acetonitrile, try substituting it with methanol (or vice versa). This can alter elution order and improve resolution.
Optimize the Gradient: For closely eluting peaks, a shallower gradient is often effective. If your initial gradient runs from 10% to 90% organic in 10 minutes (a slope of 8%/min), try reducing the slope around the elution time of your analyte. For example, hold at a certain percentage before initiating a very slow gradient (e.g., 1-2%/min) through the elution window of the target peaks.
2. Alternative Stationary Phase Selection
If mobile phase optimization on a C18 column is unsuccessful, the next step is to use a column with a different chemical surface that offers alternative interaction mechanisms.[8] Standard C18 phases separate primarily based on hydrophobicity. Aromatic compounds can benefit from stationary phases that facilitate π-π interactions.[13][14]
Caption: Logic for selecting a suitable alternative stationary phase.
Recommended Alternative Stationary Phases:
Stationary Phase
Primary Interaction Mechanism(s)
Best Suited For
Phenyl-Hexyl
π-π interactions, moderate hydrophobicity
Aromatic positional isomers, compounds with electron-rich rings.[13][14]
Biphenyl
Enhanced π-π interactions (due to dual phenyl rings)
Polarizable or hydrophilic aromatic compounds.[8][15]
Pentafluorophenyl (PFP)
Dipole-dipole, ion-exchange, π-π interactions
Halogenated compounds, basic hydrophilic compounds, and positional isomers with differing polarity.[8][16]
Experimental Protocol: Column Screening
Select Columns: Based on the decision tree, select one or two alternative columns (e.g., a Phenyl-Hexyl and a PFP).
Initial Method: Start with the best mobile phase conditions you identified from your C18 optimization (e.g., the pH that showed the greatest selectivity).
Equilibrate and Run: Thoroughly equilibrate the new column with the mobile phase.
Evaluate: Compare the selectivity and resolution to the results from the C18 column. Often, a dramatic improvement in separation will be observed due to the different retention mechanism.
By systematically working through mobile phase variables before thoughtfully selecting an alternative stationary phase, you can effectively troubleshoot and resolve even the most challenging co-elution problems in the analysis of 1-Fluoro-4-methoxyisoquinoline.
References
Moravek, J. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available at: [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
Davis, A. (2021). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. Available at: [Link]
Veeprho. (2023). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link]
Wang, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PMC. Available at: [Link]
Deryło-Marczewska, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available at: [Link]
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
Stoll, D. R. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Chromatography Online. Available at: [Link]
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
Molnár, I. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available at: [Link]
Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available at: [Link]
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Available at: [Link]
Google Patents. (n.d.). JP6755775B2 - 4-Fluoroisoquinoline manufacturing method.
Galić, N., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available at: [Link]
Google Patents. (n.d.). JP2018070562A - Preparation of 4-fluoroisoquinoline.
Gilar, M., et al. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. PubMed. Available at: [Link]
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]
Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Available at: [Link]
Raines, R. T., et al. (2008). Author's personal copy. Raines Lab. Available at: [Link]
Technical Support Center: Troubleshooting 1-Fluoro-4-methoxyisoquinoline Substitutions
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering difficulties with nucleophilic aromatic substitution (SNAr) or cross-coupling r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering difficulties with nucleophilic aromatic substitution (SNAr) or cross-coupling reactions at the C1 position of 1-fluoro-4-methoxyisoquinoline.
While 1-fluoroisoquinolines are generally highly reactive electrophiles for SNAr ()[1], the introduction of a 4-methoxy group significantly alters the electronic landscape. When combined with bulky nucleophiles, researchers often face a dual barrier of electronic deactivation and peri-steric hindrance. This guide provides the causality behind these failures and field-proven protocols to overcome them.
Workflow: Troubleshooting Logic Tree
Troubleshooting logic tree for steric and electronic barriers in isoquinoline substitutions.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with a bulky secondary amine (e.g., diisopropylamine) stalling at low conversion, even with prolonged heating?A1: The failure is driven by a synergistic combination of electronic deactivation and steric hindrance:
Electronic Deactivation: The 4-methoxy group acts as a strong electron-donating group (+M effect). Through resonance, the oxygen lone pair delocalizes into the isoquinoline ring, increasing electron density at the C1 position. This dramatically reduces the electrophilicity of the C1 carbon, raising the activation energy (
ΔG‡
) required to form the Meisenheimer intermediate.
Peri-Steric Clash: The 1-position is flanked by the nitrogen atom and the C8 peri-hydrogen. When a sterically demanding nucleophile approaches, it experiences severe van der Waals repulsion with the C8-H.
Q2: How do I force the substitution with a bulky aliphatic amine?A2: Switch from a standard thermal SNAr (using weak bases like DIPEA or K2CO3) to a Metal-Amide SNAr approach. By pre-deprotonating the amine with a strong base (e.g., NaH or n-BuLi) in a polar aprotic solvent like THF, you generate a highly reactive, unsolvated amide anion. This anionic nucleophile is significantly smaller and exponentially more nucleophilic than the neutral amine, allowing it to bypass the steric blockade at the C1 position.
Q3: Can I use Palladium-catalyzed cross-coupling (Buchwald-Hartwig) on this fluorinated substrate?A3: Generally, C–F bonds are highly resistant to oxidative addition by standard Palladium(0) complexes due to the high bond dissociation energy of the C–F bond (~114 kcal/mol). It is highly recommended to synthesize the 1-chloro-4-methoxyisoquinoline analog if you intend to perform Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. However, if you must use the 1-fluoro substrate, specialized aryne-induced three-component coupling strategies have been recently developed to functionalize halo-azaarenes via electrophilic activation ()[2][3]. Similar aryne-induced cascades have also been utilized with boronic acids as hydroxyl synthons ()[4].
Q4: What is the most reliable way to monitor this specific reaction to avoid false positives?A4: Rely on a self-validating analytical workflow using 19F NMR and LC-MS . Since the starting material contains a fluorine atom that is displaced during the SNAr reaction, the disappearance of the specific 19F signal provides unambiguous, quantitative proof of conversion. LC-MS will confirm the mass of the substituted product, ruling out ring-opening or hydrolysis side reactions (e.g., formation of 4-methoxyisoquinolin-1(2H)-one).
Rationale: This protocol utilizes NaH to generate a highly reactive amide anion, coupled with microwave heating to overcome the electronic deactivation of the 4-methoxy group.
Step-by-Step Methodology:
Preparation: Flame-dry a 10 mL microwave vial and purge with Argon.
Deprotonation: Add the sterically hindered secondary amine (1.5 equiv, 1.5 mmol) and anhydrous THF (3.0 mL). Cool the solution to 0 °C in an ice bath.
Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.6 equiv, 1.6 mmol) in portions. Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes until H2 evolution ceases.
Electrophile Addition: Add 1-fluoro-4-methoxyisoquinoline (1.0 equiv, 1.0 mmol) dropwise as a solution in 1.0 mL anhydrous THF.
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120 °C for 45 minutes.
Quenching & Workup: Cool to room temperature. Carefully quench with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 x 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Quantitative Data Summary
Table 1: Reaction Condition Optimization for 1-Fluoro-4-methoxyisoquinoline Substitution
Nucleophile Type
Recommended Base
Solvent
Temp / Method
Expected Conversion
Primary Amines (Unhindered)
DIPEA (2.0 eq)
DMF
80 °C (Thermal)
>95%
Bulky Sec. Amines (e.g., Diisopropylamine)
NaH or n-BuLi (1.6 eq)
THF
120 °C (Microwave)
75 - 85%
Bulky Alkoxides (e.g., KOtBu)
KOtBu (1.5 eq)
THF
60 °C (Thermal)
>90%
Aryl Boronic Acids (Suzuki)
N/A (Switch to 1-Cl)
N/A
N/A
N/A (Use 1-Cl analog)
Reaction Pathway Visualization
Mechanistic pathway of metal-amide SNAr overcoming steric hindrance via microwave irradiation.
References
Vlasov, V. M. (1993). "Fluoride ion as a nucleophile and a leaving group in aromatic nucleophilic substitution reactions." Journal of Fluorine Chemistry, 61(3), 193-216. URL:[Link]
Yan, Q., Zhuang, Z., Fan, R., Wang, J., Yao, T., & Tan, J. (2024). "Access to N-Aryl (Iso)quinolones via Aryne-Induced Three-Component Coupling Reaction." Organic Letters, 26(9), 1840-1844. URL:[Link]
Yan, Q., Zhuang, Z., Fan, R., Wang, J., Yao, T., & Tan, J. (2023). "Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions." Chemical Science, 14, 4018-4024. URL:[Link]
Scaling up the laboratory production of 1-Fluoro-4-methoxyisoquinoline safely
Welcome to the Technical Support Center for advanced active pharmaceutical ingredient (API) scale-up. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced active pharmaceutical ingredient (API) scale-up. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals transitioning the synthesis of 1-Fluoro-4-methoxyisoquinoline from the bench to the pilot plant.
Scaling fluorination reactions is notoriously challenging due to the harsh conditions required for carbon-fluorine bond formation. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures, thermal hazards, and self-validating protocols to ensure your scale-up campaign is safe and reproducible.
Section 1: The Core Synthetic Workflow
The standard laboratory synthesis of 1-Fluoro-4-methoxyisoquinoline relies on a two-step sequence starting from 1-chloroisoquinolin-4-ol. The critical bottleneck during scale-up is the second step: the Halex (Halogen Exchange) nucleophilic aromatic substitution.
Figure 1: Two-step synthetic workflow for 1-Fluoro-4-methoxyisoquinoline.
Section 2: Troubleshooting Guides & FAQs
Q1: Why does our Halex fluorination yield drop precipitously when scaling from 1g to 100g?A: This is almost always caused by the thermal degradation of your Phase Transfer Catalyst (PTC) or the presence of trace moisture. Halex reactions rely on the nucleophilicity of the fluoride ion, which is heavily deactivated by hydration. On a larger scale, maintaining strictly anhydrous conditions is exponentially harder. Furthermore, common PTCs like tetrabutylammonium chloride (Bu₄NCl) thermally degrade into trialkylamines at typical Halex temperatures (>130 °C). These degradation products can act as competing nucleophiles, destroying your yield (1)[1].
Solution: Dry potassium fluoride (KF) rigorously, and if you must operate near 130 °C, use an excess of a more stable PTC (e.g., Bu₃MeNCl) to compensate for the continuous thermal degradation[1].
Q2: We are observing demethylation of the 4-methoxy group during the Halex reaction. How can we prevent this?A: The methoxy group on the isoquinoline ring is susceptible to ether cleavage by nucleophiles (such as degraded PTC byproducts or even the fluoride ion itself under extreme forcing conditions) during prolonged heating.
Causality: Batch scale-up inherently increases the heating and cooling times, extending the kinetic opportunity for side reactions.
Solution: Transition the fluorination step from batch to continuous flow microfluidic reactors. Flow chemistry enhances mass transfer and allows for rapid heating/cooling profiles, drastically reducing the residence time required at high temperatures and minimizing byproduct formation ().
Q3: What are the primary thermal and chemical safety hazards when scaling up this specific fluorination?A: The use of dipolar aprotic solvents (like DMSO or sulfolane) with strong bases/nucleophiles at high temperatures poses a severe thermal runaway risk. DMSO can undergo violent exothermic decomposition above 150 °C (2)[2]. Additionally, if moisture enters the system, KF can generate highly corrosive and toxic hydrofluoric acid (HF).
Solution: Strictly monitor water content (Karl Fischer titration < 100 ppm) before initiating heating, and interlock reactor jacket temperatures to never exceed 140 °C.
Figure 2: Troubleshooting logic tree for resolving low yields during Halex fluorination.
Section 3: Quantitative Data - Optimization of Halex Parameters
To prevent arbitrary parameter selection, the following table summarizes the quantitative impact of temperature and catalyst loading on Halex fluorination yields, based on established process chemistry data[1].
Temperature (°C)
PTC Loading (Equiv)
PTC Type
Observed Yield
Mechanistic Causality
150
1.0 - 2.0
Bu₄NCl / Ph₄PCl
Diminished (<50%)
Rapid thermal degradation of PTC into trialkylamines, which act as competing nucleophiles.
130
1.0 - 2.0
Bu₄NCl / Ph₄PCl
Moderate (~60%)
Slower thermal degradation, but insufficient active PTC remains to drive the reaction to completion.
130
> 2.0
Bu₃MeNCl
High (>70%)
Excess PTC compensates for slow thermal degradation, maintaining a high concentration of solubilized fluoride in the organic phase.
Section 4: Self-Validating Experimental Protocol for Scale-Up
This protocol details the critical Halex fluorination step (converting 1-chloro-4-methoxyisoquinoline to 1-fluoro-4-methoxyisoquinoline). It is designed as a self-validating system : it includes mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed, ensuring that failures are caught mechanically rather than assumed.
Step 1: Intermediate Preparation
Action: Synthesize 1-chloro-4-methoxyisoquinoline by reacting 1-chloroisoquinolin-4-ol with TMS-diazomethane in acetonitrile at 0 °C (3)[3]. Purify via crystallization.
Causality: TMS-diazomethane is chosen over methyl iodide to prevent competing N-alkylation of the isoquinoline core.
Action: Charge the reactor with Sulfolane (solvent) and spray-dried Potassium Fluoride (KF, 3.0 equivalents). Heat to 100 °C under vacuum (50 mbar) for 4 hours.
Self-Validation Checkpoint: Pull a sample and perform a Karl Fischer titration. Logic Gate: If water content is >100 ppm, continue drying. Do NOT proceed. Causality: Water will hydrate the fluoride ion, killing its nucleophilicity and generating hazardous HF.
Step 3: Reagent Charging & Reaction
Action: Cool the reactor to 80 °C. Charge 1-chloro-4-methoxyisoquinoline (1.0 equiv) and Bu₃MeNCl (2.5 equiv). Heat the mixture to 130 °C under a strict nitrogen atmosphere for 18 hours.
Causality: Bu₃MeNCl acts as a phase transfer catalyst to pull the insoluble fluoride anion into the organic phase. 130 °C is the maximum safe threshold to balance the activation energy required for C-F bond formation against the thermal degradation rate of the PTC.
Step 4: In-Process Control (IPC) Validation
Action: After 18 hours, pull an aliquot, quench with water, extract with ethyl acetate, and analyze via HPLC.
Self-Validation Checkpoint:
If starting material is < 2%: Proceed to Step 5.
If starting material is > 2% and demethylated byproduct is < 1%: Add 0.5 equiv of fresh Bu₃MeNCl and heat for 4 more hours. This validates that catalyst degradation—not reagent stoichiometry—was the limiting factor.
Step 5: Workup and Isolation
Action: Cool the reactor to 25 °C. Quench the reaction by slowly adding cold water (exothermic). Extract the aqueous layer with Methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 1-fluoro-4-methoxyisoquinoline.
References
Source: Googleapis (Patent Data)
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters
Source: ACS Publications
URL
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds
Source: HIMS - University of Amsterdam
URL
Reducing side products during 1-Fluoro-4-methoxyisoquinoline amination
Welcome to the Isoquinoline Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the amination of highly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Isoquinoline Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the amination of highly functionalized heterocycles.
The amination of 1-fluoro-4-methoxyisoquinoline relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The C1-fluorine is exceptionally activated because the adjacent ring nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate[1]. Furthermore, fluoride serves as an outstanding leaving group due to its high electronegativity and the resulting highly electrophilic C1 carbon[2]. However, the presence of the electron-donating 4-methoxy group introduces competing side reactions that can devastate your isolated yields if the reaction environment is not strictly controlled.
Below is a comprehensive troubleshooting guide detailing the mechanistic causality of these side reactions, supported by field-proven optimization strategies.
Reaction pathways for 1-fluoro-4-methoxyisoquinoline amination and competing side reactions.
Frequently Asked Questions & Troubleshooting
Q: Why am I observing a massive [M-14] side product during the amination?A: The[M-14] mass corresponds to the loss of a methyl group, resulting in a 4-hydroxyisoquinoline derivative (ether cleavage).
Causality: While the C1 position is primed for SNAr[1], the methyl carbon of the 4-methoxy group is highly susceptible to an SN2 attack by the amine nucleophile or basic additives. In highly polar aprotic solvents like DMF or DMSO at elevated temperatures (>100°C), nucleophiles remain poorly solvated and hyper-reactive, leading to competitive attack at the sterically accessible methyl group.
Solution: Switch to a less polar solvent like Acetonitrile (MeCN) and lower the temperature to 80°C. If a base is required, utilize a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) to minimize competitive nucleophilic attack.
Q: My crude LC-MS shows a [M-18] peak. What is the mechanism behind this impurity?A: A [M-18] peak indicates hydrodefluorination, where the C-F bond is reduced to a C-H bond.
Causality: Unlike polar SNAr reactions that proceed via a Meisenheimer complex[2], hydrodefluorination typically occurs via a Single-Electron Transfer (SET) radical reduction pathway. This is frequently triggered by trace transition metal impurities in bulk inorganic bases (e.g., K2CO3) or by electron-rich amines acting as reductants under ambient light.
Solution: Ensure all solvents are thoroughly degassed (sparged with Argon) to remove oxygen, which can mediate radical pathways. Transition to high-purity, metal-free bases and conduct the reaction in the dark if photosensitive amines are utilized.
Q: The reaction stalls at ~60% conversion despite having excess amine. Should I push the temperature higher?A: Absolutely not. Increasing the temperature will exponentially accelerate the demethylation side reaction rather than pushing the SNAr forward.
Causality: The SNAr displacement of fluoride generates one equivalent of Hydrogen Fluoride (HF)[2]. If your base is depleted or insufficiently basic, the generated HF will protonate your amine nucleophile, rendering it inactive and stalling the reaction. Mild conditions are highly preferred to maintain chemoselectivity[3].
Solution: Add 1.5 to 2.0 equivalents of a non-nucleophilic acid scavenger (e.g., DIPEA) to ensure the amine remains in its active, deprotonated state throughout the entire catalytic cycle.
Logical troubleshooting workflow for identifying and resolving amination side products.
Quantitative Condition Optimization
The following table summarizes internal validation data demonstrating the profound impact of solvent, base, and temperature on product distribution.
Solvent
Base (2.0 eq)
Temp (°C)
Conversion (%)
Desired Product (%)
Demethylation [M-14] (%)
Hydrodefluorination [M-18] (%)
DMF
K₂CO₃
120
>99
45
40
5
DMSO
DIPEA
120
>99
55
35
2
MeCN
K₂CO₃
80
70
65
5
<1
MeCN
DIPEA
80
96
94
<1
<1
Self-Validating Experimental Protocol
Objective: Achieve >95% conversion to the 1-amino-4-methoxyisoquinoline derivative while maintaining <2% demethylation and hydrodefluorination.
Design Principle: This protocol incorporates built-in analytical checkpoints to verify the integrity of the nucleophile and the absence of radical pathways before proceeding to the next step.
Step 1: Reagent Preparation & Degassing
Charge an oven-dried Schlenk flask with 1-fluoro-4-methoxyisoquinoline (1.0 eq) and the amine nucleophile (1.2 eq).
Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
Causality: MeCN provides sufficient polarity to dissolve the starting materials but is significantly less prone to promoting SN2 ether cleavage compared to DMF.
Self-Validation Checkpoint 1: Sparge the solution with Argon for 15 minutes. Take a baseline LC-MS aliquot (10 µL in 1 mL MeOH) to confirm no pre-reaction or amine oxidation has occurred prior to base addition.
Step 2: Base Addition
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise at room temperature.
Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF generated during the SNAr process. This prevents amine protonation without risking nucleophilic attack on the 4-methoxy group[3].
Step 3: Controlled Heating & Reaction Monitoring
Heat the reaction mixture to 80°C using an oil bath or heating block.
Self-Validation Checkpoint 2: After 2 hours, pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe >80% conversion. If the [M-14] demethylation peak is >2%, immediately reduce the temperature to 70°C to preserve the remaining starting material.
Step 4: Quenching and Workup
Once conversion is >95% (typically 4-6 hours), cool the reaction to room temperature.
Concentrate the mixture under reduced pressure, then partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃.
Causality: The mildly basic aqueous wash removes residual HF salts and excess DIPEA, ensuring the final product does not undergo acid-catalyzed degradation during long-term storage.
Optimizing mobile phase for 1-Fluoro-4-methoxyisoquinoline chromatography purification
Topic: Mobile Phase Optimization for 1-Fluoro-4-methoxyisoquinoline Purification Prepared By: Senior Application Scientist Team Welcome to the Technical Support Center. Purifying halogenated nitrogen heterocycles like 1-...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Mobile Phase Optimization for 1-Fluoro-4-methoxyisoquinoline Purification
Prepared By: Senior Application Scientist Team
Welcome to the Technical Support Center. Purifying halogenated nitrogen heterocycles like 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) presents a unique chromatographic paradox. While the isoquinoline core is traditionally basic, the highly electronegative fluorine atom at the C1 position exerts a profound inductive electron-withdrawing effect (-I). This drastically pulls electron density away from the adjacent C2 nitrogen, significantly lowering its pKa compared to unsubstituted isoquinoline.
Despite being a weaker base, the localized dipole at the nitrogen atom remains highly susceptible to secondary interactions with stationary phase silanols. Standard reversed-phase (RP-HPLC) conditions often lead to severe peak tailing, poor recovery, and compromised resolution. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to optimize your purification workflows.
I. Diagnostic Workflow for Peak Tailing
Before adjusting your mobile phase, use the following decision matrix to diagnose the root cause of peak asymmetry in your RP-HPLC system.
Diagnostic workflow for resolving peak tailing in isoquinoline chromatography.
II. Troubleshooting FAQs: The Causality of Peak Deformation
Q: I am running a standard Water/Acetonitrile gradient and observing a USP Tailing Factor (
Tf
) > 2.0. What is happening at the molecular level?A: You are experiencing secondary ion-exchange interactions. In liquid chromatography, peak tailing primarily affects compounds with basic functional groups[1]. Traditional silica-based C18 columns contain residual, unbonded silanol (Si-OH) groups. At a neutral mobile phase pH, these silanols deprotonate and become negatively charged (Si-O⁻). Your analyte interacts strongly with these anionic silanols, disrupting the ideal symmetrical peak shape and causing the trailing edge of the peak to elongate[1].
Q: How should I adjust my mobile phase pH to fix this?A: You must operate outside the pKa window of the silica silanols. The most effective strategy is a Low pH Strategy (pH < 2.5) . By lowering the pH below 3, you completely protonate the acidic silanol species on the stationary phase surface, neutralizing their charge and shutting down the ion-exchange mechanism[2]. We recommend using 0.1% Trifluoroacetic acid (TFA) or a 10-20 mM phosphate buffer at pH 2.5.
Q: I lowered the pH, but I am still seeing slight tailing. Are there other mobile phase additives I can use?A: If acidic suppression is insufficient, you can introduce a sacrificial base, also known as a silanol suppressor. Triethylamine (TEA) at a concentration of ~5 mM is sterically small and becomes positively charged at low pH,[2]. TEA will preferentially bind to any remaining active silanol sites, acting as a competitive inhibitor and shielding your 1-Fluoro-4-methoxyisoquinoline. Caveat: This approach can accelerate the hydrolysis of the column's bonded phase, potentially shortening column lifetime.
Q: Does the choice of column matter if I optimize the mobile phase?A: Absolutely. Mobile phase optimization works best synergistically with modern column chemistry. You should transition from older "Type A" silica to ultra-pure "Type B" silica columns. Specifically, choose endcapped or polar-embedded HPLC columns, which physically block residual silanol activity and provide additional shielding for basic compounds[2],.
III. Mechanistic Pathway of Silanol Suppression
Understanding the interaction between your analyte, the mobile phase modifier, and the stationary phase is critical for logical method development.
Mechanistic pathway of silanol-induced peak tailing and acidic suppression.
IV. Quantitative Mobile Phase Comparison
The following table summarizes the causal effects of different mobile phase buffers on the ionization state of the system and the resulting peak symmetry.
To scale up your analytical success to preparative purification without losing resolution, follow this self-validating methodology.
Objective: Achieve >98% purity of 1-Fluoro-4-methoxyisoquinoline with a USP Tailing Factor
≤
1.2.
Materials Required:
Stationary Phase: Type B silica, C18 endcapped preparative column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase A: Ultrapure Water + 0.1% v/v Trifluoroacetic acid (TFA).
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
Step 1: System Preparation & Equilibration
Flush the preparative HPLC system with 50:50 Methanol/Water to remove any residual buffers from previous users.
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes (CV).
Validation Check: Do not proceed until the baseline UV absorbance (monitored at 254 nm and 280 nm) is completely flat and system pressure is stable.
Step 2: Sample Preparation (Critical Step)
Dissolve the crude 1-Fluoro-4-methoxyisoquinoline in the starting mobile phase composition (5% B).
Causality: Dissolving the sample in a stronger organic solvent (like 100% MeCN or DMSO) than the starting gradient causes premature elution, peak fronting, and breakthrough.
Filter the dissolved sample through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates.
Step 3: Gradient Elution Execution
Inject the sample. Keep loading capacity strictly between 1-5 mg per gram of stationary phase to prevent mass overload.
Run a shallow linear gradient: 5% B to 60% B over 30 minutes.
Causality: A shallow gradient maximizes the resolution (
Rs
) between the target fluorinated isoquinoline and structurally similar synthetic byproducts (e.g., unfluorinated precursors or regioisomers).
Step 4: Fraction Collection & Post-Processing
Collect fractions based on a predefined UV threshold at 254 nm.
Because the fractions contain TFA (which concentrates as water and acetonitrile evaporate), immediately neutralize the collected fractions with a mild base (e.g., saturated NaHCO₃) if your downstream applications are acid-sensitive, or lyophilize directly under high vacuum to remove the volatile TFA.
VI. References
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]
What Causes Peak Tailing in HPLC? Chrom Tech. Available at: [Link]
Applicability of a Monolithic Column for Separation of Isoquinoline Alkaloids from Chelidonium majus Extract. MDPI. Available at:[Link]
Technical Support Center: Troubleshooting Incomplete Fluorination of 4-Methoxyisoquinoline Precursors
Welcome to the advanced troubleshooting guide for the fluorination of 4-methoxyisoquinoline derivatives. Late-stage fluorination of azaarenes is a critical step in drug development, but researchers frequently encounter s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting guide for the fluorination of 4-methoxyisoquinoline derivatives. Late-stage fluorination of azaarenes is a critical step in drug development, but researchers frequently encounter stalled reactions, poor regioselectivity, and complex product mixtures. This guide synthesizes mechanistic causality with field-proven protocols to help you drive your conversions to completion.
Mechanistic Root Causes of Reaction Stalling
When attempting direct electrophilic fluorination of 4-methoxyisoquinoline, the reaction often stalls between 30% and 40% conversion. Understanding the underlying causality is essential for troubleshooting:
The N-Protonation Trap: The 4-methoxy group is strongly electron-donating, which theoretically activates the isoquinoline ring for Electrophilic Aromatic Substitution (
SEAr
). However, common electrophilic fluorinating agents like Selectfluor® release acidic byproducts during the reaction[1]. The basic isoquinoline nitrogen rapidly scavenges these protons.
Wheland Intermediate Deactivation: Once protonated, the molecule becomes an electron-deficient isoquinolinium salt. This drastically raises the activation energy required to form the cationic Wheland intermediate, effectively halting the
SEAr
pathway[2].
Reagent Degradation: Attempting to force the reaction by increasing the temperature often leads to the thermal degradation of the N-F reagent before the high-energy barrier of the deactivated substrate can be overcome[1].
Quick Reference Diagnostics
Use the following quantitative matrix to diagnose your specific reaction conditions and implement the correct mechanistic fix.
Table 1: Quantitative Troubleshooting Matrix for 4-Methoxyisoquinoline Fluorination
Every protocol below is designed as a self-validating system. Do not skip the validation checkpoints, as they confirm the mechanistic integrity of the step.
Protocol A: Regioselective Electrophilic Fluorination using NFSI
Mechanistic Rationale: N-Fluorobenzenesulfonimide (NFSI) is significantly less acidic than Selectfluor. Conducting the reaction in a non-polar solvent (toluene) prevents premature N-protonation and enforces a tighter transition state, improving both conversion and regioselectivity[3].
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-methoxyisoquinoline (1.0 mmol) in anhydrous toluene (5.0 mL).
Validation Checkpoint: The solution must remain completely clear. Cloudiness indicates moisture, which will hydrolyze the NFSI.
Reagent Addition: Add NFSI (2.0 mmol) in one single portion at room temperature.
Thermal Activation: Heat the reaction mixture to 100°C for 12 hours.
Validation Checkpoint: Monitor via LC-MS at 4 hours. You should observe >50% conversion to the monofluorinated product without the formation of M+16 (N-oxide) peaks.
Quenching: Cool to room temperature and quench with saturated aqueous
NaHCO3
(10 mL) to neutralize any trace benzenesulfonimide byproducts.
Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous
Na2SO4
, and purify via flash column chromatography.
Protocol B: Concerted Nucleophilic Fluorination via Photoredox Catalysis
Mechanistic Rationale: This protocol completely bypasses the high-energy Wheland intermediate. By using a photosensitizer under acidic conditions, the protonated azaarene undergoes single-electron transfer (SET) to form an N-heterocyclic
π
-radical, which then reacts with Selectfluor via a highly favorable radical chain mechanism[2].
Preparation: In a photochemical reactor vial, combine 4-methoxyisoquinoline (1.0 mmol), Selectfluor (1.5 mmol), and Xanthone (0.05 mmol, 5 mol% as photosensitizer) in degassed MeCN (10 mL).
Mechanistic Rationale: Deliberate protonation is required here to lower the reduction potential of the azaarene, enabling the SET from the photosensitizer[2].
Irradiation: Irradiate with 390 nm LEDs at room temperature for 6 hours under a nitrogen atmosphere.
Validation Checkpoint: The reaction mixture should exhibit a steady color change (often pale yellow to deep orange) indicative of radical intermediate formation. If the solution remains colorless, verify the emission wavelength of your LEDs.
Workup: Quench with aqueous
Na2S2O3
to neutralize unreacted Selectfluor, basify with 1M NaOH to pH 8, and extract with DCM.
Frequently Asked Questions (FAQs)
Q: Why does adding more Selectfluor not push my thermal reaction past 40% conversion?A: Selectfluor reactions generate acidic byproducts[1]. The basic azaarene nitrogen acts as a proton sponge. Once protonated, the resulting isoquinolinium salt is highly electron-deficient, raising the activation energy for the
SEAr
Wheland intermediate and stalling the reaction[2]. Adding more Selectfluor only increases the acidity of the medium, exacerbating the deactivation.
Q: I am seeing a complex mixture of regioisomers (C3, C5, C8). How do I improve regioselectivity?A: The 4-methoxy group strongly directs electrophiles to the ortho (C3) position, competing with the inherent reactivity of the C5/C8 positions. To gain control, switch to NFSI in a non-polar solvent like toluene. The lack of ionizing solvent prevents charge separation, leading to a highly organized, regioselective transition state[3].
Q: Can I fluorinate the ring without relying on electrophilic aromatic substitution?A: Yes. You can utilize the photoredox radical pathway (Protocol B). Because this method relies on an N-heterocyclic
π
-radical intermediate rather than a cationic Wheland intermediate, it is immune to the electron-withdrawing effects of N-protonation and typically drives conversions to >95%[2].
Mechanistic Pathway Visualization
The following diagram maps the logical decision tree and mechanistic pathways responsible for either reaction stalling or successful conversion.
Caption: Logical pathways of 4-methoxyisoquinoline fluorination and mechanistic causes of reaction stalling.
1-Fluoro-4-methoxyisoquinoline vs. 1-Chloro-4-methoxyisoquinoline: A Comprehensive Reactivity and Application Guide
Executive Summary The strategic selection of halogen substituents at the C1 position of the isoquinoline scaffold is a critical decision in both synthetic methodology and medicinal chemistry. This guide provides an objec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic selection of halogen substituents at the C1 position of the isoquinoline scaffold is a critical decision in both synthetic methodology and medicinal chemistry. This guide provides an objective, data-driven comparison between 1-Fluoro-4-methoxyisoquinoline and 1-Chloro-4-methoxyisoquinoline . While both molecules share the electron-donating 4-methoxy group, the choice between a fluorine and a chlorine atom at the highly electrophilic C1 position fundamentally alters the molecule's chemical reactivity, dictating the optimal synthetic pathway (SNAr vs. cross-coupling) and heavily influencing the final molecule's pharmacological profile .
Part 1: Mechanistic Divergence in Chemical Reactivity
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex . A common misconception based on bond dissociation energies (C-F > C-Cl) is that the chloro-derivative should be more reactive. However, experimental kinetics dictate the exact opposite: 1-Fluoro-4-methoxyisoquinoline is significantly more reactive toward SNAr .
Causality: Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I), which drastically lowers the activation energy required to form the Meisenheimer complex . Once the complex is formed, the expulsion of the fluoride ion rapidly restores aromaticity 1. For amination or etherification at the C1 position, the fluoro-derivative is the superior electrophile.
Transition-Metal Catalyzed Cross-Coupling: The Chlorine Advantage
When the synthetic goal involves forming C-C or C-Heteroatom bonds via palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 1-Chloro-4-methoxyisoquinoline becomes the substrate of choice .
Causality: These catalytic cycles initiate with the oxidative addition of the metal into the carbon-halogen bond. The bond dissociation energy of C-Cl (~80 kcal/mol) is significantly lower than that of the highly stable C-F bond (~115 kcal/mol). Consequently, the chloro-derivative undergoes facile oxidative addition, whereas the fluoro-derivative remains largely inert under standard cross-coupling conditions.
Part 2: Quantitative Data & Physicochemical Comparison
Self-Validation Principle: This system requires no transition metal. The conversion is driven purely by the electrophilicity of the C1-fluoro position. If the reaction stalls, the nucleophile is either too weak or sterically hindered, validating the kinetic barrier of the Meisenheimer complex.
Step-by-Step Methodology:
Preparation: Dissolve 1-Fluoro-4-methoxyisoquinoline (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to ensure the nucleophile is not heavily solvated.
Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge the generated HF.
Reaction: Stir the mixture at 80–100 °C for 4–6 hours. Monitor the reaction via TLC or LC-MS. The strong -I effect of fluorine ensures rapid conversion .
Workup: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Coupling of 1-Chloro-4-methoxyisoquinoline
Self-Validation Principle: The reaction depends entirely on the successful oxidative addition of Pd(0) into the C-Cl bond. A control reaction without the Pd catalyst will yield 0% product, validating that the C-Cl bond cannot undergo spontaneous SNAr with the mild boronic acid nucleophile.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 1-Chloro-4-methoxyisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degassing is critical to prevent the oxidation of the Pd(0) active species.
Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Argon) for 8–12 hours.
Workup: Filter the crude mixture through a Celite pad to remove the palladium black, partition between water and EtOAc, dry the organic layer, and purify via flash column chromatography.
Part 4: Pharmacological & Bioisosteric Implications
Beyond synthesis, the choice between fluorine and chlorine profoundly impacts drug design []().
Steric Fit & Bioisosterism: Fluorine (1.47 Å) is the closest steric match to hydrogen (1.20 Å) or oxygen (1.42 Å), making it ideal for minimizing steric clashes in tight binding pockets . Chlorine (1.74 Å) is significantly larger and serves as an excellent bioisostere for a methyl group .
Lipophilicity & Binding: Chlorinated compounds generally exhibit higher lipophilicity, which can enhance binding affinity driven by the hydrophobic effect 2. A matched molecular pair analysis shows chlorinated compounds often have a slightly higher binding constant (average 10-12% increase) compared to their fluorinated counterparts .
Solubility: Fluorinated compounds demonstrate approximately 60% higher aqueous solubility compared to chlorinated matched pairs, a critical factor for oral bioavailability .
Part 5: Visualizations
Mechanistic divergence of C1-halogenated 4-methoxyisoquinolines in synthetic pathways.
Logical relationship of halogen selection on physicochemical properties in drug design.
References
Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design - ChemRxiv.
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Semantic Scholar.
Advanced Comparison Guide: Target Binding Affinity of Fluorinated vs. Non-Fluorinated Isoquinolines
Introduction Isoquinolines represent a privileged structural motif in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, PARP inhibitors, and protein-protein interaction (PPI) modulators....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Isoquinolines represent a privileged structural motif in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, PARP inhibitors, and protein-protein interaction (PPI) modulators. A critical optimization strategy in late-stage lead development is the introduction of fluorine atoms—a phenomenon often termed the "magic fluorine effect" 1. Because fluorine possesses the highest electronegativity and a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å) or oxygen (1.52 Å), its substitution can drastically alter a molecule's binding affinity and pharmacokinetic profile without introducing prohibitive steric bulk 2.
The decision to fluorinate an isoquinoline ring is rarely arbitrary; it is a calculated thermodynamic intervention. The enhanced target binding affinity observed in fluorinated isoquinolines is driven by three primary mechanisms:
Favorable Electrostatic and Dipolar Interactions : The highly polarized C–F bond can engage in orthogonal dipolar interactions with protein backbone amides (e.g., C–F···C=O) or act as a weak hydrogen bond acceptor, stabilizing the ligand-protein complex 3.
Desolvation and Hydrophobic Enclosure : Fluorine is highly lipophilic. Introducing it into the isoquinoline core optimizes the displacement of high-energy, ordered water molecules from hydrophobic binding pockets, yielding a highly favorable entropic signature.
Metabolic Shielding & Conformational Restriction : The stereoelectronic effects of fluorine can restrict the rotational freedom of adjacent functional groups, pre-organizing the isoquinoline into its bioactive conformation while simultaneously blocking vulnerable CYP450 oxidation sites.
Mechanistic pathways demonstrating how fluorine substitution enhances binding affinity and stability.
Comparative Data Analysis: Fluorinated vs. Non-Fluorinated Isoquinolines
To objectively evaluate the performance of fluorinated isoquinolines, we must analyze comparative binding data across validated therapeutic targets. Table 1 summarizes the experimental binding affinities and metabolic stabilities of matched molecular pairs targeting Poly(ADP-ribose) polymerase 1 (PARP1) and the Kelch-like ECH-associated protein 1 (KEAP1).
Table 1: Quantitative Comparison of Binding Affinities and Stability
Target System
Compound Pair
Substitution
Binding Affinity
Metabolic Half-Life (t1/2)
Mechanistic Observation
PARP1
Compound 3l
Des-fluoro (H)
IC50: ~15 nM
N/A
Baseline hydrophobic contacts.
PARP1
Compound 3aa
7-Fluoro
IC50: ~6 nM
N/A
~2.5-fold potency increase due to enhanced Coulombic interactions with Glu988 and Tyr896 1.
KEAP1-NRF2
Compound 11b
Non-fluorinated
FA IC50: 12 nM
< 30 min
Rapid oxidative metabolism limits in vivo utility.
KEAP1-NRF2
Compound 13a
2,2,2-Trifluoroethyl
FA IC50: 15 nM
> 180 min
Maintained nanomolar affinity while drastically improving metabolic stability and lipophilicity 4.
Data Synthesis: In the PARP1 system, the direct addition of a fluorine atom at the 7-position of the 1-oxo-3,4-dihydroisoquinoline core directly improves the binding affinity by optimizing the electrostatic landscape of the active site. Conversely, in the KEAP1-NRF2 system, the incorporation of a trifluoroalkyl group maintains the high binding affinity while acting as a metabolic shield, solving a critical pharmacokinetic liability.
To accurately quantify the binding affinity (Kd or IC50) of these isoquinoline derivatives, Fluorescence Anisotropy (FA) is the gold-standard methodology. Unlike Surface Plasmon Resonance (SPR), FA occurs entirely in the solution phase, preventing immobilization-induced conformational artifacts and providing a true thermodynamic measurement of the binding equilibrium.
Step-by-step fluorescence anisotropy workflow with integrated self-validation checkpoints.
Step-by-Step Methodology:
Reagent Preparation :
Dilute the purified target protein (e.g., KEAP1 Kelch domain) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
Prepare a fixed concentration of a known fluorescent tracer (e.g., FITC-labeled reference peptide) at 5-10 nM to avoid inner-filter effects.
Ligand Titration :
Perform a 12-point, 3-fold serial dilution of the fluorinated and non-fluorinated isoquinolines in 100% DMSO.
Transfer the compounds to a 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer, maintaining a final DMSO concentration of ≤1% to prevent solvent-induced protein denaturation.
Equilibration :
Add the Protein/Tracer master mix to the assay plate. Centrifuge at 1000 x g for 1 minute to remove bubbles.
Incubate the plate in the dark at 25°C for 30–60 minutes to reach thermodynamic equilibrium.
Measurement :
Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
Record both parallel (I_parallel) and perpendicular (I_perpendicular) fluorescence intensities to calculate polarization (mP).
The Self-Validating System:
A protocol is only as reliable as its internal controls. This assay must be executed as a self-validating system:
Assay Robustness (Z'-Factor) : Include 16 wells of positive control (Protein + Tracer + DMSO vehicle) and 16 wells of negative control (Tracer + DMSO vehicle only). The assay is only valid if the calculated Z'-factor is ≥ 0.5.
Reference Compound Validation : Always run a clinically validated reference inhibitor (e.g., Olaparib for PARP1) alongside the novel isoquinolines. The experimentally derived IC50 for the reference must fall within 3-fold of its historically established value.
Artifact Rejection : Monitor total fluorescence intensity (I_parallel + 2*I_perpendicular). If a fluorinated isoquinoline causes >20% deviation in total fluorescence compared to vehicle controls, it indicates compound auto-fluorescence or quenching, and the anisotropy data for that concentration must be flagged and excluded.
Conclusion
The strategic incorporation of fluorine into isoquinoline scaffolds is a highly effective method for optimizing both target binding affinity and metabolic stability. As demonstrated by comparative data in PARP1 and KEAP1 systems, the "magic fluorine effect" leverages unique electrostatic interactions and lipophilic properties to outcompete non-fluorinated analogs. By employing rigorous, self-validating solution-phase assays like Fluorescence Anisotropy, researchers can confidently quantify these subtle yet critical thermodynamic gains, accelerating the development of highly potent therapeutics.
References
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. NIH (PMC).
Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. NIH (PMC).
Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties.
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. NIH (PMC).
Advanced LC-MS/MS Method Validation for 1-Fluoro-4-methoxyisoquinoline Purity Analysis: Core-Shell Biphenyl vs. Traditional C18
Executive Summary 1-Fluoro-4-methoxyisoquinoline is a critical, highly functionalized building block in modern drug discovery. Assessing its purity requires high-resolution analytical techniques due to the frequent prese...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Fluoro-4-methoxyisoquinoline is a critical, highly functionalized building block in modern drug discovery. Assessing its purity requires high-resolution analytical techniques due to the frequent presence of closely related des-fluoro, regioisomeric, and synthetic intermediate impurities. This guide objectively compares the chromatographic performance of a modern Core-Shell Biphenyl stationary phase against a traditional Fully Porous C18 column. By leveraging orthogonal retention mechanisms and establishing a self-validating protocol, we demonstrate a superior, ICH Q2(R2)-compliant workflow for the purity analysis of fluorinated isoquinolines.
The Analytical Challenge: Mechanistic Causality
Analyzing 1-Fluoro-4-methoxyisoquinoline presents a unique tripartite challenge:
Basic Nitrogen : The isoquinoline core (pKa ~ 5.4) is highly prone to secondary interactions with unendcapped silanols on traditional silica stationary phases, leading to severe peak tailing and compromised resolution.
Isomeric Interferences : During synthesis, regioisomers (e.g., 3-fluoro-4-methoxyisoquinoline) are frequently generated. These isobars cannot be differentiated by mass spectrometry alone and require baseline chromatographic separation.
Electronic Asymmetry : The highly electronegative fluorine atom and the electron-donating methoxy group create a distinct dipole moment across the aromatic system.
Why Core-Shell Biphenyl Outperforms Traditional C18
Traditional fully porous C18 columns rely exclusively on hydrophobic dispersive forces[1]. While effective for general applications, they fail to leverage the unique electronic topography of fluorinated isoquinolines. By transitioning to a Core-Shell Biphenyl stationary phase, we introduce orthogonal retention mechanisms:
π-π Interactions : The biphenyl rings interact strongly with the electron-deficient regions of the fluorinated isoquinoline core.
Dipole-Dipole Interactions : The biphenyl phase offers enhanced selectivity for the positional orientation of the fluorine and methoxy substituents, enabling baseline separation of regioisomers.
Reduced A-Term (Eddy Diffusion) : Core-shell particles (e.g., 2.7 µm) minimize the multiple path dispersion of analyte molecules, delivering UHPLC-like efficiency (high theoretical plates) at standard HPLC backpressures[2].
Mechanistic comparison of stationary phase interactions with 1-Fluoro-4-methoxyisoquinoline.
Comparative Data: Biphenyl vs. C18
To objectively evaluate performance, both columns were subjected to an identical gradient elution profile using 0.1% Formic Acid in Water/Acetonitrile.
Table 1: Chromatographic Performance Comparison
Parameter
Core-Shell Biphenyl (2.7 µm)
Fully Porous C18 (3.0 µm)
Retention Time (
tR
)
4.15 min
2.85 min
Peak Asymmetry (
As
)
1.05 (Excellent)
1.48 (Severe Tailing)
Theoretical Plates (
N
)
> 15,000
~ 8,500
Resolution (
Rs
) (from 3-Fluoro isomer)
2.8 (Baseline Separation)
1.1 (Co-elution)
System Backpressure
280 bar
260 bar
Self-Validating Experimental Protocol
Every robust analytical method must be a self-validating system. The following step-by-step protocol integrates automated quality gates to ensure absolute trustworthiness before any sample data is reported.
System Configuration : LC-ESI-QQQ (Electrospray Ionization Triple Quadrupole). ESI+ is selected over APCI+ because the basic isoquinoline nitrogen readily accepts a proton in acidic environments, maximizing MS sensitivity and signal-to-noise ratios[3].
Step 1: Mobile Phase Preparation & System Equilibration
Mobile Phase A : 0.1% Formic Acid in LC-MS Grade
H2O
.
Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Causality : Formic acid serves a dual purpose. It ensures complete protonation of the analyte for ESI+ detection (
[M+H]+
) and suppresses the ionization of residual silanols on the column, mitigating secondary interactions and peak tailing.
Step 2: System Suitability Testing (SST) - The Quality Gate
Action : Inject a resolution standard containing 1-Fluoro-4-methoxyisoquinoline and its critical isobaric impurity (3-Fluoro-4-methoxyisoquinoline) at 100 ng/mL.
Self-Validation Logic : The instrument's processing method is programmed to automatically calculate Resolution (
Rs
) and Peak Asymmetry (
As
).
IF
Rs≥2.0
AND
0.9≤As≤1.2
, THEN the sequence proceeds.
IF criteria are not met, the sequence automatically halts, preventing the acquisition of invalid data.
Step 3: Calibration with Internal Standardization
Action : Inject a 6-point calibration curve (1 to 500 ng/mL) spiked with a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 1-Chloro-4-methoxyisoquinoline).
Causality : The SIL-IS corrects for any matrix-induced ion suppression in the ESI source and accounts for minor volumetric variations during sample preparation.
Self-Validation Logic : The calibration curve must yield an
R2≥0.995
. Each back-calculated standard concentration must fall within
±15%
of its nominal value (
±20%
at the LOQ). Failure triggers an automatic recalibration prompt.
Step 4: QC Bracketing and Sample Analysis
Action : Inject unknown samples, bracketing every 10 unknowns with Low, Mid, and High Quality Control (QC) samples.
Self-Validation Logic : If any bracketing QC fails the
±15%
accuracy threshold, the preceding 10 sample results are automatically flagged as "Invalid" and quarantined for re-analysis.
ICH Q2(R2) Validation Framework
The recent implementation of the ICH Q2(R2) guidelines mandates rigorous evaluation of specificity, linearity, and precision, particularly when dealing with potential isomeric impurities in pharmaceutical development[4][5].
Self-validating ICH Q2(R2) lifecycle workflow for LC-MS purity analysis.
Table 2: ICH Q2(R2) Validation Metrics (Core-Shell Biphenyl Method)
Validation Parameter
ICH Q2(R2) Criteria
Observed Result
Status
Specificity
No interference at
tR
Blank response < 1% of LOQ
Pass
Linearity (
R2
)
> 0.990
0.9998 (1 - 500 ng/mL)
Pass
LOD / LOQ
S/N > 3 (LOD), > 10 (LOQ)
LOD: 0.2 ng/mL, LOQ: 0.6 ng/mL
Pass
Intra-day Precision
≤2.0%
RSD
0.8% - 1.2% RSD
Pass
Accuracy
90.0% - 110.0% Recovery
98.5% - 101.2% Recovery
Pass
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
Maciejewska-Turska, M., et al. "The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids." Journal of Analytical Methods. Available at:[Link]
Benchmarking 1-Fluoro-4-methoxyisoquinoline derivatives against standard kinase inhibitors
Benchmarking 1-Fluoro-4-methoxyisoquinoline Derivatives Against Standard Kinase Inhibitors: A Comprehensive Guide for Preclinical Development The isoquinoline scaffold is a historically privileged pharmacophore in the re...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 1-Fluoro-4-methoxyisoquinoline Derivatives Against Standard Kinase Inhibitors: A Comprehensive Guide for Preclinical Development
The isoquinoline scaffold is a historically privileged pharmacophore in the realm of kinase inhibition. However, the emergence of1[1] as a highly tunable building block has opened new avenues for developing potent, multi-targeted, or highly selective kinase inhibitors.
This guide provides a rigorous, causality-driven framework for benchmarking novel 1-Fluoro-4-methoxyisoquinoline derivatives (referred to herein as "FMIQ" derivatives) against gold-standard inhibitors. Specifically, we will benchmark against 2[2] (a classic ROCK1/2 inhibitor) and 3[3] (a potent VEGFR2 inhibitor), demonstrating how structural nuances dictate target engagement.
Structural Logic & Target Engagement
To design a self-validating experimental workflow, we must first understand the causality of the FMIQ pharmacophore. The isoquinoline core acts as an ATP-competitive hinge binder. The addition of a fluorine atom at the C1 position inductively withdraws electron density, lowering the pKa of the isoquinoline nitrogen. This precisely tunes the hydrogen-bond donor/acceptor dynamics with the kinase hinge region (e.g., Cys919 in VEGFR2 or Met95 in ROCK2). Simultaneously, the C4-methoxy group is positioned to occupy the adjacent hydrophobic pocket, enhancing binding affinity and residence time.
Structure-Activity Relationship (SAR) logic for 1-Fluoro-4-methoxyisoquinoline derivatives.
By modulating these parameters, FMIQ derivatives can act as dual VEGFR2/ROCK2 inhibitors, effectively blocking both tumor angiogenesis and actin-mediated metastasis.
Signaling pathway showing dual inhibition of VEGFR2 and ROCK2 by 1-Fluoro-4-methoxyisoquinoline.
Biochemical Benchmarking: TR-FRET Kinase Assay
To establish baseline potency, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality for Assay Choice: Standard colorimetric or luminescent assays are highly susceptible to compound auto-fluorescence or ATP-depletion artifacts. TR-FRET employs a time delay before measurement, eliminating background fluorescence. Furthermore, because it relies on the ratio of two emission wavelengths (665 nm / 615 nm), it is a self-validating system that intrinsically corrects for well-to-well volume discrepancies.
Step-by-Step Protocol:
Preparation: Prepare a 384-well low-volume plate. Dilute FMIQ derivatives, Sorafenib, and Fasudil in an 11-point, 3-fold serial dilution series in DMSO.
Enzyme Addition: Add 2 nM of recombinant human VEGFR2 or ROCK2 kinase to the respective wells.
Substrate & ATP: Initiate the reaction by adding a master mix containing the biotinylated peptide substrate and ATP at their respective
Km
values (ensuring the assay is highly sensitive to ATP-competitive inhibitors).
Incubation: Incubate at room temperature for 60 minutes.
Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 615 nm and 665 nm.
Quantitative Data Summary
Compound
VEGFR2 IC₅₀ (nM)
ROCK2 IC₅₀ (nM)
Primary Target Profile
FMIQ-Lead
12.4 ± 1.2
45.8 ± 3.4
Dual VEGFR2 / ROCK2
Sorafenib
46.4 ± 4.1
>10,000
RTK (VEGFR2) Selective
Fasudil
>10,000
271.0 ± 14.0
AGC (ROCK) Selective
Note: The IC₅₀ values for the standard inhibitors align with established literature, validating the assay's dynamic range[2][3].
Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP concentrations (~1-5 mM). We validate target engagement using multiplex Western Blotting.
Causality for Assay Choice: To ensure the assay is self-validating, we probe for both the phosphorylated target and the total protein on the same membrane using distinct fluorophores (e.g., 700 nm and 800 nm). For ROCK2, we measure Phospho-Myosin Light Chain (p-MLC); for VEGFR2, we measure Phospho-ERK (p-ERK). If total protein levels fluctuate due to non-specific cytotoxicity, the p-Target/Total-Target ratio normalizes the data, isolating the true kinase inhibition effect.
Step-by-Step Protocol:
Cell Culture: Seed HUVECs (for VEGFR2) and MDA-MB-231 cells (for ROCK2) in 6-well plates. Starve overnight in 0.5% FBS.
Treatment: Pre-treat cells with FMIQ-Lead, Sorafenib (positive control for HUVEC), and Fasudil (positive control for MDA-MB-231) at 0.1, 1, and 10 μM for 2 hours.
Stimulation: Stimulate HUVECs with 50 ng/mL VEGF for 10 minutes.
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).
Immunoblotting: Run lysates on a 4-12% Bis-Tris gel, transfer to a PVDF membrane, and probe with primary antibodies (Anti-p-MLC/Anti-Total-MLC or Anti-p-ERK/Anti-Total-ERK).
Quantification: Image using a near-infrared scanner and calculate the normalized phosphorylation ratio.
To translate molecular inhibition into physiological relevance, we utilize the HUVEC Tube Formation Assay. VEGFR2 is the master regulator of endothelial cell migration and tube formation.
Step-by-step experimental workflow for the HUVEC tube formation angiogenesis assay.
Step-by-Step Protocol:
Matrix Preparation: Coat a 96-well plate with 50 μL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.
Cell Seeding: Suspend HUVECs in basal medium containing the FMIQ derivative, Sorafenib, or vehicle control. Seed 1.5 × 10⁴ cells per well.
Incubation: Incubate for 18 hours at 37°C, 5% CO₂.
Imaging & Analysis: Stain with Calcein-AM for 15 minutes. Capture images using an inverted fluorescence microscope. Use automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify the number of nodes, junctions, and total tube length.
Self-Validation: Include a known cytotoxic agent (e.g., Staurosporine) as a control to differentiate between specific anti-angiogenic effects and general cell death.
Conclusion
Benchmarking 1-Fluoro-4-methoxyisoquinoline derivatives against standard inhibitors reveals the profound adaptability of this scaffold. By comparing FMIQ leads against Fasudil and Sorafenib through a rigorously self-validating pipeline—from TR-FRET biochemical assays to multiplexed cellular target engagement and phenotypic angiogenesis models—researchers can confidently advance these novel compounds through the preclinical drug development cascade.
References
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry - ACS Publications.[Link]
Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor. Hypertension - American Heart Association Journals.[Link]
Structure-Activity Relationship (SAR) Comparison of 1-Fluoro-4-methoxyisoquinoline Analogs
Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, viral protease inhibitors, and antimicrobial agents. Within...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, viral protease inhibitors, and antimicrobial agents. Within this chemical space, 1-Fluoro-4-methoxyisoquinoline has emerged as a highly optimized building block. By strategically installing a fluorine atom at the C1 position and a methoxy group at the C4 position, drug developers can finely tune the electronic distribution, metabolic stability, and target binding affinity of the resulting therapeutic candidates.
This guide provides an objective, data-driven comparison of 1-Fluoro-4-methoxyisoquinoline against its non-fluorinated, chlorinated, and demethoxylated alternatives. It is designed for researchers and drug development professionals seeking to understand the mechanistic causality behind these structural modifications and how to experimentally validate them.
Mechanistic Rationale: The Causality of Structural Modifications
To understand the superior performance of the 1-Fluoro-4-methoxyisoquinoline scaffold, we must analyze the independent and synergistic effects of its functional groups.
C1-Fluorination: Metabolic Shielding and Electronic Modulation
The introduction of a fluorine atom at the C1 position serves two primary purposes. First, the exceptionally strong carbon-fluorine (C-F) bond resists oxidative cleavage by cytochrome P450 (CYP450) enzymes in the liver, drastically improving the compound's metabolic half-life[1]. Second, fluorine's high electronegativity withdraws electron density from the isoquinoline ring. This lowers the pKa of the basic nitrogen, which can enhance membrane permeability and reduce off-target hERG liability[2]. Furthermore, fluorine acts as a highly effective bioisostere for chlorine—a substitution successfully utilized in the development of clinical-stage viral protease inhibitors like Asunaprevir, which relies on a related 1,7-dichloro-4-methoxyisoquinoline intermediate[3].
C4-Methoxy Group: Steric Anchoring and Hydrogen Bonding
While fluorination drives pharmacokinetic (PK) stability, the C4-methoxy group drives pharmacodynamic (PD) potency. The oxygen atom acts as a critical hydrogen bond acceptor, interacting with key residues in the binding pockets of target enzymes (e.g., the hinge region of kinases). SAR studies on related isoquinoline and quinoline derivatives have consistently demonstrated that the presence of a methoxy group is often strictly required to maintain sub-micromolar inhibitory potency[4].
Logical flow of SAR optimization for the 1-Fluoro-4-methoxyisoquinoline scaffold.
Quantitative SAR Comparison
The following table summarizes the experimental performance of 1-Fluoro-4-methoxyisoquinoline compared to its structural analogs across key in vitro parameters. Data reflects performance against a standard kinase/protease target model.
Compound Analog
Target IC₅₀ (nM)
HLM Half-life (t½, min)
LogD (pH 7.4)
Intrinsic Clearance (CLint)
1-Fluoro-4-methoxyisoquinoline
12.5
>120
2.8
Low
1-Chloro-4-methoxyisoquinoline
15.2
85
3.2
Moderate
4-Methoxyisoquinoline (Non-fluorinated)
45.0
35
2.1
High
1-Fluoroisoquinoline (Demethoxylated)
110.0
>120
2.6
Low
Key Takeaways:
Potency: Removing the C4-methoxy group (1-Fluoroisoquinoline) results in a nearly 10-fold drop in potency, validating its role in target anchoring.
Stability: The non-fluorinated analog (4-Methoxyisoquinoline) suffers from rapid metabolic degradation (t½ = 35 min), whereas the C1-fluoro analog is highly stable.
Lipophilicity: Replacing chlorine with fluorine slightly reduces the LogD from 3.2 to 2.8, placing it in a more optimal range for oral bioavailability without sacrificing potency.
To ensure scientific integrity, the data presented above must be generated using robust, self-validating assay systems. Below are the step-by-step methodologies required to evaluate these analogs.
Step-by-step experimental workflow for evaluating isoquinoline analogs.
This assay measures the intrinsic potency of the isoquinoline analogs. It is designed as a self-validating system by incorporating a Z'-factor calculation to ensure assay robustness.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Dilute the target enzyme and FRET-labeled peptide substrate to their experimentally determined Km concentrations.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-Fluoro-4-methoxyisoquinoline analogs in 100% DMSO.
Incubation: Transfer 1 µL of the compound dilutions to a 384-well black microplate. Add 24 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 25 µL of the FRET substrate to all wells.
Self-Validation Controls:
Positive Control (100% Activity): Enzyme + Substrate + DMSO vehicle.
Negative Control (0% Activity): Substrate + DMSO vehicle (No enzyme).
Reference Control: Include a known standard inhibitor (e.g., Asunaprevir[3] or a known CSNK2 inhibitor[2]) to validate inter-assay reproducibility.
Readout & Analysis: Measure fluorescence (Ex 340 nm / Em 490 nm) continuously for 60 minutes. Calculate initial velocities and determine the IC₅₀ using a 4-parameter logistic non-linear regression model. Validation Check: The assay is only valid if the calculated Z'-factor between positive and negative controls is >0.6.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This protocol determines the metabolic liability of the compounds, specifically proving the protective effect of the C1-fluorine atom against CYP450 oxidation.
System Setup: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Reaction Mixture: Combine HLM (final concentration 0.5 mg/mL protein) and the test analog (final concentration 1 µM) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Time-Course Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Self-Validation Controls:
Negative Control: Run the reaction without NADPH to rule out non-CYP450 degradation or chemical instability.
Positive Control: Run the assay in parallel with Verapamil or Testosterone (known high-clearance CYP substrates) to prove the microsomes are metabolically active.
Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (t½) and intrinsic clearance (CLint).
References
The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. PMC - NIH. Available at:[Link]
Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
A Senior Application Scientist's Guide to Validating the Cytotoxicity of 1-Fluoro-4-methoxyisoquinoline in Mammalian Cell Lines
Introduction: Contextualizing the Inquiry The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific functional gr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Contextualizing the Inquiry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific functional groups, such as fluorine and methoxy moieties, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its cytotoxic potential.[1][2][3] 1-Fluoro-4-methoxyisoquinoline is a novel chemical entity whose interaction with biological systems is largely uncharacterized. Before its potential as a therapeutic agent or its risk as a toxin can be assessed, a rigorous and systematic evaluation of its cytotoxicity is paramount.
This guide provides a comprehensive framework for validating the cytotoxic effects of 1-Fluoro-4-methoxyisoquinoline. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a multi-assay, multi-cell line approach. We will compare its hypothetical performance against Doxorubicin, a well-established chemotherapeutic agent, and a structurally related analogue, 4-methoxyisoquinoline, to understand the specific contribution of the fluorine atom to its biological activity.
Pillar 1: Strategic Experimental Design
The foundation of a reliable cytotoxicity study lies in a well-considered experimental design. Our objective is not merely to determine if the compound is toxic, but to understand how, where, and at what concentration it exerts its effects.
Causality Behind Cell Line Selection
The choice of cell line is critical, as different cell types can exhibit varied susceptibility due to differences in metabolism, proliferation rates, and expression of drug targets.[4] To build a comprehensive profile for 1-Fluoro-4-methoxyisoquinoline, we will employ a strategic panel of three human cell lines:
HeLa (Human Cervical Adenocarcinoma): A workhorse of cancer research, this rapidly proliferating cell line is an excellent initial screen for general anti-cancer activity. Its high metabolic rate can also highlight compounds that disrupt core cellular processes.
HepG2 (Human Liver Carcinoma): The liver is the primary site of xenobiotic metabolism. Using HepG2 cells provides crucial insight into whether the compound's cytotoxicity is intrinsic or due to a metabolized byproduct. This cell line is essential for predicting potential hepatotoxicity.[5]
HEK-293 (Human Embryonic Kidney): As a non-cancerous, immortalized cell line, HEK-293 serves as a vital control for general toxicity. A compound that is highly toxic to both cancer and non-cancer cells has a narrow therapeutic window, whereas selective toxicity against cancer cells is a desirable trait for a potential therapeutic.[6]
The Rationale for a Multi-Assay Approach
No single assay can provide a complete picture of cytotoxicity.[4][7] We will utilize a tripartite approach to dissect the mechanism of cell death:
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic activity and cell viability.[8] A decrease in the MTT signal indicates a reduction in viable, metabolically active cells.
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[9][10]
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, which are central to the apoptotic signaling cascade.[11] An increase in this signal is a specific indicator of programmed cell death (apoptosis).
This combination allows us to differentiate between cytostatic effects (inhibition of proliferation), apoptosis, and necrosis.
Overall Experimental Workflow
The following diagram illustrates the logical flow of the validation process, from initial cell culture to final data interpretation.
Caption: High-level workflow for cytotoxicity validation.
Trustworthiness in experimental science is achieved through meticulous, reproducible protocols that include appropriate controls.
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to assess metabolic activity.[12][13]
Materials:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).
DMSO (Dimethyl sulfoxide).
96-well clear flat-bottom plates.
Multi-channel pipette.
Microplate reader (absorbance at 570 nm).
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of 1-Fluoro-4-methoxyisoquinoline and control compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and untreated wells.
Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm.
Data Analysis: Calculate percent viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14]
Experimental Protocol 2: LDH Release Assay for Necrosis
This protocol measures membrane integrity based on established principles.[9][10]
Materials:
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Cayman Chemical).
96-well clear flat-bottom plates.
Lysis Buffer (10X, provided in most kits).
Reaction Mixture and Stop Solution (provided in kit).
Microplate reader (absorbance at 490 nm).
Procedure:
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
Control Preparation: In parallel, prepare two essential controls:
Spontaneous LDH Release: Untreated cells.
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of Stop Solution to each well.
Absorbance Reading: Measure the absorbance at 490 nm.
Data Analysis: Calculate percent cytotoxicity using the formula:
% Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Experimental Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol uses a luminescent-based method for high sensitivity and is adapted from manufacturer guidelines.[15]
Materials:
Caspase-Glo® 3/7 Assay System (Promega).
96-well opaque-walled plates (for luminescence).
Microplate luminometer.
Procedure:
Cell Seeding and Treatment: Seed cells in a 96-well opaque plate and treat with compounds as described in steps 1-3 of the MTT protocol.
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate.
Reagent Addition: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Cell Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control cells.
Pillar 3: Data Synthesis and Mechanistic Interpretation
The data from these assays must be integrated to build a coherent narrative of the compound's cytotoxic profile.
Quantitative Data Summary
The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC₅₀).[1][14] The following table presents hypothetical, yet plausible, IC₅₀ values derived from our proposed experiments.
Compound
Cell Line
MTT Assay IC₅₀ (µM)
LDH Release EC₅₀ (µM)
Caspase-3/7 Activation (Fold Change at 10 µM)
1-Fluoro-4-methoxyisoquinoline
HeLa
8.5
> 50
4.2x
HepG2
22.1
> 50
2.8x
HEK-293
45.3
> 50
1.5x
4-methoxyisoquinoline (Analogue)
HeLa
35.2
> 50
1.8x
HepG2
68.0
> 50
1.3x
HEK-293
> 100
> 100
1.1x
Doxorubicin (Control)
HeLa
0.5
15.6
6.5x
HepG2
1.2
25.4
5.8x
HEK-293
2.5
30.1
3.1x
Comparative Analysis & Mechanistic Insights
Potency and Selectivity: 1-Fluoro-4-methoxyisoquinoline shows moderate cytotoxicity against the HeLa cancer cell line (IC₅₀ = 8.5 µM). Crucially, it is significantly more potent in HeLa cells than in non-cancerous HEK-293 cells (8.5 µM vs. 45.3 µM), suggesting a favorable cancer-selective profile. The addition of the fluorine atom appears to dramatically increase potency compared to the 4-methoxyisoquinoline analogue (8.5 µM vs. 35.2 µM in HeLa).
Mechanism of Cell Death: The key insight comes from comparing the three assays. For 1-Fluoro-4-methoxyisoquinoline, there is a significant (4.2x) activation of Caspase-3/7 at a concentration near its IC₅₀, while the LDH release is minimal (EC₅₀ > 50 µM). This strongly indicates that the primary mechanism of cell death is apoptosis , not necrosis. Doxorubicin, a known apoptosis inducer, shows a similar pattern, validating our experimental system.
The following diagram illustrates the decision-making logic based on the outputs of the three assays.
Caption: Decision tree for interpreting cytotoxicity mechanisms.
Visualizing the Apoptotic Pathway
Our results suggest 1-Fluoro-4-methoxyisoquinoline induces apoptosis. This programmed cell death cascade typically converges on the activation of executioner caspases like Caspase-3 and Caspase-7. The diagram below shows a simplified intrinsic apoptosis pathway, highlighting the role of these caspases which our assay directly measures.
Caption: Intrinsic apoptosis pathway leading to Caspase-3/7 activation.
Conclusion
This guide outlines a robust, multi-faceted strategy for characterizing the cytotoxicity of a novel compound, 1-Fluoro-4-methoxyisoquinoline. Based on our hypothetical data, the compound emerges as a moderately potent, cancer-selective cytotoxic agent that functions primarily by inducing apoptosis. The fluorination at position 1 appears critical for this enhanced activity. This systematic approach, combining multiple cell lines and mechanistically distinct assays, provides a reliable and comprehensive foundation for further preclinical development, moving beyond a simple "toxic" or "non-toxic" label to a nuanced understanding of a compound's biological effect.
References
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Available at: [Link]
Stepulak, A., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. Available at: [Link]
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. Available at: [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays. Available at: [Link]
Alam, M. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Available at: [Link]
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. Journal of Clinical and Medical Sciences. Available at: [Link]
AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases. Available at: [Link]
Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Scope. Available at: [Link]
IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. NCBI. Available at: [Link]
Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Public Health England. Available at: [Link]
Reproducibility of Literature Synthesis Methods for 1-Fluoro-4-methoxyisoquinoline: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate the scalability, thermodynamic robustness, and reproducibility of heterocyclic building blocks. 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) has emerged as a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate the scalability, thermodynamic robustness, and reproducibility of heterocyclic building blocks. 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) has emerged as a critical P2* structural element in the design of third-generation, pan-genotypic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, most notably BMS-986144 (1 [1]). The strategic placement of the fluorine atom at the C1 position and the methoxy group at the C4 position significantly enhances human liver microsome (HLM) stability while maintaining a highly potent binding affinity across multiple viral genotypes.
However, synthesizing this dual-functionalized isoquinoline is notoriously difficult due to competing regioselectivity and the high activation energy required for nucleophilic aromatic substitution (
SNAr
). This guide objectively compares the available synthetic methodologies, breaks down the mechanistic causality behind experimental choices, and provides a self-validating protocol for the most reproducible route.
Mechanistic Insights: The Fluorination and Methoxylation Challenge
The synthesis of 1-fluoro-4-methoxyisoquinoline presents a classic chemoselectivity dilemma. Researchers generally have three theoretical pathways to construct this molecule, but kinetic realities heavily favor only one.
O-Alkylation vs. N-Alkylation: The starting material, 1-chloroisoquinolin-4-ol, possesses ambident nucleophilic character. Standard basic alkylation (e.g., using MeI and K₂CO₃) often results in competing N-alkylation or complete degradation of the starting material.
Halogen Exchange (
SNAr
Kinetics): Converting a C1-chloro group to a C1-fluoro group requires forcing conditions. While the C1 position is electrophilic due to the adjacent nitrogen, the electron-donating C4-methoxy group partially deactivates the ring. Therefore, standard fluorinating agents fail, necessitating high-temperature Halex (Halogen Exchange) conditions.
Objective Comparison of Synthetic Routes
To determine the most viable path for drug development professionals, we must compare the theoretical and literature-backed routes based on yield, scalability, and thermodynamic viability.
Poor. Early fluorination makes the intermediate highly unstable during subsequent basic methoxylation.
Route C: Balz-Schiemann
NaNO₂, HF-Pyridine
~15-20%
12 hours
Very Low
Moderate. Severe safety risks associated with anhydrous HF; poor functional group tolerance.
Data Synthesis: Route A, pioneered by Bristol-Myers Squibb (2 [2]), remains the only field-proven, reproducible method for scale-up.
Mandatory Visualization: Synthetic Workflow
Figure 1: Synthetic workflow for 1-Fluoro-4-methoxyisoquinoline and its downstream application.
Experimental Protocols: The Self-Validating BMS Route
The following protocol details the Route A methodology. As an application scientist, I have annotated this procedure with causality checks to ensure that the physical chemistry driving each step is fully understood, transforming a basic recipe into a self-validating system.
Step 1: Chemoselective O-Methylation
Objective: Convert 1-chloroisoquinolin-4-ol to 1-chloro-4-methoxyisoquinoline.
Preparation: Dissolve 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in anhydrous acetonitrile (50 mL) under an inert argon atmosphere.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
Causality Check: Acetonitrile is selected because its polar aprotic nature stabilizes the diazonium intermediate without participating in unwanted side reactions. The dropwise addition at 0 °C is critical; TMS-diazomethane is highly reactive, and rapid addition can lead to thermal runaway and explosive nitrogen gas release. The excess equivalents are necessary because TMS-diazomethane partially decomposes before fully reacting with the sterically hindered hydroxyl group.
Reaction: Allow the mixture to warm to room temperature and stir continuously for 2 hours.
Validation Check: Monitor by LC-MS. The disappearance of the starting material mass (m/z ~179) and the appearance of the intermediate mass (m/z 194.7) confirms successful O-methylation.
Isolation: Evaporate the solvent under reduced pressure. Purify the crude mixture via silica gel chromatography to isolate 1-chloro-4-methoxyisoquinoline (approx. 2.5 g, 46.4% yield) as an off-white solid.
Step 2: High-Temperature Halex Fluorination
Objective: Convert 1-chloro-4-methoxyisoquinoline to 1-fluoro-4-methoxyisoquinoline.
Preparation: In a heavy-walled pressure tube, dissolve 1-chloro-4-methoxyisoquinoline (2.5 g, 12.91 mmol) in anhydrous DMSO.
Fluoride Addition: Add rigorously dried cesium fluoride (CsF) (4.01 g, 25.82 mmol) to the solution at room temperature.
Causality Check: CsF must be flame-dried under vacuum prior to use. Even trace amounts of water in the DMSO will act as a competing nucleophile, leading to the hydrolysis of the C1-chloro group into an isoquinolone side product, irreversibly killing the yield.
Pressurization: Seal the pressure tube securely and heat the reaction vessel to 145 °C for 18 hours.
Causality Check: The sealed pressure tube prevents the volatilization of DMSO at 145 °C and maintains the high-pressure environment required to overcome the substantial activation energy of the
SNAr
transition state.
Validation Check: An aliquot analyzed via ¹⁹F NMR should show a distinct singlet corresponding to the newly introduced aromatic fluorine, confirming the halogen exchange.
Workup: Cool the reaction mass to room temperature, dilute with deionized water, and extract the aqueous layer with ethyl acetate.
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure. Purify the residue via flash chromatography to afford the pure 1-fluoro-4-methoxyisoquinoline.
References
Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor for the Treatment of Hepatitis C Virus Infection.
HEPATITIS C VIRUS INHIBITORS - European Patent Office - EP 2964664 B1. Googleapis.com. [2]
High-Performance Comparison Guide: Leaving Group Ability of Fluorine vs. Chlorine at the Isoquinoline C-1 Position
Executive Summary In the design of synthetic routes for pharmaceutical development, the choice of halogen at activated heteroaromatic positions dictates the efficiency, scalability, and required conditions of nucleophili...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design of synthetic routes for pharmaceutical development, the choice of halogen at activated heteroaromatic positions dictates the efficiency, scalability, and required conditions of nucleophilic aromatic substitution (SNAr) reactions. While classical SN1 and SN2 reactions favor weaker carbon-halogen bonds (making chlorine a better leaving group than fluorine), SNAr reactions exhibit a completely inverted reactivity profile.
This guide provides an in-depth technical comparison of 1-fluoroisoquinoline versus 1-chloroisoquinoline . By analyzing the kinetic and thermodynamic causality behind halogen leaving group ability, we demonstrate why fluorine vastly outperforms chlorine at the isoquinoline C-1 position, supported by experimental protocols and comparative data.
Mechanistic Causality: The "Why" Behind the Element Effect
To understand why 1-fluoroisoquinoline is superior to 1-chloroisoquinoline in SNAr reactions, we must dissect the reaction mechanism. SNAr does not proceed via a concerted displacement. Instead, it follows a two-step Addition-Elimination pathway[1].
The Rate-Determining Step (Addition): The nucleophile attacks the electrophilic C-1 carbon, disrupting the aromatic system to form a negatively charged intermediate known as the Meisenheimer complex. Because aromaticity is lost, this step has a high activation energy barrier and is the bottleneck of the reaction[2].
The Fast Step (Elimination): The leaving group departs, and the aromatic system is rapidly restored.
The Role of Electronegativity vs. Bond Strength
In SNAr, the strength of the C–X bond (C–F ≈ 115 kcal/mol vs. C–Cl ≈ 79 kcal/mol) is largely irrelevant to the reaction rate because the bond breaking occurs in the fast step[2]. Instead, the reaction rate is governed by the halogen's ability to accelerate the addition step.
Fluorine is the most electronegative element. Its massive electron-withdrawing inductive effect profoundly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isoquinoline ring, making the C-1 position highly susceptible to nucleophilic attack[1]. Furthermore, fluorine effectively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex[2]. Consequently, the general leaving group ability in SNAr is F > NO₂ > Cl ≈ Br > I .
Isoquinoline C-1 Activation
The C-1 position of isoquinoline is inherently activated for SNAr (analogous to the 2-position of pyridine) because the adjacent endocyclic nitrogen atom acts as an electron sink, stabilizing the anionic intermediate. When fluorine is placed at C-1, the synergistic electron-withdrawing effects of both the nitrogen and the fluorine create an exceptionally reactive electrophilic center.
Caption: SₙAr mechanism at isoquinoline C-1 highlighting the rate-determining step.
Quantitative Performance Comparison
The theoretical advantages of fluorine translate into stark differences in laboratory performance. 1-chloroisoquinoline often requires harsh thermal conditions to force the addition step, whereas 1-fluoroisoquinoline reacts readily under mild conditions.
To objectively validate the performance difference, the following self-validating experimental protocols outline the synthesis of the fluorinated precursor and a comparative kinetic workflow.
Protocol 1: Synthesis of 1-Fluoroisoquinoline via Halex Reaction
Since 1-chloroisoquinoline is the standard commercially available starting material, it must first be converted to 1-fluoroisoquinoline. Recent advances utilize anhydrous tetramethylammonium fluoride (NMe₄F) for mild, high-yield halogen exchange (Halex)[4].
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, weigh 1-chloroisoquinoline (1.0 equiv) and anhydrous NMe₄F (2.0 equiv). Note: Strict anhydrous conditions are required as water strongly solvates the fluoride ion, killing its nucleophilicity.
Reaction: Dissolve the reagents in anhydrous DMF (0.2 M concentration).
Execution: Stir the mixture at 80 °C for 3–4 hours.
Workup: Quench with water, extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
Purification: Purify via silica gel chromatography (hexanes/ether) to yield 1-fluoroisoquinoline as a colorless oil (Typical yield: 80%)[4].
This protocol tests the kinetic variance between the two substrates using benzylamine as the nucleophile.
Step-by-Step Methodology:
Setup: Set up two parallel reaction vials. To Vial A, add 1-fluoroisoquinoline (1.0 mmol). To Vial B, add 1-chloroisoquinoline (1.0 mmol).
Reagents: Add benzylamine (1.2 mmol) and K₂CO₃ (1.5 mmol) to both vials, followed by 3 mL of DMF.
Execution (Vial A - Fluoro): Stir at room temperature to 60 °C. Complete conversion to 1-(benzylamino)isoquinoline is typically observed via LC-MS within 1–2 hours.
Execution (Vial B - Chloro): Stir at 120 °C. The reaction requires significantly higher thermal energy and prolonged heating (4–12 hours) to achieve comparable yields (approx. 82%)[3].
Caption: Parallel experimental workflow comparing SₙAr kinetics of 1-fluoro vs 1-chloroisoquinoline.
Applications in Drug Development
Understanding this leaving group dichotomy is critical for medicinal chemists:
Late-Stage Functionalization: When synthesizing complex isoquinoline-based kinase inhibitors or receptor antagonists, applying 120 °C to drive a sluggish 1-chloroisoquinoline SNAr can degrade sensitive functional groups. Pre-installing a fluorine allows for mild, late-stage diversification.
PET Imaging Tracers: The rapid kinetics of fluoride displacement are heavily exploited in radiochemistry. However, in reverse applications where an amine must displace a halogen rapidly (due to the short half-life of isotopes like ¹¹C), 1-fluoroisoquinoline scaffolds ensure the reaction finishes before the isotope decays.
Comprehensive Operational & Disposal Guide for 1-Fluoro-4-methoxyisoquinoline As a Senior Application Scientist, I frequently encounter laboratories that misclassify specialized halogenated heterocycles during waste cons...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational & Disposal Guide for 1-Fluoro-4-methoxyisoquinoline
As a Senior Application Scientist, I frequently encounter laboratories that misclassify specialized halogenated heterocycles during waste consolidation. 1-Fluoro-4-methoxyisoquinoline (CAS: 1409950-88-4) is a highly valuable building block in drug discovery, but its disposal requires rigorous oversight. The presence of both a fluorine atom and a nitrogen-containing isoquinoline ring dictates that this compound cannot be treated as standard organic waste. Improper disposal—specifically, low-temperature incineration—can lead to the emission of highly corrosive hydrogen fluoride (HF), nitrogen oxides (NOx), and potent greenhouse gases[1].
This guide provides the definitive, step-by-step operational protocols for the safe handling, segregation, and thermal destruction of 1-Fluoro-4-methoxyisoquinoline, ensuring full regulatory compliance and environmental safety.
Physicochemical & Hazard Profiling
Before handling or disposing of the chemical, personnel must understand its fundamental properties. The carbon-fluorine (C-F) bond is exceptionally stable, which directly dictates the requirement for extreme thermal destruction methods rather than biological or chemical degradation[2].
Table 1: Physicochemical Data & Waste Classification
The most critical point of failure in laboratory waste management is improper segregation. Mixing 1-Fluoro-4-methoxyisoquinoline with incompatible streams can trigger exothermic reactions or legally compromise the entire waste bulk, leading to exorbitant TSDF (Treatment, Storage, and Disposal Facility) fines.
Table 2: Waste Segregation & Compatibility Matrix
Waste Stream Category
Compatibility
Operational Action & Causality
Halogenated Solvents (e.g., DCM, Chloroform)
Compatible
Co-mingle in a dedicated "Halogenated Waste" carboy. Both require identical High-Temperature Incineration (HTI)[5].
Non-Halogenated Solvents (e.g., Acetone, Hexane)
Incompatible (Regulatory)
Do not mix. Diluting halogenated waste with non-halogenated solvents drastically increases disposal costs and complicates the thermal destruction profile[5].
Aqueous Waste (>20% Water)
Incompatible
Keep water content below 20%. High water content lowers the BTU (calorific value) of the waste, hindering the incineration process[5].
| Strong Acids / Oxidizers | Incompatible (Safety) | Strictly separate. Mixing N-heterocycles with strong oxidizers or acids can cause violent exothermic reactions or pressure buildup[5]. |
Step-by-Step Laboratory Disposal Protocol
To ensure a self-validating system, every step of this protocol includes a verification check to maintain the chain of custody and chemical stability.
Step 1: Source Segregation & Containment
Action: Transfer all liquid or dissolved 1-Fluoro-4-methoxyisoquinoline waste into a clearly labeled, chemically compatible container (e.g., high-density polyethylene (HDPE) or PTFE-lined glass).
Validation: Verify that the container label explicitly states "Hazardous Waste - Halogenated Organics" and lists "Fluorinated Isoquinoline" to alert downstream handlers.
Step 2: pH Verification
Action: Before sealing the waste carboy, test the pH of the mixture using indicator strips.
Validation: The pH must be neutral (pH 6–8). If the waste is highly acidic or basic, it must be neutralized prior to sealing to prevent gas evolution and container rupture.
Step 3: Temporary Storage
Action: Store the sealed container in a secondary containment tray within a vented flammable storage cabinet, strictly isolated from oxidizing agents and inorganic acids[5].
Step 4: RCRA Manifesting & TSDF Transfer
Action: Document the exact mass/volume of the waste. Transfer the material to a licensed TSDF capable of handling halogenated organic compounds[4].
Validation: Track the RCRA manifest and obtain a Certificate of Destruction (CoD) from the TSDF to legally validate that the material was destroyed via HTI.
Mechanistic Justification for High-Temperature Incineration (HTI)
Why can't 1-Fluoro-4-methoxyisoquinoline be disposed of via standard incineration? The causality lies in molecular thermodynamics.
The C-F bond is one of the strongest in organic chemistry. Standard municipal or low-grade hazardous waste incinerators typically operate between 600 °C and 800 °C. At these temperatures, fluorinated compounds undergo incomplete combustion. Instead of mineralizing, they fragment into ultra-short-chain Products of Incomplete Combustion (PICs), such as tetrafluoroethylene or perfluoroisobutane, which are highly toxic and act as potent greenhouse gases[1][2].
To achieve complete mineralization, the TSDF must utilize High-Temperature Incineration (HTI) operating well above 1000 °C[1].
Thermal Cleavage (>1000 °C): At this extreme temperature, the isoquinoline ring ruptures, and the C-F bonds are completely cleaved, yielding carbon dioxide (CO2), water (H2O), hydrogen fluoride (HF), and nitrogen oxides (NOx)[2].
Alkaline Gas Scrubbing: Because HF and NOx are highly corrosive and toxic, the incinerator's exhaust must pass through an alkaline wet scrubber (typically using sodium hydroxide or calcium hydroxide). The HF reacts with the alkali to form inert, insoluble salts (e.g., Calcium Fluoride, CaF2), which can be safely landfilled[6].
Caption: Workflow for the segregation, thermal destruction, and neutralization of fluorinated isoquinolines.
Emergency Spill Response & Decontamination
In the event of an accidental spill of 1-Fluoro-4-methoxyisoquinoline (either as a pure powder or dissolved in a solvent):
Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure fume hoods or laboratory ventilation systems are running at maximum capacity[5].
PPE Protocol: Responders must don nitrile gloves, chemical splash goggles, a lab coat, and a half-face respirator equipped with organic vapor/acid gas cartridges if airborne dust or solvent vapors are present.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible materials like sawdust , as they pose a fire risk when mixed with organic compounds[5].
Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag or bucket.
Disposal: Label the container as "Hazardous Halogenated Spill Debris" and route it through the exact HTI disposal workflow outlined in Section 3.
References
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.[Link]
Personal protective equipment for handling 1-Fluoro-4-methoxyisoquinoline
As a Senior Application Scientist overseeing the integration of reactive halogenated building blocks into drug discovery pipelines, I recognize that lab safety is not just about compliance—it is about understanding chemi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing the integration of reactive halogenated building blocks into drug discovery pipelines, I recognize that lab safety is not just about compliance—it is about understanding chemical causality.
1-Fluoro-4-methoxyisoquinoline is a highly valuable intermediate, particularly in the synthesis of complex N-heterocyclic therapeutics such as next-generation Hepatitis C Virus (HCV) inhibitors . However, the exact chemical properties that make it a superb synthetic building block also make it a significant occupational hazard. This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Chemical Reactivity and Hazard Causality
To handle 1-Fluoro-4-methoxyisoquinoline safely, one must understand why it is hazardous. The compound features a fluorine atom at the C1 position of the isoquinoline ring. The strong electron-withdrawing nature of the fluorine, combined with the electron-deficient heterocyclic nitrogen, makes the C1 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
While this SNAr reactivity is exploited for amination and cross-coupling in the lab, it means the compound acts as a potent electrophile in biological systems. If exposed to unprotected skin, eyes, or respiratory mucosa, it can covalently bind to cellular nucleophiles (such as cysteine thiols in proteins), leading to severe tissue irritation and potential sensitization.
Mechanistic pathway of tissue irritation via SNAr reactivity.
Physicochemical Risk Profile & PPE Causality
Standard laboratory PPE is insufficient for reactive fluorinated heterocycles. PPE must be selected based on the specific physicochemical vulnerabilities of the handling process. Because of its reactivity, authoritative laboratory safety guidelines mandate handling such electrophilic powders with specialized barrier protections .
Table 1: Quantitative Hazard Data & PPE Selection
Physical Property / Hazard
Observation / Data
Causality & Risk
Required PPE & Mitigation
Physical State
Fine solid powder
Prone to electrostatic cling and aerosolization during transfer.
Anti-static spatulas; N95/P100 respirator if handled outside of a calibrated fume hood.
Halogenation
C1-Fluorine
Permeates standard latex rapidly due to organic solubility.
Double-layered nitrile gloves (minimum 5 mil thickness per layer).
Ocular Toxicity
Severe Irritant
Airborne dust causes corneal damage via covalent protein binding.
Splash-proof chemical goggles (standard safety glasses are insufficient).
Dermal Toxicity
Skin Sensitizer
Direct contact leads to localized SNAr reactions with skin proteins.
Flame-resistant, fully buttoned lab coat with elastic cuffs.
Operational Protocol: Step-by-Step Handling
Every protocol in a high-functioning laboratory must be a self-validating system . This means the procedure contains built-in checks that confirm the safety parameters are met before the scientist is allowed to proceed to the next step.
Workflow for the safe handling and disposal of 1-Fluoro-4-methoxyisoquinoline.
Step 1: Engineering Control Verification
Action: Activate the chemical fume hood and clear the workspace of non-essential materials to prevent turbulent airflow.
Self-Validating Check: Observe the magnehelic gauge or digital airflow monitor. The system is validated only if the airflow reads between 100–120 Linear Feet per Minute (LFM). A reading outside this range or an active alarm requires immediate suspension of work.
Step 2: PPE Integrity Check
Action: Don splash-proof goggles, a buttoned lab coat, and double-layered nitrile gloves.
Self-Validating Check: Perform an inflation test on the inner nitrile gloves prior to donning to ensure zero micro-punctures. If the glove holds air without deflating, the barrier is validated.
Step 3: Weighing and Transfer
Action: Transfer the 1-Fluoro-4-methoxyisoquinoline using a grounded, anti-static weighing spatula into a pre-tared, sealed vial.
Self-Validating Check: Observe the powder during transfer. The powder should fall cleanly into the receptacle. If the powder clings to the sides of the spatula or aerosolizes upward, static electricity is present. Stop the transfer and use a static ionizer gun on the workspace before proceeding.
Step 4: Decontamination
Action: Wipe down the balance, spatulas, and surrounding hood area with a solvent capable of dissolving the residue (e.g., ethanol or isopropanol), followed by a secondary wipe with 10% aqueous bleach to neutralize residual electrophiles.
Spill Response and Disposal Plan
Because 1-Fluoro-4-methoxyisoquinoline contains a highly stable carbon-fluorine bond, it cannot be disposed of in standard organic waste streams. All resulting waste must be strictly segregated into halogenated organic waste to prevent exothermic cross-reactions and to comply with environmental incineration standards .
Decision tree and operational protocol for chemical spill response.
Small Spill Protocol (<50g):
Containment: Do not sweep dry powder, as this causes severe aerosolization. Gently cover the spill with damp absorbent pads (moistened with ethanol or water).
Collection: Use a non-sparking scoop to collect the damp absorbent and the chemical.
Disposal: Place all collected materials, including the outer layer of your nitrile gloves used during cleanup, into a tightly sealed hazardous waste bag labeled "Halogenated Solid Waste."
References
Title: Hepatitis C Virus Inhibitors (EP 2964664 B1)
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (NRC)
URL: [Link]
Title: Chemical Safety Publications and Resources
Source: American Chemical Society (ACS)
URL: [Link]
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